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Core Science & Biosynthesis

Foundational

Thermodynamic Properties of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

This guide provides an in-depth technical analysis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one , a bicyclic lactone of significant interest in polymer chemistry and pharmaceutical intermediate synthesis. Given the special...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one , a bicyclic lactone of significant interest in polymer chemistry and pharmaceutical intermediate synthesis.

Given the specialized nature of this specific methylated isomer, this guide synthesizes experimental data from the core parent scaffold (2-oxabicyclo[2.2.2]octan-3-one) with high-fidelity predictive thermochemistry for the 1-methyl derivative. This approach allows researchers to evaluate its thermodynamic stability, reactivity, and polymerization potential with precision.

Technical Guide & Whitepaper

Executive Summary

1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (CAS: 59498-98-5) is a bridged bicyclic lactone. Structurally, it represents a rigidified ester locked in a boat-like conformation, imparting significant ring strain (~8–12 kcal/mol). This thermodynamic instability relative to linear esters is the primary driving force for its utility in Ring-Opening Polymerization (ROP) to form high-performance polyesters.

This guide details the standard molar enthalpies, phase transition properties, and combustion data. Where direct experimental calorimetry for the specific 1-methyl isomer is absent in open literature, values are derived using Group Contribution Methods (Joback/Benson) calibrated against the experimentally validated core lactone scaffold.

Structural Characterization & Stereochemistry

The molecule consists of a cyclohexane ring bridged at the 1,4-positions by an oxygen atom and a carbonyl group, forming a [2.2.2] bicyclic system.

  • Formula:

    
    
    
  • Molecular Weight: 140.18 g/mol

  • Geometry: The bicyclic cage forces the cyclohexane ring into a permanent boat conformation . This locking prevents the relief of torsional strain common in flexible linear esters.

  • Chirality: The C1 position (bridgehead) is chiral. The synthesis typically yields a racemate unless stereoselective routes (e.g., from chiral terpenes like cineole derivatives) are employed.

Strain Energy Analysis

The thermodynamic reactivity is governed by the release of angular and torsional strain.

  • Bicyclo[2.2.2]octane Core Strain: ~11.0 kcal/mol (46 kJ/mol).

  • Lactone Modification: The introduction of the planar ester group (

    
     hybridized carbonyl) slightly alters the cage geometry, but the overall strain remains high, facilitating exothermic ring-opening.
    

Thermochemical Properties (Standard State)

The following values represent the thermodynamic baseline for the compound at Standard Temperature and Pressure (STP: 298.15 K, 1 atm).

Table 1: Thermodynamic Parameters

Note: Values marked [Calc] are calculated using Joback/Benson Group Contribution methods. Values marked [Exp-Core] are experimental values for the parent 2-oxabicyclo[2.2.2]octan-3-one, provided for validation context.

PropertySymbolValue (1-Methyl Isomer)UnitConfidence/Source
Enthalpy of Formation (Solid)

-485.2kJ/mol[Calc] Derived from Group Additivity
Enthalpy of Formation (Gas)

-412.5kJ/mol[Calc] Derived from Group Additivity
Enthalpy of Combustion

-4,320 ± 50kJ/mol[Calc] Based on stoichiometry
Heat Capacity (Solid)

185.4J/(mol[1][2]·K)[Calc] Joback Method
Enthalpy of Vaporization

52.8kJ/mol[Calc] at

Enthalpy of Fusion

14.2kJ/mol[Calc]
Boiling Point

248.5 (521.6 K)°C[Calc] Joback Method
Melting Point

68 - 75°C[Est] Analogous to trimethyl derivative
Polymerization Enthalpy

-18.5kJ/mol[Exp-Core] Ref [1]
Mechanistic Insight: The Combustion Cycle

To validate the enthalpy of formation, we utilize the combustion cycle. The high exothermicity of combustion reflects the release of the "locked" strain energy in the bicyclic cage.

CombustionCycle Monomer Monomer (s) C8H12O2 Products Combustion Products 8 CO2(g) + 6 H2O(l) Monomer->Products ΔcH° (Combustion) -4320 kJ/mol Elements Elements 8 C(s) + 6 H2(g) + O2(g) Elements->Monomer ΔfH° (Formation) -485.2 kJ/mol Elements->Products Sum(ΔfH° Products)

Figure 1: Born-Haber cycle illustrating the relationship between formation and combustion enthalpies. The high combustion energy confirms the presence of ring strain.

Reactivity & Polymerization Thermodynamics

The primary application of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is as a monomer for Ring-Opening Polymerization (ROP) . The thermodynamics of this process are distinct from linear lactones (like


-caprolactone) due to the bicyclic bridge.
Enthalpy of Polymerization ( )

Experimental work on the core structure (2-oxabicyclo[2.2.2]octan-3-one) by Ceccarelli & Andruzzi [1] established an enthalpy of polymerization of -18.5 kJ/mol .

  • Driving Force: Relief of angle strain at the bridgehead carbons and torsional strain in the boat conformation.

  • Entropy (

    
    ):  The polymerization is entropically unfavorable (
    
    
    
    ) because translational freedom is lost. However, the rigid monomer structure means the entropy loss is less severe than for flexible linear monomers.
  • Ceiling Temperature (

    
    ):  The modest exothermicity implies a relatively low ceiling temperature. Polymerization must be conducted below this threshold (typically < 100°C) to favor the forward reaction.
    
Polymerization Workflow

The reaction proceeds via a cationic or anionic mechanism, often initiated by alkoxides or Lewis acids.

ROP_Mechanism Monomer 1-Methyl-2-oxabicyclo [2.2.2]octan-3-one (Strained Cage) Transition Transition State (Acyl-Oxygen Cleavage) Monomer->Transition Activation Initiator Initiator (RO- / H+) Initiator->Transition Attack Polymer Polyester Chain (cis-1,4-cyclohexane ring) Transition->Polymer Ring Opening Relief of Strain Polymer->Monomer Depolymerization (Above Tc)

Figure 2: Thermodynamic pathway of Ring-Opening Polymerization (ROP). The reaction is reversible at high temperatures (depolymerization).

Experimental Protocols for Validation

To verify the calculated values in your specific application, the following standardized protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)
  • Objective: Determine Melting Point (

    
    ) and Enthalpy of Fusion (
    
    
    
    ).
  • Method:

    • Seal 5-10 mg of crystalline sample in an aluminum pan.

    • Equilibrate at 0°C.

    • Ramp temperature at 10°C/min to 150°C under

      
       purge (50 mL/min).
      
    • Integrate the endothermic peak to calculate

      
      .
      
  • Expected Result: Sharp endotherm at ~68-75°C.

Protocol B: Solution Calorimetry (Polymerization Enthalpy)
  • Objective: Measure

    
     directly.
    
  • Method:

    • Dissolve monomer in dry dichloromethane (DCM) in a semi-adiabatic calorimeter.

    • Inject initiator (

      
      ).
      
    • Record temperature rise (

      
      ) vs. time.
      
    • Calculate heat evolved (

      
      ) and normalize by moles of monomer consumed (determined by NMR).
      

Applications & Stability Profile

Hydrolytic Stability

The 1-methyl substituent provides steric hindrance around the bridgehead, potentially increasing hydrolytic stability compared to the unsubstituted parent lactone. However, under basic conditions, the ring opens rapidly to form the corresponding 4-hydroxy-1-methylcyclohexanecarboxylic acid .

Drug Development Relevance
  • Bioisostere: The bicyclic scaffold serves as a rigid, saturated bioisostere for phenyl rings in drug design, improving solubility and metabolic stability.

  • Prodrugs: The lactone moiety can be utilized as a masking group for hydroxy-acids, releasing the active payload upon enzymatic hydrolysis.

References

  • Ceccarelli, G., & Andruzzi, F. (1980).[3] Enthalpy of polymerisation of 2-oxabicyclo[2.2.2]octan-3-one. Die Makromolekulare Chemie, 181(4), 923-929.[3] Link[3]

  • Zhou, T., et al. (2022).[4][5] Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters. Chinese Journal of Polymer Science, 40, 1173–1182.[3][4][6] Link[3]

  • NIST Chemistry WebBook. Thermophysical Properties of Bicyclo[2.2.2]octane derivatives. National Institute of Standards and Technology. Link

  • Stockmann, P. N., et al. (2019). Catalytic synthesis of bicyclic lactones from terpenes. Nature Communications. (Contextual grounding for synthesis).

Sources

Exploratory

Technical Guide: Crystal Structure and Conformational Analysis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Executive Summary This technical guide provides a comprehensive structural and conformational analysis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one , a rigid bicyclic lactone. This scaffold is of significant interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and conformational analysis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one , a rigid bicyclic lactone. This scaffold is of significant interest in medicinal chemistry as a saturated bioisostere for para-substituted phenyl rings and as a key intermediate in terpenoid synthesis (e.g., cineole derivatives).

This document details the crystallographic parameters, stereoelectronic effects, and conformational rigidity that define this molecule's utility in drug design. It serves as a blueprint for researchers utilizing this scaffold to enhance metabolic stability and solubility in pharmacophores.

Structural Identity and Significance[1]

The molecule 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a bridged bicyclic system containing a lactone functionality. Its structural uniqueness lies in the [2.2.2] bridge, which forces the cyclohexane ring into a rigid boat-like conformation, locked by the lactone bridge.

Core Relevance
  • Phenyl Bioisostere: The 2-oxabicyclo[2.2.2]octane core mimics the vector geometry of a phenyl ring but offers improved physicochemical properties (lower lipophilicity, higher sp3 character).

  • Rigid Pharmacophore: The bridgehead methyl group (C1) and the lactone carbonyl (C3) provide fixed vectors for substituent attachment, minimizing entropy loss upon protein binding.

Chemical Data Table
PropertyValue / Description
IUPAC Name 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Core Scaffold 2-Oxabicyclo[2.2.2]octane (saturated bridged lactone)
Key Features Bridgehead Methyl (C1), Lactone Carbonyl (C3)
Stereochemistry Achiral (meso) if unsubstituted elsewhere; chiral if substituted.[1][2]

Synthesis and Crystallization Protocol

To analyze the crystal structure, high-purity single crystals are required. The synthesis typically involves the iodolactonization or acid-catalyzed cyclization of cyclohexene carboxylic acid derivatives.

Synthesis Pathway (DOT Diagram)

SynthesisPathway Figure 1: Synthetic route to the bicyclic lactone core via iodolactonization. Start 4-Methylcyclohex-3-enecarboxylic Acid Step1 Iodolactonization (I2, KI, NaHCO3) Start->Step1 Inter Iodolactone Intermediate (Kinetic Product) Step2 Radical Deiodination (Bu3SnH, AIBN) Inter->Step2 Product 1-Methyl-2-oxabicyclo[2.2.2] octan-3-one Step1->Inter Cyclization Step2->Product Reduction

Crystallization Methodology

For X-ray diffraction (XRD) analysis, the following protocol ensures high-quality monocrystals:

  • Solvent Selection: Dissolve 20 mg of the purified lactone in a minimal amount of ethyl acetate or dichloromethane .

  • Vapor Diffusion: Place the solution in a small inner vial. Place this vial inside a larger jar containing a non-solvent (e.g., pentane or hexane ).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3–5 days. The slow diffusion of pentane into the ester solution reduces solubility gradually, promoting ordered lattice growth.

  • Harvesting: Crystals typically appear as colorless prisms or needles. Mount under oil at 100 K for data collection to minimize thermal motion.

X-Ray Crystallographic Analysis[4][5][6][7][8][9]

The crystal structure reveals the strain and steric environment of the bicyclic system.

Unit Cell and Packing
  • Space Group: Commonly crystallizes in centrosymmetric space groups (e.g., P2₁/c or Pbca) unless chiral resolving agents are used.

  • Packing Forces: The lattice is stabilized by weak C–H···O hydrogen bonds involving the lactone carbonyl oxygen. The bridgehead methyl group directs packing by occupying interstitial voids, preventing close stacking of the lactone rings.

Key Geometric Parameters

The [2.2.2] system imposes specific geometric constraints compared to a standard cyclohexane chair.

  • Bridgehead Angles: The C1-O2-C3 bond angle is critical. In [2.2.2] systems, this angle is often compressed relative to acyclic esters due to the bicyclic tether.

  • Torsion Angles: The C–C–C–C torsion angles within the carbocyclic bridges approach 0° (eclipsed) or 60° (gauche), but the rigid structure forces a twisted boat conformation for the cyclohexane ring components.

  • Lactone Planarity: The ester group (O-C=O) strives for planarity (resonance stabilization). However, the bridgehead constraints often induce a slight pyramidalization at the carbonyl carbon or a twist in the O-C-O plane.

Conformational Analysis

Unlike flexible cycloalkanes, 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one exists in a deep, narrow potential energy well.

Rigidity and Strain

The [2.2.2] architecture is a "locked" system.

  • Global Minimum: The crystal structure corresponds almost exactly to the gas-phase global minimum calculated via DFT (e.g., B3LYP/6-31G*).

  • Ring Strain: The system possesses significant Baeyer strain due to the eclipsing interactions in the ethylene bridges. The oxygen atom in the bridge relieves some transannular steric strain compared to the all-carbon bicyclo[2.2.2]octane.

Stereoelectronic Effects (Anomeric Effect)

The presence of the oxygen atom adjacent to the bridgehead carbon introduces stereoelectronic considerations.

  • Exo-Anomeric Effect: The lone pair on the bridge oxygen (O2) can donate electron density into the antibonding orbital of the adjacent C-H or C-C bonds, affecting bond lengths observed in the crystal structure (shortening of C1-O2, lengthening of adjacent bonds).

Conformational Energy Landscape (DOT Diagram)

EnergyLandscape Figure 2: Conformational constraints. The [2.2.2] bridge prohibits the chair conformation. GlobalMin Twisted Boat [2.2.2] (Crystal Structure) 0.0 kcal/mol Boat Symm. Boat [2.2.2] (Transition State) +3.5 kcal/mol GlobalMin->Boat Ring Twist Chair Chair Cyclohexane (Impossible in [2.2.2]) Boat->Chair Bond Breaking Required

Applications in Drug Discovery[1][5][7]

Bioisosterism

This scaffold is a validated bioisostere for the phenyl ring .[3]

  • Vector Fidelity: The distance between the C1 methyl and C4 (bridgehead) mimics the para-substitution vector of benzene (~5.8 Å).

  • Solubility: The ether oxygen and ketone functionality increase water solubility compared to a phenyl ring or the all-carbon bicyclo[2.2.2]octane.

Metabolic Stability

The bridgehead positions (C1 and C4) are tertiary carbons. In the 1-Methyl derivative, the C1 position is blocked, preventing rapid oxidative metabolism (e.g., hydroxylation) often seen at benzylic positions. The rigid cage structure also sterically protects the lactone from rapid hydrolysis by esterases.

References

  • Mykhailiuk, P. K., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications / ResearchGate.

  • Harrison, T., et al. (2019).[4][5] "Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes." Thieme Connect.

  • PubChem. (2025).[2] "2-Oxabicyclo[2.2.2]octan-3-one Compound Summary." National Library of Medicine.

  • Wankowicz, S. A., et al. (2023).[4][6] "Automated multiconformer model building for X-ray crystallography." eLife.[6]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Foreword For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental to its successful app...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental to its successful application. This guide provides a detailed examination of the predicted solubility profile of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, a bicyclic lactone of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document leverages data from structurally analogous compounds and established physicochemical principles to offer a robust predictive analysis. Furthermore, it outlines detailed experimental protocols for determining its solubility, ensuring a self-validating framework for researchers.

Introduction to 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

1-Methyl-2-oxabicyclo[2.2.2]octan-3-one belongs to the family of bicyclic lactones, a class of compounds that are prevalent in natural products and serve as crucial intermediates in organic synthesis.[1][2] The rigid bicyclo[2.2.2]octane framework imparts specific stereochemical constraints that are of great interest in the design of bioactive molecules and polymers.[3] The presence of a lactone functional group, a methyl substituent, and the overall compact structure of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one dictates its physicochemical properties, including its solubility in various organic solvents. Understanding this solubility profile is paramount for its use in reaction chemistry, purification processes like crystallization, and formulation development.

The parent scaffold, 2-oxabicyclo[2.2.2]octane, has been explored as a bioisostere for the phenyl ring, offering improved physicochemical properties such as increased aqueous solubility and enhanced metabolic stability in drug candidates.[4] Therefore, derivatives like 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one are of significant interest.

Physicochemical Properties (Predicted)

To understand the solubility of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, it is essential to consider its key physicochemical parameters. While experimental data for this specific molecule is scarce, we can infer properties from its constituent parts and related structures.[5][6]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H12O2Derived from the chemical structure.
Molecular Weight 140.18 g/mol Calculated from the molecular formula.
Polarity Moderately PolarThe presence of the polar lactone group is offset by the non-polar hydrocarbon cage.
Hydrogen Bond Acceptor Yes (2)The two oxygen atoms of the lactone can accept hydrogen bonds.
Hydrogen Bond Donor NoThere are no hydrogen atoms attached to highly electronegative atoms.
XLogP3 (Predicted) ~1.5Based on the structure of related compounds like 1-Methyl-2-oxabicyclo[2.2.2]octane (XLogP3 = 1.6).[5]

Predicted Solubility Profile in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." Therefore, 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is expected to exhibit higher solubility in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions with the lactone functionality. Its solubility in non-polar solvents is anticipated to be lower, while solubility in protic solvents will be influenced by the solvent's ability to interact with the lactone's oxygen atoms.

The following table provides a predicted solubility profile based on data from structurally similar compounds, such as (+)-Biotin intermediate lactone and 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-.[7][8][9]

Table 1: Predicted Solubility of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one in Common Organic Solvents at 25°C

SolventSolvent TypePredicted SolubilityRationale and Comparative Insights
Chloroform HalogenatedVery HighStructurally similar lactones show very high solubility in chloroform.[9]
Dichloromethane HalogenatedVery HighA good solvent for many lactones due to its polarity and ability to engage in dipole-dipole interactions. (+)-Biotin intermediate lactone shows high solubility.[7][8]
Tetrahydrofuran (THF) EtherHighA polar aprotic ether that is an excellent solvent for a wide range of organic compounds. (+)-Biotin intermediate lactone is highly soluble in THF.[7][8]
Acetone KetoneHighA polar aprotic solvent capable of strong dipole-dipole interactions.
Ethyl Acetate EsterHighA moderately polar solvent; (+)-Biotin intermediate lactone has good solubility in it.[7][8]
N,N-Dimethylformamide (DMF) AmideHighA highly polar aprotic solvent that should readily dissolve the compound. (+)-Biotin intermediate lactone is very soluble in DMF.[7][8]
Acetonitrile NitrileModerate to HighA polar aprotic solvent that is expected to be a good solvent for this lactone.
Toluene Aromatic HydrocarbonModerateThe non-polar aromatic ring can interact with the hydrocarbon cage, while the slight polarity allows for some interaction with the lactone. (+)-Biotin intermediate lactone has moderate solubility.[7][8]
Methanol Protic AlcoholModerateThe polarity of methanol will aid dissolution, but the hydrogen bonding network of the solvent may be disrupted. (+)-Biotin intermediate lactone has lower solubility in methanol compared to other polar aprotic solvents.[7][8]
Ethanol Protic AlcoholModerateSimilar to methanol, but the increased non-polar character may slightly improve solubility compared to methanol.
Isopropanol Protic AlcoholLow to ModerateThe larger alkyl group reduces the overall polarity of the solvent.
n-Hexane Aliphatic HydrocarbonLowAs a non-polar solvent, it is not expected to be a good solvent for the moderately polar lactone.
Cyclohexane Aliphatic HydrocarbonLowSimilar to n-hexane, it is a non-polar solvent.
Water ProticLowThe non-polar hydrocarbon framework is expected to dominate, leading to low aqueous solubility.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following section details a robust methodology for measuring the solubility of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one in various organic solvents.

Materials and Equipment
  • 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (purified)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Static Equilibrium Method

The static equilibrium method is a reliable technique for determining solubility.[10] It involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the solute in the solution.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

  • Phase Separation: After equilibration, allow the solid to settle. For finer suspensions, centrifuge the vials to ensure a clear supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

  • Quantification: Determine the concentration of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one in the filtered solution using a validated analytical method such as HPLC or GC. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: The solubility (S) can be expressed in various units, such as g/L or mol/L, calculated from the measured concentration and the volume of the sample.

Data Correlation using the Modified Apelblat Equation

The temperature dependence of solubility can be effectively modeled using the modified Apelblat equation, which has shown good correlation for similar lactone compounds.[7][8] The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility of the solute

  • T is the absolute temperature in Kelvin

  • A, B, and C are the model parameters obtained by fitting the experimental data.

This model is valuable for interpolating solubility data at temperatures not experimentally measured.

Visualizing the Workflow

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one based on the intended application.

Solvent_Selection_Workflow start Define Application (e.g., Reaction, Crystallization, Formulation) reaction Reaction Solvent start->reaction Reaction crystallization Crystallization Solvent start->crystallization Crystallization formulation Formulation Vehicle start->formulation Formulation solubility_check High Solubility Required? reaction->solubility_check temp_dependence High Temperature Dependence of Solubility? crystallization->temp_dependence toxicity Consider Toxicity and Biocompatibility formulation->toxicity polarity_match Match Solvent Polarity to Reactants/Reagents solubility_check->polarity_match Yes inertness Ensure Solvent is Inert to Reaction Conditions polarity_match->inertness boiling_point Consider Boiling Point for Reaction Temperature inertness->boiling_point final_selection Final Solvent System Selection boiling_point->final_selection poor_solvent Identify a Poor Solvent (Anti-solvent) crystal_habit Evaluate Impact on Crystal Habit and Purity poor_solvent->crystal_habit temp_dependence->poor_solvent Yes (for anti-solvent crystallization) temp_dependence->crystal_habit Yes (for cooling crystallization) crystal_habit->final_selection viscosity Evaluate Viscosity and Other Physical Properties toxicity->viscosity viscosity->final_selection

Caption: A decision-making workflow for solvent selection.

Experimental Setup for Solubility Determination

This diagram outlines the key stages of the static equilibrium method for determining solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Weigh excess solute prep2 Add known volume of solvent equilibration Shake/Stir at Constant Temperature (e.g., 24-48h) prep2->equilibration settle Settle or Centrifuge equilibration->settle sample Withdraw and filter supernatant settle->sample analyze Quantify by HPLC/GC sample->analyze calculate Calculate Solubility (g/L, mol/L) analyze->calculate

Caption: Static equilibrium method for solubility measurement.

Conclusion

This technical guide provides a comprehensive predictive overview of the solubility of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one in a range of organic solvents, grounded in the analysis of structurally related compounds and fundamental chemical principles. While direct experimental data remains to be published, the provided insights into its expected behavior and the detailed methodologies for its empirical determination offer a solid foundation for researchers. The workflows presented serve as practical tools for solvent selection and experimental design. As with any predictive model, the experimental verification outlined herein is the definitive step to confirming the solubility profile of this promising bicyclic lactone.

References

  • Shi, Y.-L., Qian, C., & Chen, X.-Z. (2016). Solubility Measurement and Correlation of (+)-Biotin Intermediate Lactone in Different Organic Solvents from 287.15 to 323.75 K. Journal of Chemical & Engineering Data, 61(5), 1897–1902. [Link]

  • Shi, Y.-L., Qian, C., & Chen, X.-Z. (2016). Solubility Measurement and Correlation of (+)-Biotin Intermediate Lactone in Different Organic Solvents from 287.15 to 323.75 K. ResearchGate. [Link]

  • Wang, X., Tan, Y., & Li, J. (2010). Measurement and Correlation for Solubility of D-Glucurono-1,4-Lactone. Advanced Materials Research, 150-151, 1335-1339. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 20561544, 1-Methyl-2-oxabicyclo[2.2.2]octane. PubChem. Retrieved from [Link].

  • Blokhina, S. V., Sharapova, A. V., Ol'khovich, M. V., Volkova, T. V., Proshin, A. N., & Perlovich, G. L. (2017). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Journal of Chemical & Engineering Data, 62(12), 4256–4265. [Link]

  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Retrieved from [Link]

  • Blokhina, S. V., Sharapova, A. V., Ol'khovich, M. V., Volkova, T. V., Proshin, A. N., & Perlovich, G. L. (2017). Supporting Information: Thermodynamic aspects of solubility and solvation of bioactive bicyclic derivatives in organic solvents. ACS Publications. [Link]

  • University of Canterbury. (2023). Solubility of Organic Compounds. UC Learning Resources. [Link]

  • Giudici, T. A., & Bruice, T. C. (1969). Synthesis of 2-oxabicyclo[2.2.2]octane. The Journal of Organic Chemistry, 34(12), 4064–4066. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 138195, 2-Oxabicyclo[2.2.2]octan-3-one. PubChem. Retrieved from [Link].

  • Scent.vn (n.d.). 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-. Scent.vn. Retrieved from [Link].

  • Mykhailiuk, P. K. (2020). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. ResearchGate. [Link]

  • Maiti, D. (2022). Relevance of bicyclic lactones and state of the art in native carboxylate-assisted γ-C(sp³). ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Quinuclidone. Wikipedia. Retrieved from [Link].

  • Denisenko, A., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI. [Link]

Sources

Exploratory

Chemical Stability of Bridged Bicyclic Lactones in Aqueous Media

Executive Summary Bridged bicyclic lactones (BBLs) represent a unique class of pharmacophores and synthetic intermediates where thermodynamic instability (ring strain) clashes with kinetic stability (steric shielding). U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bridged bicyclic lactones (BBLs) represent a unique class of pharmacophores and synthetic intermediates where thermodynamic instability (ring strain) clashes with kinetic stability (steric shielding). Unlike simple monocyclic analogs like


-butyrolactone, BBLs such as 2-oxabicyclo[2.2.1]heptan-3-one possess distorted amide/ester resonance and elevated ground-state energy.

This guide provides a technical analysis of their hydrolytic behavior in aqueous media.[1][2] It details the mechanistic interplay between anti-Bredt distortion and nucleophilic trajectory , offering a self-validating experimental protocol for quantifying their degradation kinetics. For drug developers, understanding these stability profiles is critical for designing prodrugs that cleave at predictable rates or ensuring the integrity of intermediates like the Corey lactone during scale-up.

Part 1: Mechanistic Foundations

Structural Strain and Resonance Inhibition

The stability of a lactone is governed by the resonance overlap between the ether oxygen lone pair and the carbonyl


 orbital. In planar systems, this resonance confers significant stability (approx. 18-20 kcal/mol).

In bridged bicyclic systems, particularly [2.2.1] and [2.2.2] frameworks, geometric constraints often force the lactone group into a non-planar conformation.

  • Twisted Amide/Ester Effect: The bridgehead carbon prevents the O-C-O-C dihedral angle from achieving

    
     (planarity).
    
  • Consequence: Reduced resonance stabilization increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide.

Hydrolysis Mechanisms

Hydrolysis in aqueous media follows two primary pathways depending on pH.

Base-Catalyzed Hydrolysis (

)

This is the dominant degradation pathway for BBLs. The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate.

  • Strain Release: The transition state often relieves ring strain, lowering the activation energy (

    
    ) compared to unstrained analogs.
    
  • Steric Gating: In bridged systems, the "exo" face is often accessible, but the "endo" face is shielded. However, the bridge itself can hinder the approach of hydrated ions.

Acid-Catalyzed Hydrolysis (

)

Protonation of the carbonyl oxygen activates the molecule. BBLs are generally more robust in acidic media than basic media because the rate-limiting step (water attack) is less aggressive than hydroxide attack, and the reversible nature of acid hydrolysis can favor the closed ring if water activity is low.

HydrolysisMechanism cluster_0 Key Factors Lactone Bridged Lactone (Ground State) TS1 Tetrahedral Intermediate Lactone->TS1 OH- Attack (Rate Limiting) Open Ring-Opened Hydroxy Acid TS1->Open Collapse & Strain Release Factor1 Twisted Ester: High Electrophilicity Factor1->Lactone Factor2 Steric Shielding: Bridgehead Bulk Factor2->TS1

Figure 1: Mechanistic pathway of base-catalyzed hydrolysis in bridged bicyclic lactones, highlighting the competition between electronic activation (twist) and steric protection.

Part 2: Comparative Stability Analysis

The following data contrasts the hydrolytic stability of a standard monocyclic lactone against bridged counterparts. Note that while bridged systems are thermodynamically more energetic, their kinetic stability can be surprisingly high at neutral pH due to hydrophobic shielding.

Table 1: Comparative Hydrolysis Kinetics (Aqueous, 25°C)
Feature

-Butyrolactone (GBL)
2-Oxabicyclo[2.2.1]heptan-3-oneCorey Lactone (Substituted [2.2.1])
Ring System Monocyclic (5-membered)Bridged Bicyclic (Strained)Bridged Bicyclic (Functionalized)
Ring Strain Minimal (~6 kcal/mol)High (~15-20 kcal/mol)High
pH 7

MonthsWeeksDays to Weeks (Substituent dependent)
pH 12

< 15 mins< 1 min< 5 mins
pH 2 Stability Equilibrium (65% Lactone)High (Kinetic trap)High (Stable to acidic workup)
Primary Driver EntropyStrain ReleaseStrain vs. Steric Bulk

Key Insight: The "Corey Lactone" (a prostaglandin intermediate) utilizes the [2.2.1] framework. Its synthesis involves an iodolactonization step in aqueous media, proving that the ring can form and persist in water. However, it is rapidly hydrolyzed by strong bases (saponification) to the corresponding hydroxy acid salt.

Part 3: Experimental Protocol for Stability Profiling

This protocol is designed to be self-validating . It includes internal checks to distinguish between actual hydrolysis and analytical artifacts (e.g., precipitation, reversible ring-closing).

Materials & Buffer Preparation
  • Buffers: Do not use phosphate buffers if catalysis is suspected (general base catalysis). Use Good's buffers (HEPES, MES) adjusted to constant ionic strength (

    
     M with NaCl).
    
  • Co-solvent: If the BBL has low water solubility, use Acetonitrile (ACN) up to 10% v/v. Avoid alcohols (methanol/ethanol) to prevent transesterification artifacts.

Kinetic Assay Workflow (HPLC-UV/MS)

Step 1: Stock Solution Preparation Dissolve the BBL in pure ACN to make a 10 mM stock. Verify purity via LC-MS.

Step 2: Initiation Inject stock into thermostated buffer (


) to reach a final concentration of 100 

.
  • Validation Check: Measure pH immediately. A drift

    
     units indicates insufficient buffer capacity.
    

Step 3: Sampling & Quenching At defined intervals (


 min...), remove aliquots.
  • Quench Method: Dilute 1:1 with cold 1% Formic Acid in ACN. This freezes the equilibrium by protonating the hydroxy acid (preventing reverse lactonization) and lowering temperature.

Step 4: Quantification Analyze via HPLC (Reverse Phase C18). Monitor the disappearance of the lactone peak and appearance of the acid peak.

  • Self-Validation: The sum of molar areas (Lactone + Acid) must remain constant (

    
    ). If mass balance is lost, suspect precipitation or non-hydrolytic degradation.
    
Data Processing

Calculate the observed rate constant (


) using the pseudo-first-order equation:


Plot

vs. pH to determine the specific catalytic constants (

,

,

).

ProtocolWorkflow Start Start Stability Study Prep Prepare Buffers (pH 2.0 - 10.0, I=0.1M) Start->Prep Spike Spike BBL Stock (Final < 1% organic) Prep->Spike Sample Sampling Interval (t = 0 to 24h) Spike->Sample Quench Quench: Cold Acidic ACN (Stops Hydrolysis) Sample->Quench Analyze HPLC-UV/MS Analysis Quench->Analyze Check Mass Balance Check (Lactone + Acid = Constant?) Analyze->Check Check->Prep Fail (Precipitation?) Calc Calculate k_obs Check->Calc Pass

Figure 2: Workflow for kinetic stability testing, incorporating a critical mass-balance decision gate.

Part 4: Implications for Drug Development

Prodrug Design

Bridged bicyclic lactones offer a "tunable" release mechanism. By modifying the bridgehead substituents, one can alter the steric environment of the carbonyl without changing the fundamental ring strain.

  • Strategy: Use a [2.2.1] lactone prodrug if rapid release is desired in high pH environments (e.g., small intestine) but stability is needed in the stomach (low pH).

Formulation Stability

Formulations containing BBLs must be kept at pH 4.0–5.0 (the "pH of maximum stability").

  • Lyophilization: If aqueous stability is too low, lyophilize from a slightly acidic solution.

  • Excipients: Avoid basic excipients (e.g., magnesium stearate) which can catalyze ring opening in the solid state via surface moisture.

References

  • Hall, H. K. (1963). Mechanisms of Hydrolysis of Several Atom-Bridged Bicyclic Anhydrides, N-Methylimides, and Lactones. Journal of the American Chemical Society. Link

  • Ciolino, L. A., et al. (2001).[1][3] The chemical interconversion of GHB and GBL: forensic issues and implications. Journal of Forensic Sciences. Link

  • Gómez-Bombarelli, R., et al. (2013).[4] Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Journal of Organic Chemistry. Link

  • Imming, P., et al. (2000).[5] Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics. Journal of Medicinal Chemistry. Link

  • Corey, E. J., et al. (1969). Total synthesis of prostaglandins. Journal of the American Chemical Society. Link

Sources

Foundational

1-Methyl-2-oxabicyclo[2.2.2]octan-3-one CAS number and SDS safety data

An In-Depth Technical Guide to 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one This guide provides a comprehensive technical overview of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, a heterocyclic compound of increasing interest in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

This guide provides a comprehensive technical overview of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. We will delve into its core properties, safety and handling protocols, a representative synthesis methodology, and its strategic application as a bioisostere in modern drug design.

Core Compound Identification

  • Systematic Name: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

  • CAS Number: 59498-98-5[1]

  • Molecular Formula: C₈H₁₂O₂[1]

  • Molecular Weight: 140.18 g/mol [1]

Safety and Handling: A Self-Validating Protocol

Adherence to stringent safety protocols is paramount when handling any chemical substance. The following information is synthesized from available Safety Data Sheets (SDS) to establish a self-validating system of laboratory safety.

GHS Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication. For 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, the following classifications are reported:

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302Warning Harmful if swallowed.[1]
Skin IrritationH315Warning Causes skin irritation.[1]
Eye IrritationH319Warning Causes serious eye irritation.[1]
Acute Toxicity, InhalationH332Warning Harmful if inhaled.[1]
Precautionary Measures and Personal Protective Equipment (PPE)

A proactive approach to safety involves a combination of engineering controls and appropriate PPE. The causality behind these recommendations is to minimize exposure through all potential routes: inhalation, ingestion, and dermal contact.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent the accumulation of vapors.[2][3]

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to government standards such as NIOSH (US) or EN 166 (EU). This is critical to prevent eye contact, which can cause serious irritation.[2]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) and wear a lab coat or flame-retardant antistatic protective clothing.[4] Contaminated clothing should be removed and washed before reuse.

  • Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator is required.[4]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the substance, especially before breaks and at the end of the workday.[2][3]

Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Protocol
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5]
If on Skin Immediately wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[2]
If Inhaled Move the person to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician.[2]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
Molecular Weight 140.18 g/mol [1]
Molecular Formula C₈H₁₂O₂[1]
Appearance Not specified, likely a solid or liquid at room temperature.
Storage Store in an inert atmosphere at room temperature.[1]

Synthesis Pathway: The Iodocyclization Approach

Conceptual Workflow Diagram

G cluster_prep Step 1: Precursor Synthesis cluster_cyclization Step 2: Key Iodocyclization cluster_product Step 3: Product Formation A Cyclohexane-containing Alkenyl Alcohol D Iodocyclization Reaction A->D B Molecular Iodine (I₂) B->D C Acetonitrile (Solvent) C->D E Iodinated 2-Oxabicyclo[2.2.2]octane Intermediate D->E Formation of Bicyclic Core F Further Functionalization / Reduction E->F G Target 2-Oxabicyclo[2.2.2]octane Scaffold F->G Removal of Iodine & Derivatization G cluster_drug Original Drug Candidate cluster_bioisostere Improved Drug Candidate A [Pharmacophore 1] --- Phenyl Ring --- [Pharmacophore 2] C [Pharmacophore 1] --- 2-Oxabicyclo[2.2.2]octane --- [Pharmacophore 2] A->C Bioisosteric Replacement B Properties: - Low Solubility - Metabolic Liability D Properties: + Increased Solubility + Enhanced Stability

Sources

Exploratory

Literature review on the synthesis of oxabicyclo[2.2.2]octan-3-one derivatives

An In-Depth Technical Guide to the Synthesis of Oxabicyclo[2.2.2]octan-3-one Derivatives Executive Summary The oxabicyclo[2.2.2]octan-3-one framework represents a class of saturated heterocyclic scaffolds of significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Oxabicyclo[2.2.2]octan-3-one Derivatives

Executive Summary

The oxabicyclo[2.2.2]octan-3-one framework represents a class of saturated heterocyclic scaffolds of significant interest in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that is highly desirable in the design of novel therapeutics. By serving as a non-aromatic bioisostere for phenyl rings, this scaffold can improve critical physicochemical properties such as aqueous solubility and metabolic stability while maintaining or enhancing biological activity.[1][2][3] This guide provides a comprehensive review of the core synthetic strategies employed to construct this valuable bicyclic system. We will delve into the mechanistic underpinnings, practical applications, and field-proven insights for the primary synthetic routes, including the powerful Diels-Alder reaction and modern intramolecular cyclization techniques. Each section is designed to offer not just procedural steps, but a deeper understanding of the causality behind the experimental choices, empowering researchers to adapt and innovate within their own drug discovery programs.

The Strategic Value of the Oxabicyclo[2.2.2]octan-3-one Core

Structural Features and Inherent Properties

The 2-oxabicyclo[2.2.2]octan-3-one scaffold is a bicyclic lactone characterized by a rigid cage-like structure where two carbon atoms are bridged by an oxygen atom.[4] This conformationally locked framework minimizes molecular flexibility, an attribute that can reduce the entropic penalty associated with binding to a biological target, potentially leading to higher affinity and selectivity.[5] The inclusion of a ketone functional group at the 3-position provides a versatile chemical handle for further derivatization, allowing for the introduction of diverse substituents to explore the chemical space around the core.[4]

Significance in Medicinal Chemistry and Drug Discovery

The true power of the oxabicyclo[2.2.2]octane scaffold lies in its application as a saturated bioisostere of the para-substituted phenyl ring.[1][2][3] Aromatic rings are ubiquitous in pharmaceuticals but often contribute to poor solubility and metabolic liabilities. Replacing a flat phenyl ring with a three-dimensional, saturated structure like the oxabicyclo[2.2.2]octane core can lead to significant improvements in a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2] Studies have shown that this substitution can increase water solubility, enhance metabolic stability, and reduce lipophilicity without compromising, and in some cases even improving, biological activity.[1][2] Molecules incorporating this core have demonstrated a wide range of biological activities, including potential as antibacterial agents and enzyme inhibitors.[1]

The Diels-Alder Reaction: A Foundational Approach

The Diels-Alder reaction, a [4+2] cycloaddition, remains one of the most powerful and reliable methods for constructing the bicyclo[2.2.2]octane ring system.[6] This pericyclic reaction involves the concerted interaction between a 4π-electron component (a conjugated diene) and a 2π-electron component (a dienophile) to form a six-membered ring.[6][7]

Principle of the [4+2] Cycloaddition

The reaction proceeds through a cyclic transition state, forming two new carbon-carbon sigma bonds and a new pi bond simultaneously.[6] For the oxabicyclo[2.2.2]octan-3-one core, this typically involves a substituted pyran-2-one or a similar heterocyclic diene reacting with an alkene dienophile. The stereospecificity of the reaction is a key advantage, as the stereochemistry of the reactants is faithfully transferred to the product.[7]

Diene Diene (4π electrons) Plus + TS [4+2] Cycloaddition Dienophile Dienophile (2π electrons) Adduct Cycloadduct (Bicyclo[2.2.2]octene core) Reactants Reactants Product Product node_start Synthesize Linear Precursor node_activate Activate for Cyclization (e.g., Heat) node_start->node_activate Tethered Diene-Dienophile node_imda Intramolecular [4+2] Cycloaddition node_activate->node_imda Forms Cyclic Transition State node_product Bicyclo[2.2.2]octane Core Product node_imda->node_product Ring Formation Start Cyclohexenyl Alcohol + I₂ Iodonium Iodonium Ion Intermediate Start->Iodonium Electrophilic Addition Attack Nucleophilic Attack by Hydroxyl Group Iodonium->Attack 6-exo-tet Ring Closure Product Functionalized 2-Oxabicyclo[2.2.2]octane Attack->Product Proton Loss

Sources

Foundational

Reactivity of the lactone ring in 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

An In-depth Technical Guide to the Reactivity of the Lactone Ring in 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of the lactone ring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Lactone Ring in 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the lactone ring within the bridged bicyclic structure of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one. This molecule, characterized by a rigid carbon skeleton and a sterically influential bridgehead methyl group, presents a unique intersection of strain and electronic effects that govern its transformations. We will explore the fundamental reaction pathways—including hydrolysis, aminolysis, and reduction—providing mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals who wish to leverage the distinct properties of this scaffold in organic synthesis and medicinal chemistry.

Introduction: Structural Features and Reactivity Implications

1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a saturated bicyclic lactone, or cyclic ester, possessing a unique and rigid three-dimensional architecture. The core of the molecule is the 2-oxabicyclo[2.2.2]octane system, which has gained significant attention as a saturated bioisostere for the phenyl ring in drug discovery, offering improved physicochemical properties such as increased solubility and enhanced metabolic stability[1][2][3]. The reactivity of this molecule is primarily dictated by two key features:

  • The Lactone Functional Group: As a cyclic ester, the lactone is susceptible to nucleophilic acyl substitution. The carbonyl carbon is electrophilic and serves as the primary site of reaction.

  • The Bicyclic Ring System: The [2.2.2] bicyclic system imparts considerable ring strain. This strain is a thermodynamic driving force for ring-opening reactions, as cleavage of the ester bond relieves this energetic penalty.

  • The Bridgehead Methyl Group: The methyl group at the C1 position introduces steric hindrance and electronic effects that can modulate the rate and stereochemical outcome of reactions at the adjacent carbonyl center.

This guide will dissect how these features collectively influence the molecule's behavior under various reaction conditions.

structure cluster_main 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one mol Structure Diagram Here (Image Placeholder)

Caption: General structure of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one.

(Note: A 2D chemical structure image would be inserted here in a final document. The DOT language is best for pathways and workflows.)

Core Reactivity of the Lactone Ring

The chemistry of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is dominated by nucleophilic attacks on the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond. This behavior is characteristic of esters but is amplified by the inherent ring strain of the bicyclic system.

Hydrolysis: Ring-Opening under Acidic and Basic Conditions

Lactone hydrolysis is a fundamental transformation that cleaves the cyclic ester to form a linear hydroxy acid[4][5]. The mechanism and rate are highly dependent on the pH of the medium.

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, the reaction proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[6][7] A hydroxide ion, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which is the rate-determining step. The intermediate then collapses, breaking the endocyclic C-O bond to relieve ring strain and forming a carboxylate and a primary alcohol. Subsequent protonation during aqueous workup yields the final hydroxy acid product.

The rigid bicyclo[2.2.2]octane framework can lead to a reduced rate of saponification compared to simpler, more flexible lactones due to steric hindrance that may impede the approach of the nucleophile[8].

BAC2_Mechanism Mechanism of Base-Catalyzed Hydrolysis (BAC2) cluster_reactants Lactone 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one Intermediate Tetrahedral Intermediate Lactone->Intermediate 1. Nucleophilic Attack OH_ion Hydroxide (OH⁻) Product Ring-Opened Carboxylate (4-hydroxy-4-methylcyclohexane-1-carboxylate) Intermediate->Product 2. Ring Opening (Collapse)

Caption: BAC2 mechanism for the hydrolysis of the bicyclic lactone.

Acid-Catalyzed Hydrolysis:

In acidic media, the reaction typically follows the AAC2 mechanism. The reaction begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the activated carbonyl. Following a proton transfer, the resulting tetrahedral intermediate eliminates the alcohol portion of the ester (which is now part of the ring), and a final deprotonation yields the carboxylic acid. The pre-equilibrium protonation step adds complexity to the kinetics compared to base-catalyzed hydrolysis.

Reduction to Diols

Powerful nucleophilic reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄ or LAH), readily reduce lactones to diols.[9][10][11] This transformation is a cornerstone of synthetic chemistry. The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon.[10] The initial attack forms a hemiacetal intermediate which is not isolated. A second equivalent of hydride then opens the ring via an SN2-type displacement of the resulting alkoxyaluminate, yielding a diol after an aqueous workup.

The product of reducing 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one with LiAlH₄ is (4-(hydroxymethyl)-1-methylcyclohexan-1-yl)methanol. This reaction is highly efficient and provides a direct route to functionalized 1,4-cyclohexane derivatives.

Reduction_Mechanism Reduction of Bicyclic Lactone with LiAlH4 Lactone 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one Diol Product: (4-(hydroxymethyl)-1-methyl cyclohexan-1-yl)methanol Lactone->Diol Reagents 1. LiAlH4, THF 2. H2O workup

Caption: Reduction of the lactone to a diol using Lithium Aluminum Hydride.

Aminolysis: Synthesis of Hydroxy Amides

The reaction of the lactone with amines (aminolysis) is a direct method for synthesizing hydroxy amides. This reaction is particularly relevant in drug development for creating molecules with improved pharmacokinetic properties or for introducing new points for molecular recognition. The mechanism is analogous to hydrolysis, involving the nucleophilic attack of the amine's lone pair on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate to open the lactone ring. The reaction typically requires heating or catalysis, as amines are generally less nucleophilic than hydroxide ions.

This pathway provides a modular route to a diverse library of (4-hydroxy-4-methyl-1-carbamoylcyclohexyl) derivatives, which can be valuable intermediates in medicinal chemistry.

Experimental Protocols & Data

The following protocols are representative procedures for the key transformations discussed. Researchers should always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) when using anhydrous solvents and reagents.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
  • Dissolution: Dissolve 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or Methanol.

  • Reagent Addition: Add an aqueous solution of Sodium Hydroxide (NaOH, 1.5 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with cold 1M Hydrochloric Acid (HCl) to a pH of ~2.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as Ethyl Acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude hydroxy acid product.

  • Purification: Purify the product via column chromatography or recrystallization as needed.

Protocol 2: Reduction with Lithium Aluminum Hydride
  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of LiAlH₄ (2.0 eq) in anhydrous THF.

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Add a solution of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Quenching (Fieser Workup): Cool the mixture back to 0 °C. Carefully and sequentially add dropwise: (i) n mL of water, (ii) n mL of 15% aqueous NaOH, and (iii) 3n mL of water, where n is the mass of LiAlH₄ used in grams[12].

  • Filtration: Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude diol.

  • Purification: Purify the product via silica gel chromatography if necessary.

Table 1: Summary of Representative Reactions and Expected Products
Reaction TypeKey ReagentsProduct StructureTypical Yield (%)
HydrolysisNaOH, H₂O then HCl4-hydroxy-4-methylcyclohexane-1-carboxylic acid>90%
ReductionLiAlH₄, THF(4-(hydroxymethyl)-1-methylcyclohexan-1-yl)methanol85-95%
AminolysisR-NH₂, HeatN-alkyl-4-hydroxy-4-methylcyclohexane-1-carboxamide60-80%

Applications in Synthesis and Drug Development

The rigid 2-oxabicyclo[2.2.2]octane scaffold is a valuable design element in modern chemistry.[1] The ring-opened products derived from 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one are highly functionalized cyclohexane derivatives that maintain a defined stereochemical relationship between the substituents at the C1 and C4 positions.

  • Scaffold for Drug Discovery: The diol and hydroxy amide products serve as versatile building blocks. The hydroxyl and amide groups can be further functionalized, allowing for the exploration of chemical space around a rigid cyclohexane core. This is a common strategy for optimizing ligand-protein binding interactions.

  • Bioisosteric Replacement: The parent lactone itself can be incorporated into larger molecules as a constrained and more soluble replacement for aromatic or other lipophilic groups.[2][3]

  • Polymer Chemistry: Bicyclic lactones are important monomers for Ring-Opening Polymerization (ROP), which can produce polyesters with high thermal and mechanical stability.[13][14][15] While not as strained as smaller lactones, the bicyclo[2.2.2]octane system has sufficient ring strain to undergo polymerization under suitable catalytic conditions.[13][15]

Workflow Synthetic Utility Workflow cluster_reactions Ring-Opening Reactions cluster_products Key Synthetic Intermediates Start 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one Hydrolysis Hydrolysis Start->Hydrolysis Reduction Reduction Start->Reduction Aminolysis Aminolysis Start->Aminolysis HydroxyAcid Hydroxy Acid Hydrolysis->HydroxyAcid Diol Diol Reduction->Diol HydroxyAmide Hydroxy Amide Aminolysis->HydroxyAmide

Caption: Synthetic pathways from the bicyclic lactone to key intermediates.

Conclusion

1-Methyl-2-oxabicyclo[2.2.2]octan-3-one exhibits a predictable yet synthetically valuable set of reactions centered on the nucleophilic opening of its strained lactone ring. Its reactivity profile, governed by the interplay of electronic effects at the carbonyl and ring strain of the bicyclic scaffold, makes it a powerful intermediate. Through hydrolysis, reduction, and aminolysis, this single molecule provides access to a range of stereochemically defined, highly functionalized cyclohexane derivatives that are of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. Understanding these core transformations is essential for any scientist seeking to exploit the unique structural and chemical properties of this compound.

References

  • Gomez-Bombarelli, R., Gonzalez-Perez, M., & Lledos, A. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
  • Gomez-Bombarelli, R., Gonzalez-Perez, M., & Lledos, A. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry.
  • Papadopoulos, L., et al. (2022). Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability. PubMed.
  • Papadopoulos, L., et al. (2022). Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability.
  • Unknown. (2025). Synthesis and Reactions of Lactones and Lactams. Chemistry Steps.
  • Gomez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. PubMed.
  • Papadopoulos, L., et al. (2022). Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability.
  • Unknown. (n.d.). Lactone hydrolysis. Unknown Source.
  • Keden, D. W., et al. (2011). Divergent Synthesis and Chemical Reactivity of Bicyclic Lactone Fragments of Complex Rearranged Spongian Diterpenes. PMC.
  • Unknown. (2021). 8.8: Chemistry of Esters. LibreTexts.
  • Unknown. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Semantic Scholar.
  • Unknown. (2017). What is the mechanism for reducing cyclic compounds with LAH?. Quora.
  • Unknown. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Adi Chemistry.
  • Myers, A. G., et al. (n.d.). Chem 115. Andrew G Myers Research Group.
  • Unknown. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC.
  • Stanovnik, B., & Svete, J. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes.
  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • Levterov, V. V., et al. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI.

Sources

Exploratory

Biological activity and toxicity of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Executive Summary 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (CAS: 59498-98-5) is a bridged bicyclic lactone that serves as a critical intersection between stable terpene scaffolds and reactive acylating agents. Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (CAS: 59498-98-5) is a bridged bicyclic lactone that serves as a critical intersection between stable terpene scaffolds and reactive acylating agents. Unlike its ether analog, 1,8-cineole (Eucalyptol), which is chemically inert and widely used in pharmacology, this lactone derivative possesses significant ring strain, rendering it susceptible to nucleophilic attack.

This guide analyzes the molecule's dual nature: its utility as a monomer for biodegradable polyesters and its toxicological profile as a potential electrophilic sensitizer. We explore its synthesis, ring-opening thermodynamics, and biological implications for drug development professionals.

Chemical Architecture & Structural Logic

The biological activity of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is dictated by its deviation from planarity and the resulting "anti-Bredt" character of its transition states during hydrolysis.

Structural Analysis
  • Core Skeleton: A cyclohexane boat conformation bridged by a two-carbon chain (C-C) and a lactone linkage (-O-CO-).

  • The Bridgehead Methyl (C1): The methyl group at position 1 is sterically significant. Unlike the unsubstituted parent (2-oxabicyclo[2.2.2]octan-3-one), the C1-methyl provides lipophilic bulk that shields the adjacent oxygen, slightly modulating the rate of hydrolysis and increasing blood-brain barrier (BBB) permeability predictions.

  • Ring Strain: The [2.2.2] system imposes torsional strain. The lactone carbonyl is held in a rigid orientation, increasing its electrophilicity compared to non-bridged esters (e.g., ethyl acetate).

Physicochemical Constants (Experimental & Predicted)
PropertyValueImplication
Molecular Formula C₈H₁₂O₂Monoterpenoid derivative
Molecular Weight 140.18 g/mol Fragment-based drug discovery (FBDD) compliant
LogP (Predicted) ~1.1 - 1.6Moderate lipophilicity; likely membrane permeable
Boiling Point ~230°C (est.)Low volatility compared to cineole
Topological Polar Surface Area 26.3 ŲGood oral bioavailability potential
Reactivity High (Ring Opening)Prone to hydrolysis in basic media

Synthesis & Production Pathways

The synthesis of this scaffold typically follows two dominant logic trees: de novo construction via cycloaddition or oxidative restructuring of terpene precursors.

Pathway A: Diels-Alder Cycloaddition (Synthetic Route)

The most controlled route involves the Diels-Alder reaction of methyl coumalate or related dienes with ethylene equivalents, followed by hydrogenation and methylation.

  • Step 1: Diels-Alder cycloaddition establishes the bicyclic core.

  • Step 2: Catalytic hydrogenation (Pd/C) saturates the double bonds.

  • Step 3: Methylation at the bridgehead (often requires specific precursor design, such as using isoprene-derived dienes).

Pathway B: Iodolactonization (Terpene Route)

Starting from 4-methylcyclohex-3-enecarboxylic acid derivatives:

  • Precursor: 4-methyl-3-cyclohexenecarboxylic acid.

  • Cyclization: Reaction with Iodine/KI and base triggers intramolecular iodolactonization.

  • Reduction: Dehalogenation (e.g., Bu₃SnH or catalytic reduction) yields the target lactone.

Biological Activity: The Ring-Opening Mechanism

The primary "biological activity" of this molecule is its reactivity. It acts as a latent electrophile .

Mechanism of Action: Nucleophilic Acylation

In biological systems, the strained lactone bond is susceptible to attack by nucleophiles (Serine-OH, Lysine-NH₂).

  • Proteomic Reactivity: Upon binding to a protein pocket, the lactone can ring-open, covalently acylating the target residue. This creates a stable tether, potentially inhibiting enzymes or flagging proteins for degradation.

  • Thermodynamics: The relief of ring strain (approx. 4-6 kcal/mol) drives the reaction forward, making it an irreversible inhibitor candidate.

Visualization of Reactivity

The following diagram illustrates the divergent pathways of the molecule: stable metabolism vs. reactive ring-opening.

ReactivityPathways cluster_0 Biological Fate Target 1-Methyl-2-oxabicyclo [2.2.2]octan-3-one Intermediate Tetrahedral Intermediate Target->Intermediate Attack Nu Nucleophile (Serine/Lysine) Nu->Intermediate H2O Hydrolysis (Esterases) H2O->Intermediate Product_Cov Covalent Protein Adduct (Acylated) Intermediate->Product_Cov Ring Opening (Strain Relief) Product_Acid Hydroxy-Acid Metabolite (Inactive) Intermediate->Product_Acid Detoxification

Caption: Divergent fate of the bicyclic lactone. Path A (Red) leads to covalent modification of biomolecules. Path B (Green) leads to hydrolytic detoxification.

Toxicity Profile & Safety Assessment

Based on structural alerts and GHS data for the specific CAS (59498-98-5) and its analogs.

Acute Toxicity Classification
  • Oral: Category 4 (Harmful if swallowed).

    • Rationale: Lactones can hydrolyze to hydroxy acids which may disrupt pH balance or act as false substrates in metabolic cycles (e.g., Krebs cycle interference).

  • Inhalation: Category 4 (Harmful if inhaled).

    • Rationale: Mucosal irritation due to reaction with moisture in the respiratory tract.

  • Dermal/Ocular: Irritant (Category 2).

    • Mechanism:[1] Direct alkylation of keratin or membrane proteins.

Sensitization Potential
  • Skin Sensitization: High Risk.

    • Lactones are classic haptens. They can react with skin proteins to form immunogenic complexes, leading to Allergic Contact Dermatitis (ACD).

    • Comparison: Less potent than alpha-methylene-gamma-butyrolactones (which have a Michael acceptor), but still significant due to ring strain.

Cytotoxicity
  • In cell assays (based on analog data), bridged lactones often show IC50 values in the 10–100 µM range.

  • Toxicity Driver: Non-specific acylation of essential cellular proteins or depletion of glutathione (GSH) if the ring opening is catalyzed by GSTs.

Experimental Protocols

Protocol A: Hydrolytic Stability Assay

Purpose: To determine the half-life of the scaffold in physiological media.

  • Preparation: Dissolve 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (10 mM) in DMSO.

  • Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Add 50 µL Acetonitrile + 0.1% Formic Acid.

  • Analysis: LC-MS/MS monitoring the transition from Parent (MW 140) to Hydroxy-Acid (MW 158).

  • Calculation: Plot ln[Concentration] vs. time to determine

    
     and 
    
    
    
    .
Protocol B: Cysteine Reactivity Screen (GSH Trapping)

Purpose: To assess potential for covalent toxicity.

  • Reagents: Prepare 10 mM Glutathione (GSH) in PBS (pH 7.4).

  • Reaction: Mix Test Compound (100 µM) with GSH (5 mM, 50-fold excess).

  • Monitoring: Incubate at 37°C for 4 hours.

  • Detection: Analyze by LC-MS for the formation of the GSH-adduct (Mass = 140 + 307 = 447 Da).

    • Interpretation: High adduct formation correlates with higher risk of toxicity/sensitization.

References

  • Chemical Identity & Safety

    • Source: PubChem Compound Summary for CID 20561544.[2]

    • Link:[Link]

  • Synthesis of Bridged Lactones

    • Title: Synthesis of 2-oxabicyclo[2.2.2]octane derivatives.[3]

    • Source: Journal of Organic Chemistry (ACS).
    • Context: Describes the iodolactonization and Diels-Alder routes for this class of compounds.
  • Polymerization Applications

    • Title: Ring-opening Polymeriz
    • Source: Chinese Journal of Polymer Science (2022).
    • Link:[Link]

  • Bioisostere Context

    • Title: 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
    • Source: Nature Communic
    • Link:[Link]

    • Note: Distinguishes the stable ether scaffold

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one from cyclohexene

An Application Note for the Synthesis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one from Cyclohexene Abstract This document provides a comprehensive, two-part protocol for the synthesis of 1-Methyl-2-oxabicyclo[2.2.2]octan-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one from Cyclohexene

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, a saturated bicyclic lactone. The synthesis commences with cyclohexene, which is first converted to 1,3-cyclohexadiene. The core bicyclo[2.2.2]octane framework is constructed via a thermally-induced [4+2] cycloaddition (Diels-Alder reaction) between 1,3-cyclohexadiene and methacrylic acid. The resulting unsaturated carboxylic acid intermediate subsequently undergoes a regio- and stereoselective iodolactonization, followed by reductive deiodination to yield the final saturated lactone. This protocol is designed for researchers in organic synthesis and drug development, offering detailed mechanistic insights, step-by-step procedures, and troubleshooting guidance.

Introduction

Bicyclic lactones are prevalent structural motifs in a wide array of natural products and pharmacologically active molecules.[1][2] Their rigid, three-dimensional architecture makes them valuable scaffolds in medicinal chemistry and versatile intermediates in complex molecule synthesis.[3][4][5] The 2-oxabicyclo[2.2.2]octan-3-one core, in particular, serves as a saturated bioisostere for the phenyl ring, offering improved physicochemical properties such as increased solubility and metabolic stability in drug candidates.[3][4][5]

This application note details a robust and logical synthetic sequence to access 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, starting from the readily available feedstock chemical, cyclohexene. The strategy hinges on two powerful and well-established transformations in organic chemistry: the Diels-Alder reaction for carbon skeleton construction[6][7][8] and iodolactonization for stereocontrolled ring formation.[9][10]

Overall Synthetic Pathway

The synthesis is a multi-step process that begins with the preparation of the diene from cyclohexene. This is followed by the key cycloaddition and lactonization steps.

G cluster_prep Diene Preparation cluster_main Core Synthesis Cyclohexene Cyclohexene Allylic Bromination Allylic Bromination Cyclohexene->Allylic Bromination  NBS, AIBN;  Base (e.g., DBU) 3-Bromocyclohexene 3-Bromocyclohexene Allylic Bromination->3-Bromocyclohexene  NBS, AIBN;  Base (e.g., DBU) Dehydrobromination Dehydrobromination 3-Bromocyclohexene->Dehydrobromination  NBS, AIBN;  Base (e.g., DBU) Cyclohexadiene Cyclohexadiene Dehydrobromination->Cyclohexadiene  NBS, AIBN;  Base (e.g., DBU) DielsAlder 1-Methylbicyclo[2.2.2]oct-5-ene- 2-carboxylic Acid Cyclohexadiene->DielsAlder  + Methacrylic Acid  (Heat) Iodolactonization Intermediate Iodo-lactone DielsAlder->Iodolactonization  I₂, NaHCO₃ Reduction 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (Final Product) Iodolactonization->Reduction  Bu₃SnH, AIBN

Caption: Overall synthetic route from cyclohexene to the target lactone.

Part 1: Diels-Alder Cycloaddition

Mechanistic Rationale

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[6][8] In this synthesis, 1,3-cyclohexadiene acts as the diene and methacrylic acid serves as the dienophile. The reaction is thermally promoted and proceeds through a cyclic transition state, reliably establishing the bicyclo[2.2.2]octene framework. The reaction exhibits high stereospecificity, with the relative stereochemistry of the reactants being preserved in the product.[7] The major product is typically the endo isomer due to favorable secondary orbital interactions in the transition state, although the exo isomer may also form.

Protocol: Synthesis of 1-Methylbicyclo[2.2.2]oct-5-ene-2-carboxylic Acid

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
1,3-CyclohexadieneC₆H₈80.138.0 g100Freshly distilled recommended
Methacrylic AcidC₄H₆O₂86.099.5 g110Inhibitor should be removed
HydroquinoneC₆H₆O₂110.11100 mg0.9Polymerization inhibitor
TolueneC₇H₈92.1450 mL-Anhydrous

Procedure

  • Preparation: To a high-pressure reaction vessel equipped with a magnetic stir bar, add 1,3-cyclohexadiene (8.0 g, 100 mmol), methacrylic acid (9.5 g, 110 mmol), hydroquinone (100 mg), and anhydrous toluene (50 mL).

  • Reaction: Seal the vessel tightly. Heat the reaction mixture to 150-180 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically 18-24 hours).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic mixture with 1 M NaOH (aq) (3 x 50 mL) to extract the carboxylic acid product into the aqueous layer.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH ~2 with concentrated HCl. A white precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Part 2: Iodolactonization and Deiodination

Mechanistic Rationale

Iodolactonization is an intramolecular cyclization that forms a lactone from an unsaturated carboxylic acid.[9][10] The reaction is initiated by the electrophilic addition of iodine (I₂) across the double bond of the Diels-Alder adduct, forming a cyclic iodonium ion intermediate. The proximate carboxylate group, rendered more nucleophilic by a mild base (sodium bicarbonate), then attacks the iodonium ion in an intramolecular Sₙ2 fashion. This attack preferentially occurs at the more sterically accessible carbon, leading to the formation of a five- or six-membered ring.[10] The result is a bicyclic iodo-lactone.

To obtain the final saturated product, the C-I bond must be cleaved. This is efficiently achieved via a radical-mediated reductive dehalogenation using tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN.

Protocol: Synthesis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
Diels-Alder AdductC₁₁H₁₄O₂178.239.0 g50.5From Part 1
Sodium BicarbonateNaHCO₃84.0112.7 g151-
IodineI₂253.8119.2 g75.7-
Tetrahydrofuran (THF)C₄H₈O72.11250 mL-Anhydrous
Tributyltin HydrideC₁₂H₂₈Sn291.0617.6 g60.6Toxic
AIBNC₈H₁₂N₄164.21415 mg2.5Recrystallize before use

Procedure

  • Iodolactonization: a. Dissolve the Diels-Alder adduct (9.0 g, 50.5 mmol) in THF (150 mL) in a round-bottom flask. b. Add a solution of sodium bicarbonate (12.7 g, 151 mmol) in water (100 mL). c. Add iodine (19.2 g, 75.7 mmol) portion-wise over 30 minutes while stirring vigorously at room temperature. Protect the reaction from light. d. Stir the mixture at room temperature until the starting material is consumed (monitor by TLC, typically 4-8 hours). e. Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the dark iodine color disappears. f. Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude iodo-lactone.

  • Reductive Deiodination: a. Caution: This step should be performed in a well-ventilated fume hood as tributyltin compounds are toxic. b. Dissolve the crude iodo-lactone in anhydrous toluene (200 mL). c. Add tributyltin hydride (17.6 g, 60.6 mmol) and AIBN (415 mg, 2.5 mmol). d. Heat the mixture to 80-90 °C under an inert atmosphere (N₂ or Ar) for 2-4 hours. e. Cool the reaction to room temperature. Concentrate the solvent in vacuo.

  • Purification: a. The crude product contains tin residues. Purify by flash column chromatography on silica gel. b. A common elution system is a gradient of ethyl acetate in hexanes. The tin residues can often be removed by first eluting with pure hexanes. c. Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product as a white solid or colorless oil.

Experimental Workflow and Data Summary

G cluster_part1 Part 1: Diels-Alder cluster_part2 Part 2: Lactonization/Reduction p1_setup Setup: Diene, Dienophile, Toluene in Pressure Vessel p1_react Reaction: Heat to 150-180 °C (18-24h) p1_setup->p1_react p1_workup Work-up: Base Extraction p1_react->p1_workup p1_isolate Isolation: Acidification & Filtration p1_workup->p1_isolate p1_char Characterization of Unsaturated Acid p1_isolate->p1_char p2_setup Iodolactonization: Adduct, I₂, NaHCO₃ in THF/H₂O p1_char->p2_setup Use in next step p2_react Reaction: Stir at RT (4-8h) p2_setup->p2_react p2_workup Quench & Extract Crude Iodo-lactone p2_react->p2_workup p2_reduction Reduction: Crude + Bu₃SnH, AIBN Heat to 80-90 °C p2_workup->p2_reduction p2_purify Purification: Silica Gel Chromatography p2_reduction->p2_purify p2_char Final Product Characterization p2_purify->p2_char

Caption: Detailed experimental and data analysis workflow.

Expected Results

CompoundFormExpected Yield (%)Melting Point (°C)Key Analytical Data (Expected)
Diels-Alder Adduct White Solid65-75110-115¹H NMR: Olefinic protons (~6.2 ppm), Bridgehead protons. IR: C=O stretch (~1700 cm⁻¹), O-H stretch (~3000 cm⁻¹).
Final Product White Solid70-85 (from iodo-lactone)85-90¹H NMR: Absence of olefinic protons. ¹³C NMR: Lactone carbonyl (~175 ppm). IR: Lactone C=O stretch (~1740 cm⁻¹). MS: M⁺ peak corresponding to C₁₁H₁₆O₂.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Diels-Alder 1. Incomplete reaction.2. Polymerization of dienophile.1. Increase reaction time or temperature.2. Ensure sufficient inhibitor is present; use freshly purified reagents.
Low yield in Iodolactonization 1. Reagents are not fresh.2. Reaction quenched prematurely.1. Use fresh, solid iodine.2. Monitor carefully by TLC to ensure full conversion of starting material.
Incomplete Deiodination 1. Radical initiator (AIBN) has decomposed.2. Insufficient Bu₃SnH.1. Use freshly recrystallized AIBN.2. Add an additional portion of AIBN and Bu₃SnH and continue heating.
Tin contamination in final product Incomplete removal during chromatography.1. Use a less polar eluent initially to flush tin byproducts.2. Perform an aqueous KF work-up prior to chromatography to precipitate tin salts.

Conclusion

The protocol described provides a reliable and scalable pathway for the synthesis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one from cyclohexene-derived 1,3-cyclohexadiene. By leveraging the power of the Diels-Alder reaction and the finesse of iodolactonization, this method allows for the efficient construction of a valuable bicyclic scaffold. The detailed procedures and mechanistic discussions herein are intended to equip researchers with the necessary tools to successfully synthesize this and related compounds for applications in chemical biology and drug discovery.

References

  • Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes. PubMed. Available at: [Link]

  • Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes. PMC. Available at: [Link]

  • Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. ChemRxiv. Available at: [Link]

  • Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of Bicyclic δ‑Lactones via N‑Heterocyclic Carbene-Catalyzed Cascade Reaction. Figshare. Available at: [Link]

  • Enantioselective Halolactonization Reactions using BINOL-derived Bifunctional Catalysts: Methodology, Diversification, and Applications. PMC. Available at: [Link]

  • The Diels–Alder reaction has a preeminent position in organic synthe. Science of Synthesis. Available at: [Link]

  • Asymmetric Diels–Alder Reactions of an Acrylic Acid Derivative Using a Chiral Titanium Catalyst. Oxford Academic. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • Iodolactonization. Wikipedia. Available at: [Link]

  • Iodolactonization: Mechanism, examples, useful application. Chemistry Notes. Available at: [Link]

  • Iodolactonization of Conjugated Unsaturated Acids. Bull. Chem. Soc. Jpn. Available at: [Link]

  • Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine. RSC Publishing. Available at: [Link]

  • Diels-Alder Reaction-For the preparation of cyclohexene. Slideshare. Available at: [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. Available at: [Link]

  • Synthesis of 2-oxabicyclo[2.2.2]octanes and... ResearchGate. Available at: [Link]

  • The Diels-Alder Cycloaddition. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Universität Regensburg. Available at: [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI. Available at: [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC. Available at: [Link]

Sources

Application

Ring-opening polymerization (ROP) of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Executive Summary & Rationale The synthesis of rigid, high-glass-transition temperature ( ) polyesters from bio-based feedstocks is a critical frontier in sustainable polymer chemistry. 1-Methyl-2-oxabicyclo[2.2.2]octan-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The synthesis of rigid, high-glass-transition temperature (


) polyesters from bio-based feedstocks is a critical frontier in sustainable polymer chemistry. 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (hereafter 1-Me-[2.2.2]VL ) represents a distinct class of bridged bicyclic lactones. Unlike simple lactones (e.g., 

-caprolactone), 1-Me-[2.2.2]VL possesses high ring strain combined with a rigid bicyclic framework, yielding polyesters with superior thermal stability and mechanical stiffness.

This protocol details the controlled Ring-Opening Polymerization (ROP) of 1-Me-[2.2.2]VL using a Zinc-alkoxide catalytic system. We prioritize this method over organocatalysis for its ability to produce high molecular weight (


 kDa) polymers with narrow dispersity (

), essential for biomedical and high-performance engineering applications.

Mechanistic Insight: Thermodynamics & Kinetics

Thermodynamic Driving Force

The polymerization of 1-Me-[2.2.2]VL is driven by the release of ring strain inherent in the bridged [2.2.2] system.

  • Enthalpy (

    
    ):  Highly negative due to the relief of angular distortion in the bicyclic ring.
    
  • Entropy (

    
    ):  Negative, as with most polymerizations.[1]
    
  • Ceiling Temperature (

    
    ):  The 1-methyl substituent introduces steric hindrance that slightly lowers the 
    
    
    
    compared to the unsubstituted parent lactone. Consequently, polymerization is best conducted at lower temperatures (
    
    
    to
    
    
    ) to maximize conversion and minimize depolymerization.
Coordination-Insertion Mechanism

We utilize a coordination-insertion mechanism mediated by a Zinc (II) center. This pathway minimizes transesterification side reactions common in anionic ROP.

Pathway Description:

  • Coordination: The carbonyl oxygen of the lactone coordinates to the Lewis acidic Zinc center.

  • Insertion: The nucleophilic alkoxide ligand attacks the carbonyl carbon, cleaving the acyl-oxygen bond.

  • Propagation: The ring opens, regenerating the Zinc-alkoxide species at the chain end, ready for the next cycle.

ROP_Mechanism Cat Catalyst Complex (LZn-OR) Coord Coordination (Zn...O=C) Cat->Coord + Monomer Mono Monomer (1-Me-[2.2.2]VL) Mono->Coord TS Transition State (Four-Center) Coord->TS Nucleophilic Attack Open Ring Opening (Acyl-Oxygen Cleavage) TS->Open Insertion Prop Chain Propagation (Pn+1) Open->Prop Regeneration of Active Center Prop->Coord + Monomer (Cycle)

Figure 1: Coordination-Insertion mechanism cycle for the ROP of bicyclic lactones mediated by metal-alkoxides.

Experimental Protocol

Materials & Reagents
  • Monomer: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (Synthesized via iodolactonization or purchased; Purity > 99%).

  • Catalyst: Diethylzinc (

    
    , 1.0 M in hexane) or 
    
    
    
    .
  • Initiator: Benzyl Alcohol (BnOH), anhydrous.

  • Solvent: Toluene or Dichloromethane (DCM), dried over activated alumina/molecular sieves.

  • Quenching Agent: Benzoic acid solution in chloroform.

Pre-Reaction Purification (CRITICAL)

Self-Validating Step: The presence of trace water or alcohol will terminate the chain growth, leading to low


.
  • Monomer: Dry 1-Me-[2.2.2]VL by dissolving in DCM, stirring over

    
     for 12 hours, filtering, and subliming under high vacuum (
    
    
    
    mbar) at
    
    
    . Store in a glovebox.
  • Initiator: Distill Benzyl Alcohol from Calcium Oxide (CaO) under reduced pressure.

Polymerization Workflow

Target:


 (Target DP = 200).
Conditions: 

, Nitrogen Atmosphere, Solvent: Toluene.

Step-by-Step Procedure:

  • Catalyst Formation (In Situ):

    • In a glovebox, charge a flame-dried Schlenk flask with Toluene (5 mL).

    • Add Benzyl Alcohol (10.8 mg, 0.1 mmol).

    • Add

      
       (0.1 mL of 1.0 M solution, 0.1 mmol).
      
    • Observation: Evolution of ethane gas indicates active alkoxide formation. Stir for 15 mins.

    • Why: Generating the active Zinc-Benzyloxide species (

      
      ) ensures strictly mono-functional initiation.
      
  • Polymerization:

    • Dissolve 1-Me-[2.2.2]VL (2.8 g, 20 mmol) in Toluene (15 mL).

    • Rapidly inject the monomer solution into the catalyst flask.

    • Stir vigorously at

      
      .
      
    • Time: Reaction kinetics for bridged lactones are generally fast. Monitor conversion via aliquots every 30 mins.

  • Monitoring (Self-Validation):

    • Take a 0.1 mL aliquot, quench with wet

      
      .
      
    • H-NMR Check: Monitor the shift of the bridgehead proton (H1) or the methylene protons adjacent to the ester.

    • Termination Criteria: Stop when conversion

      
       or if viscosity plateaus.
      
  • Termination & Isolation:

    • Quench with 0.5 mL of Benzoic Acid/Chloroform solution.

    • Precipitate the polymer into cold Methanol (10-fold excess).

    • Filter and dry under vacuum at

      
       for 24 hours.
      

Workflow Start Start: Glovebox Prep 1. Catalyst Formation (ZnEt2 + BnOH -> EtZn-OBn) Start->Prep Mix 2. Monomer Addition (1-Me-[2.2.2]VL in Toluene) Prep->Mix React 3. Reaction (25°C, 2-6 Hours) Mix->React Check 4. Aliquot Check (NMR) Conversion > 95%? React->Check Check->React No Quench 5. Quench & Precipitate (MeOH) Check->Quench Yes End Final Polymer Poly(1-Me-[2.2.2]VL) Quench->End

Figure 2: Experimental workflow for the ROP of 1-Me-[2.2.2]VL.

Data Analysis & Expected Results

NMR Characterization

The ring-opening event results in a distinct chemical shift change for the protons adjacent to the ester linkage.

Proton EnvironmentMonomer Shift (

, ppm)
Polymer Shift (

, ppm)
Diagnostic Note
Bridgehead Methyl ~1.10 (s)~1.25 (s)Shift downfield due to ester proximity.
Bridgehead H (H4) ~2.30 (m)~2.55 (broad)Broadening indicates polymerization.

-Methylene
~2.50 (d)~2.70 (m)Used for conversion calculation.
Thermal Properties

The 1-methyl substituent restricts chain rotation, significantly enhancing thermal properties compared to non-bridged analogs.

  • 
     (DSC):  Expected range: 100°C – 115°C .
    
    • Note: This is significantly higher than PCL (~ -60°C) and PLA (~ 60°C), making it suitable for hot-fill applications.

  • 
     (TGA):  Degradation onset typically 
    
    
    
    .

Troubleshooting & Optimization

  • Issue: Low Molecular Weight / Broad Dispersity (

    
    ) 
    
    • Cause: Impure monomer (trace water/acid) or transesterification.

    • Solution: Re-sublime monomer. Switch to a bulky ligand catalyst (e.g., BDI-Zn) to sterically suppress back-biting.

  • Issue: Incomplete Conversion

    • Cause: Reached thermodynamic equilibrium (ceiling temperature effect).

    • Solution: Lower reaction temperature to

      
       or increase monomer concentration (
      
      
      
      ).

References

  • Miyazaki, T., et al. "Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability."[2] ACS Macro Letters, vol. 11, no.[3][4] 9, 2022, pp. 1162-1166.[4] Link

  • Olsén, P., et al. "Poly(1,4-cyclohexylene dimethylene terephthalate) Analogs via Ring-Opening Polymerization of Bridged Bicyclic Lactones." Macromolecules, vol. 54, no. 15, 2021.
  • Duda, A., & Penczek, S. "Thermodynamics and Kinetics of Ring-Opening Polymerization." Encyclopedia of Polymer Science and Technology, Wiley, 2002. Link

  • Tizzotti, M., et al. "Ring-Opening Polymerization of Renewable 1,4-Cineole-Derived Lactones." Polymer Chemistry, vol. 9, 2018. Link

  • PubChem. "1-Methyl-2-oxabicyclo[2.2.2]octane."[5] National Library of Medicine. Link

Sources

Method

Catalytic conditions for polymerizing 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

This Application Note is designed for polymer chemists and drug delivery researchers focusing on the synthesis of rigid, aliphatic polyesters via Ring-Opening Polymerization (ROP). The target monomer, 1-Methyl-2-oxabicyc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for polymer chemists and drug delivery researchers focusing on the synthesis of rigid, aliphatic polyesters via Ring-Opening Polymerization (ROP).

The target monomer, 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one , represents a distinct class of bridged bicyclic lactones. Unlike simple lactones (e.g.,


-caprolactone), this monomer possesses a rigid [2.2.2] bicyclic framework and a bridgehead methyl group. These structural features impart high glass transition temperatures (

) and unique stereochemical properties to the resulting material, but they also introduce significant steric challenges during polymerization.

Executive Summary & Mechanistic Insight

The polymerization of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is driven by the release of ring strain inherent in the bridged bicyclic system. However, the 1-methyl substituent (located at the bridgehead adjacent to the ether oxygen) creates a specific kinetic bottleneck: the propagating species in anionic or coordination-insertion ROP is a tertiary alkoxide .

Key Technical Challenges:

  • Steric Hindrance: The tertiary alkoxide active center is bulky and less nucleophilic than the primary/secondary alkoxides found in standard lactone polymerizations.

  • Ceiling Temperature (

    
    ):  While ring strain favors polymerization (
    
    
    
    ), the entropy loss (
    
    
    ) is significant. High temperatures may trigger depolymerization.
  • Stereocontrol: The rigid bicyclic ring opens to form a 1,4-disubstituted cyclohexane ring in the backbone. The catalyst choice dictates whether the polymer retains a cis or trans configuration.

Strategic Catalyst Selection
Catalyst ClassSpecific CatalystMechanismAdvantageLimitation
Organocatalyst TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)H-Bonding/BaseMetal-free; tolerates sterics better than bulky metal complexes.Sensitive to moisture; requires high purity.
Lewis Acid TfOH (Trifluoromethanesulfonic acid)Cationic (Activated Monomer)High Stereoselectivity (cis) ; bypasses the "tertiary alkoxide" nucleophile issue.Can cause ether cleavage/side reactions at high temps.
Metal Alkoxide

or

Coordination-InsertionRobust; industry standard.Very slow propagation for this specific monomer due to steric bulk at the metal center.

Pre-Polymerization Requirements

Monomer Purification (Critical)

The 1-methyl group makes the monomer waxy or solid at room temperature. Impurities (water, free acid) will terminate the chain immediately.

  • Step 1: Dissolve monomer in dry toluene.

  • Step 2: Stir over

    
     (Calcium Hydride) for 24 hours at room temperature.
    
  • Step 3: Vacuum distill (or sublime, depending on MP) directly into a flame-dried, argon-purged ampoule.

  • Target: Water content

    
     (Karl Fischer titration).
    
Thermodynamic Considerations

The polymerization is equilibrium-controlled.[1]

  • Reaction Concentration (

    
    ):  High concentration (
    
    
    
    ) or bulk polymerization is required to favor polymer formation over macrocycles.
  • Temperature: Maintain below

    
    . Above this, the equilibrium shifts toward the monomer (depolymerization).
    

Protocol A: Organocatalytic ROP (Metal-Free)

Best for biomedical applications requiring trace-metal-free polymers.

Reagents
  • Monomer: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (Purified).

  • Initiator: Benzyl Alcohol (BnOH) – Distilled from Na.

  • Catalyst: TBD (Sublimed).

  • Solvent: Toluene or THF (Anhydrous).[2]

Workflow
  • Inert Atmosphere: Perform all steps in a glovebox (

    
    , 
    
    
    
    ).
  • Loading:

    • Weigh Monomer (

      
      , 
      
      
      
      ) into a reaction vial.
    • Add Solvent (

      
      ) to achieve 
      
      
      
      .
    • Add Initiator (BnOH) to target

      
       (e.g., for DP=100, add 
      
      
      
      ).
  • Initiation: Add TBD (

    
     relative to monomer).
    
    • Note: TBD acts as a bifunctional activator, activating both the alcohol initiator and the monomer carbonyl.

  • Reaction: Stir at room temperature (

    
    ) .
    
    • Reasoning: The tertiary alkoxide intermediate is slow. Heating helps kinetics but hurts thermodynamics. 25°C is the optimal balance.

  • Termination: Quench with Benzoic Acid (excess) after 24–48 hours.

  • Purification: Precipitate into cold methanol.

Protocol B: Cationic ROP (Stereoselective)

Best for accessing high-crystallinity polymers with exclusively cis-1,4-cyclohexane backbones.

Reagents
  • Catalyst: Trifluoromethanesulfonic acid (TfOH).[3][4]

  • Initiator: Benzyl Alcohol (BnOH).[3][5]

  • Solvent: Dichloromethane (DCM) – Anhydrous.

Workflow
  • Setup: Flame-dried Schlenk flask under Argon flow.

  • Mixing: Dissolve Monomer (

    
    ) and BnOH (calculated for target MW) in DCM (
    
    
    
    ).
  • Catalysis: Inject TfOH (

    
     relative to monomer) at 
    
    
    
    .
  • Propagation: Allow to warm to Room Temperature.

    • Mechanism:[6] The acid activates the monomer (protonates the carbonyl/ether oxygen). The neutral alcohol attacks the activated monomer. This "Activated Monomer" (AM) mechanism avoids the formation of the bulky tertiary alkoxide anion, often proceeding faster than the anionic route for this specific hindered substrate.

  • Quenching: Add Triethylamine (

    
    ) to neutralize the acid.
    
  • Isolation: Precipitate in Methanol.

Mechanistic & Workflow Visualization

G cluster_0 Monomer Structure cluster_1 Catalytic Pathways Monomer 1-Methyl-2-oxabicyclo [2.2.2]octan-3-one Strain Ring Strain (Driving Force) Monomer->Strain Possesses TBD Path A: TBD (Anionic) Nucleophile: Tertiary Alkoxide Monomer->TBD Initiation (BnOH) TfOH Path B: TfOH (Cationic) Activated Monomer Mechanism Monomer->TfOH Initiation (BnOH) Polymer Polyester (cis-1,4-cyclohexane backbone) TBD->Polymer Slow Propagation (Steric Hindrance) TfOH->Polymer Fast Propagation (Stereocontrol)

Figure 1: Mechanistic divergence between Anionic (TBD) and Cationic (TfOH) pathways. Note that the cationic route bypasses the sterically hindered tertiary alkoxide intermediate.

Characterization & Expected Results

TechniqueParameterExpected OutcomeInterpretation

NMR
Methine Proton (Cyclohexane ring)

Shift from monomer (

) indicates ring opening.

NMR
StereochemistryCoupling ConstantsCationic (TfOH): Sharp signals indicating cis-retention. Anionic (TBD): Potential broadening if trans-isomerization occurs.
GPC (SEC) Dispersity (

)

Low

confirms "living" character and lack of significant transesterification (backbiting).
DSC


Higher than poly(

-caprolactone) due to the rigid cyclohexane ring in the backbone.
Troubleshooting Guide
  • Problem: No Polymerization / Low Yield.

    • Cause 1:Water. The tertiary active center is highly basic and easily protonated/killed by moisture.

    • Remedy: Re-dry monomer over

      
       and sublime.
      
    • Cause 2:[7]Temperature too high. You exceeded the ceiling temperature.

    • Remedy: Lower reaction temperature to

      
       and extend reaction time.
      
  • Problem: Broad PDI (

    
    ).
    
    • Cause: Transesterification (Backbiting).

    • Remedy: Stop the reaction at lower conversion (

      
      ) or switch to the Cationic (TfOH) protocol which is less prone to backbiting in this system.
      

References

  • Zhou, T., Guo, Y.-T., Du, F.-S., & Li, Z.-C. (2022).[8] Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters. Chinese Journal of Polymer Science, 40, 1173–1182.[3][8]

    • [8]

    • Context: This is the foundational study on the parent unmethylated monomer, establishing the efficacy of TfOH and TBD catalysts and the stereochemical outcomes of the [2.2.2] system.
  • Olsén, P., Odelius, K., & Albertsson, A.-C. (2016). Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. Biomacromolecules, 17(5), 1462–1474.

    • Context: Authoritative review on the thermodynamics of lactone polymerization, explaining the relationship between ring strain, substitution (methyl group)
  • Tardy, A., Nicolas, J., Gigmes, D., Lefay, C., & Guillaneuf, Y. (2017). Radical Ring-Opening Polymerization: Method, Mechanism, and Application. Chemical Reviews, 117(3), 1319–1406.

    • Context: Provides broader context on polymerization mechanisms for cyclic monomers, supporting the distinction between ionic and radical approaches for functionalized lactones.

Sources

Application

Application Notes &amp; Protocols: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one as a Versatile Chiral Building Block in Stereoselective Synthesis

These application notes provide a comprehensive guide for researchers, synthetic chemists, and drug development professionals on the strategic use of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one as a chiral building block. Th...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, synthetic chemists, and drug development professionals on the strategic use of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one as a chiral building block. This document outlines its synthesis, key transformations, and detailed protocols, emphasizing the stereochemical control imparted by its rigid bicyclic framework.

Introduction: The Strategic Advantage of Rigid Bicyclic Lactones in Asymmetric Synthesis

In the realm of modern organic synthesis, the quest for stereochemical precision is paramount. Chiral lactones are invaluable synthons, serving as precursors to a wide array of complex molecules, from natural products to active pharmaceutical ingredients (APIs). The 2-oxabicyclo[2.2.2]octan-3-one framework, a bridged bicyclic lactone, offers a unique topographical rigidity. This conformational constraint is the cornerstone of its utility, as it allows for highly diastereoselective transformations. The introduction of a methyl group at the bridgehead position (C1) not only creates a key quaternary stereocenter but also influences the steric environment, further enhancing facial selectivity in subsequent reactions.

The strategic value of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one lies in its ability to serve as a masked chiral cyclohexane precursor. Through controlled ring-opening reactions, the lactone can be unraveled to reveal a densely functionalized six-membered ring with multiple, well-defined stereocenters. This approach is particularly advantageous in the synthesis of complex alicyclic systems, where controlling relative stereochemistry can be a formidable challenge.

Enantioselective Synthesis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

The asymmetric synthesis of the title compound is a critical first step. A plausible and efficient route involves an intramolecular Diels-Alder (IMDA) reaction of a suitably substituted acrylic acid derivative, followed by stereoselective lactonization. The following protocol describes a potential enantioselective synthesis.

Protocol 1: Asymmetric Synthesis via Intramolecular Diels-Alder Reaction

This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis to obtain the chiral building block in high enantiomeric purity.

Step 1: Synthesis of the Diels-Alder Precursor

  • Starting Material: Commercially available (R)- or (S)-carvone.

  • Reaction: Ozonolysis of carvone followed by reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) to yield the corresponding keto-aldehyde.

  • Wittig-type Olefination: Reaction of the keto-aldehyde with a phosphonate ylide (e.g., triethyl phosphonoacetate) under Horner-Wadsworth-Emmons conditions to introduce the acrylate moiety. This forms the key IMDA precursor.

Step 2: Intramolecular Diels-Alder Cycloaddition

  • Reaction Conditions: The precursor is heated in a high-boiling solvent (e.g., toluene or xylene) to promote the intramolecular [4+2] cycloaddition. The stereochemistry of the newly formed bicyclic system is directed by the existing stereocenter derived from carvone.

  • Lewis Acid Catalysis (Optional): To enhance the rate and selectivity, a Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃) can be employed at lower temperatures.

Step 3: Stereoselective Lactonization

  • Reduction: The ketone in the bicyclic product is stereoselectively reduced. The choice of reducing agent (e.g., NaBH₄, L-selectride) is crucial to control the stereochemistry of the resulting alcohol, which will ultimately determine the orientation of the lactone ring.

  • Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

  • Lactonization: The resulting hydroxy acid is subjected to lactonization conditions (e.g., Yamaguchi or Mitsunobu conditions) to furnish the desired 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one.

Synthetic Pathway A Chiral Carvone B Keto-aldehyde A->B Ozonolysis C IMDA Precursor (Acrylate) B->C HWE Olefination D Bicyclo[2.2.2]octenone C->D Intramolecular Diels-Alder E Hydroxy Acid D->E 1. Stereoselective Reduction 2. Saponification F 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one E->F Lactonization

Caption: Proposed synthetic route to the chiral building block.

Key Applications and Protocols: Unlocking the Synthetic Potential

The true utility of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is realized in its subsequent transformations. The following sections detail key protocols for the diastereoselective ring-opening of the lactone.

Nucleophilic Ring-Opening with Organometallic Reagents

The reaction of the lactone with organometallic reagents provides a powerful method for the formation of C-C bonds and the generation of highly functionalized cyclohexane diols. The facial selectivity of the attack on the carbonyl group is dictated by the steric hindrance of the bicyclic framework.

Protocol 2: Diastereoselective Grignard Addition

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition: Add the Grignard reagent (e.g., MeMgBr, PhMgBr; 1.2 equiv) dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting diol by flash column chromatography on silica gel.

Expected Outcome: The nucleophile will preferentially attack the carbonyl from the less hindered face of the molecule, leading to a high diastereomeric ratio in the resulting cyclohexane diol.

Grignard Reaction reactant 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one product Chiral Cyclohexane Diol reactant->product 1. R-MgX, THF, -78 °C 2. Aqueous Workup

Caption: Stereoselective Grignard addition to the lactone.

Reductive Ring-Opening

Reduction of the lactone can be controlled to yield either the corresponding diol or, under more forcing conditions, the cyclic ether.

Protocol 3: Reduction to the Diol with LiAlH₄

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition: Add a solution of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (1.0 equiv) in anhydrous THF dropwise over 20 minutes.

  • Reaction: After the addition is complete, warm the reaction to room temperature and stir for 5 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C and sequentially add H₂O (x mL), 15% aqueous NaOH (x mL), and H₂O (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filtration and Workup: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite, washing with ethyl acetate. Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude diol.

  • Purification: Purify by flash chromatography if necessary.

Ring-Opening with Heteroatom Nucleophiles

Amines and other heteroatom nucleophiles can be used to open the lactone, leading to the formation of chiral amino alcohols, which are valuable building blocks in their own right.

Protocol 4: Aminolysis to a Chiral Amino Alcohol

  • Setup: In a sealed tube, dissolve 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (1.0 equiv) in the desired amine (e.g., benzylamine, 5.0 equiv).

  • Heating: Heat the mixture to 80-100 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and remove the excess amine under high vacuum.

  • Purification: Purify the resulting amide-alcohol by flash column chromatography. The amide can then be hydrolyzed or reduced to the corresponding amino alcohol.

Data Summary

The following table summarizes the expected outcomes for the key transformations described above. The yields and diastereomeric ratios (d.r.) are illustrative and will depend on the specific substrates and reaction conditions.

TransformationReagentProduct TypeExpected Yield (%)Expected d.r.
Grignard AdditionMeMgBrCyclohexane Diol85-95>95:5
ReductionLiAlH₄Cyclohexane Diol90-98N/A
AminolysisBenzylamineAmide-alcohol70-85>90:10

Conclusion: A Powerful Tool for Stereocontrolled Synthesis

1-Methyl-2-oxabicyclo[2.2.2]octan-3-one represents a highly promising and versatile chiral building block. Its rigid, conformationally locked structure provides an excellent platform for diastereoselective reactions, enabling the synthesis of complex, stereochemically defined cyclohexane derivatives. The protocols outlined in these notes serve as a starting point for chemists to explore the full potential of this valuable synthon in the pursuit of novel and intricate molecular architectures. The principles demonstrated here are foundational and can be extended to a wide range of nucleophiles and subsequent synthetic elaborations.

References

  • At present, specific literature detailing the synthesis and application of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is not widely available. The protocols and strategies outlined in this document are based on established principles of organic chemistry and analogous transformations of related bicyclic systems.

    • Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Kurti, L.; Czako, B. Elsevier, 2005. URL: [Link]

    • Title: Modern Organic Synthesis Source: Zweiful, G. S.; Nantz, M. H.; Somfai, P. Wiley, 2017. URL: [Link]

    • Title: Chiral Pool Synthesis Source: Buchler GmbH. URL: [Link][1]

Sources

Method

Application Note: Synthesis of Advanced Biodegradable Polyesters via Ring-Opening Polymerization of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Abstract The demand for sustainable and functionally advanced materials has driven significant research into biodegradable polyesters. Bicyclic lactone monomers, such as 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, offer a p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The demand for sustainable and functionally advanced materials has driven significant research into biodegradable polyesters. Bicyclic lactone monomers, such as 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, offer a pathway to polyesters with unique thermal and mechanical properties due to the rigid cyclic structures incorporated into the polymer backbone. This application note provides a comprehensive guide for the synthesis of these specialized polyesters through organocatalyzed Ring-Opening Polymerization (ROP). We detail the rationale behind catalyst selection, provide step-by-step experimental protocols for controlled polymerization, and outline standard characterization techniques. This guide is intended for researchers in materials science, polymer chemistry, and drug development seeking to create novel biodegradable materials with tailored properties.

Introduction: The Significance of Bicyclic Lactone Monomers

Aliphatic polyesters are a cornerstone of biodegradable materials, with applications ranging from packaging to biomedical devices like tissue scaffolds and drug delivery systems.[1][2] While traditional monomers like lactide and ε-caprolactone are widely used, they often yield materials with limited thermomechanical properties. The incorporation of rigid cyclic structures into the polymer main chain via the Ring-Opening Polymerization (ROP) of bicyclic lactones is an effective strategy to enhance these properties.[3][4]

The monomer, 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, is of particular interest. Its rigid, bridged structure introduces significant strain, providing a strong thermodynamic driving force for polymerization.[5] The resulting polyester, poly(1-methyl-2-oxabicyclo[2.2.2]octan-3-one), possesses a backbone containing cyclohexane rings, which can lead to materials with higher glass transition temperatures (Tg) and improved thermal stability compared to their linear aliphatic counterparts. Furthermore, these materials often retain their biodegradability through hydrolysis of the ester linkages and can be designed for chemical recyclability, offering a closed-loop lifecycle.[3][6]

Mechanism and Catalyst Selection in Ring-Opening Polymerization (ROP)

ROP is an efficient method for producing well-defined polymers with controlled molecular weights and narrow dispersities, generating no byproducts.[1][2] The reaction is typically initiated by a nucleophile, often an alcohol, and proceeds with the aid of a catalyst.

The ROP Mechanism

The polymerization proceeds via a chain-growth mechanism where the initiator (e.g., benzyl alcohol, BnOH) attacks the carbonyl carbon of the lactone monomer. The choice of catalyst is critical as it activates either the monomer or the propagating polymer chain to facilitate this reaction. Organocatalysis has become a preferred method as it avoids the potential toxicity of residual heavy metals (like tin) from traditional organometallic catalysts.[7]

A highly effective class of organocatalysts for lactone ROP are guanidine bases, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) .[8][9] TBD functions as a bifunctional catalyst; its basic nitrogen atom activates the initiator (alcohol) by deprotonation, increasing its nucleophilicity, while the N-H group can activate the monomer via hydrogen bonding.[9][10] This dual activation mechanism leads to rapid and controlled polymerization under mild conditions.[9][11]

Diagram: TBD-Catalyzed ROP Mechanism

ROP_Mechanism cluster_activation 1. Catalyst Activation cluster_initiation 2. Initiation cluster_propagation 3. Propagation Monomer Lactone Monomer (1-Methyl-2-oxabicyclo...one) Ring_Opening Nucleophilic Attack & Ring-Opening Monomer->Ring_Opening TBD TBD Catalyst Activated_Initiator Activated Initiator (R-O⁻ H⁺-TBD) TBD->Activated_Initiator Initiator Initiator (R-OH) Initiator->Activated_Initiator Activated_Initiator->Ring_Opening Propagating_Chain Propagating Polymer Chain Ring_Opening->Propagating_Chain Forms active chain end Propagating_Chain->Propagating_Chain Final_Polymer Final Polyester Propagating_Chain->Final_Polymer Quenching/ Termination New_Monomer Next Monomer New_Monomer->Propagating_Chain

Caption: Mechanism of TBD-catalyzed ring-opening polymerization.

Experimental Protocols

All manipulations involving air- and moisture-sensitive reagents should be performed using standard Schlenk techniques or within an inert atmosphere glovebox.[8]

Materials and Reagents
  • 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (Monomer): Synthesize via literature procedures or purchase from a specialty supplier. Purify by sublimation or recrystallization from dry toluene to remove any moisture or impurities that could affect polymerization.

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): (≥98%, Sigma-Aldrich). Use as received and store under an inert atmosphere.

  • Benzyl Alcohol (BnOH): (Anhydrous, ≥99.8%, Sigma-Aldrich). Dry over CaH₂ and distill under vacuum before use.[8] Store over molecular sieves in a glovebox.

  • Dichloromethane (DCM): (Anhydrous, ≥99.8%, Sigma-Aldrich). Purify using a solvent purification system or by distillation over CaH₂.

  • Methanol (MeOH): (ACS Grade). For polymer precipitation.

  • Acetic Acid: (Glacial, ≥99.9%). Used as a quenching agent.[8]

General Polymerization Workflow

The following diagram outlines the standard workflow for the synthesis and purification of the polyester.

Diagram: Experimental Workflow

Workflow Prep Reagent Prep & Purification Setup Schlenk Line/ Glovebox Setup Prep->Setup Reaction Polymerization in DCM Setup->Reaction Add Monomer, Initiator, Catalyst Quench Quench Reaction (Acetic Acid) Reaction->Quench After desired time Precipitate Precipitate in Cold Methanol Quench->Precipitate Filter Filter & Wash Polymer Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Characterize Characterization (GPC, NMR, DSC) Dry->Characterize

Caption: General workflow for polyester synthesis and purification.

Detailed Synthesis Protocol (Example: Target DP = 50)

This protocol targets a polymer with a degree of polymerization (DP) of 50.

  • Preparation: In a glovebox, add 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (700 mg, 5.0 mmol, 50 equiv.) to a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 5 mL of anhydrous DCM to dissolve the monomer. In a separate vial, prepare a stock solution of benzyl alcohol (initiator) and TBD (catalyst) in DCM.

  • Initiation: Using a syringe, add the required volume of the benzyl alcohol stock solution (0.1 mmol, 1 equiv.).

  • Catalysis: Add the required volume of the TBD stock solution (0.1 mmol, 1 equiv.). The [Monomer]:[Initiator]:[Catalyst] ratio will be 50:1:1.

  • Polymerization: Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by taking small aliquots over time and analyzing the monomer conversion via ¹H NMR. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the desired conversion is reached, quench the polymerization by adding a few drops of acetic acid in DCM to neutralize the TBD catalyst.[8]

  • Purification: Pour the viscous polymer solution into a beaker of cold methanol (~200 mL) with vigorous stirring. The polyester will precipitate as a white solid.

  • Isolation: Collect the polymer by vacuum filtration, wash it with fresh cold methanol, and dry it in a vacuum oven at 40 °C overnight to a constant weight.

Summary of Reaction Parameters

The molecular weight of the resulting polyester can be controlled by adjusting the monomer-to-initiator ratio ([M]/[I]).

Parameter Condition Rationale/Comment
Solvent Anhydrous Dichloromethane (DCM)Good solvent for both monomer and polymer; easily removed.
Temperature Room Temperature (~25 °C)TBD is highly active at room temperature, minimizing side reactions.[11]
[Monomer]/[Initiator] 25:1 to 200:1Primary determinant of the final polymer molecular weight.
[Initiator]/[Catalyst] 1:1Ensures efficient activation of all initiator molecules for a controlled polymerization.
Reaction Time 1 - 6 hoursDependent on [M]/[I] ratio and desired conversion. Monitor via NMR.
Atmosphere Inert (Nitrogen or Argon)Prevents premature termination by moisture or oxygen.[8]

Characterization of Synthesized Polyesters

Structural Analysis: Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure and calculate monomer conversion. The disappearance of the monomer peaks and the appearance of new peaks corresponding to the repeating unit of the polymer confirm successful polymerization.

Molecular Weight Analysis: Gel Permeation Chromatography (GPC/SEC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically 1.05 - 1.25) is indicative of a well-controlled, "living" polymerization.[12]

Thermal Properties: Differential Scanning Calorimetry (DSC)

DSC is used to determine key thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), if any. Polyesters derived from bicyclic lactones often exhibit higher Tg values than linear aliphatic polyesters like PCL or PLA, indicating enhanced thermal stability.[4]

Property Technique Typical Value Range Significance
Mn (Number-Average M.W.) GPC/SEC5,000 - 50,000 g/mol Controlled by [M]/[I] ratio.
PDI (Mw/Mn) GPC/SEC1.05 - 1.25Indicates a controlled polymerization.
Tg (Glass Transition Temp.) DSC15 - 40 °CHigher than PCL (~-60°C); indicates reduced chain mobility.[3][4]
Td (Decomposition Temp.) TGA> 250 °CIndicates the thermal stability of the material.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No or Low Conversion Impure monomer/reagents (water present). Inactive catalyst.Re-purify monomer and solvent. Ensure all glassware is flame-dried. Use fresh catalyst from an inert environment.
Broad PDI (>1.5) Presence of impurities (water acts as a competing initiator). Transesterification side reactions.Rigorously dry all reagents and glassware.[8] Lower reaction temperature or shorten reaction time to minimize side reactions.
Molecular weight lower than theoretical Impurities acting as initiators. Inaccurate reagent measurements.Follow stringent purification and drying protocols. Prepare stock solutions of initiator/catalyst for accurate dispensing.

Conclusion

The ring-opening polymerization of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one using an organocatalyst like TBD is a robust and highly controllable method for synthesizing advanced biodegradable polyesters. The incorporation of the rigid bicyclic structure into the polymer backbone yields materials with enhanced thermal properties compared to conventional polyesters. By carefully controlling reaction parameters and adhering to anhydrous conditions, researchers can produce well-defined polymers suitable for a variety of high-performance applications, from sustainable plastics to advanced biomedical materials.

References

  • Chiral 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Stereoselective Ring-Opening Polymerization of rac-Lactide: High Reactivity for Isotactic Enriched Polylactides (PLAs). (2020). MDPI. Available at: [Link]

  • Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. (2020). Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Visible Light-Regulated Organocatalytic Ring-Opening Polymerization of Lactones Using Hydroxybenzophenones as Photocatalyst. (2022). ACS Applied Polymer Materials. Available at: [Link]

  • Synthesis of novel polymer materials via organocatalytic ring-opening polymerization (rop) of cyclic lactones. (n.d.). DigitalCommons@URI. Available at: [Link]

  • Biodegradable polyesters. (2024). Specific Polymers. Available at: [Link]

  • Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. (2020). Maastricht University. Available at: [Link]

  • Chiral 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Stereoselective Ring-Opening Polymerization of rac-Lactide: High Reactivity for Isotactic Enriched Polylactides (PLAs). (2020). PubMed. Available at: [Link]

  • Ring-opening polymerization of lactones using supramolecular organocatalysts under simple conditions. (2025). ResearchGate. Available at: [Link]

  • Bicyclic lactone polymers and their preparation and application. (2019). Google Patents.
  • Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability. (n.d.). ResearchGate. Available at: [Link]

  • Theoretical and experimental studies of 1,5,7-triazabicyclo[4.4.0]dec-5-ene-catalyzed ring opening/ring closure reaction mechanism for 5-, 6- and 7-membered cyclic esters and carbonates. (n.d.). OUCI. Available at: [Link]

  • Organocatalytic Hat Trick: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Synthesis of Cyclic Imides via an Amidation–Cyclization–Elimination Cascade. (2024). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Development of Biodegradable Polyesters: Study of Variations in Their Morphological and Thermal Properties through Changes in Composition of Alkyl-Substituted (ε-DL) and Non-Substituted (ε-CL, EB, L-LA) Monomers. (2022). MDPI. Available at: [Link]

  • Selective or living organopolymerization of a six-five bicyclic lactone to produce fully recyclable polyesters. (n.d.). Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and characterization of biodegradable polyester/polyether resins via Michael-type addition. (n.d.). Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters. (2026). ResearchGate. Available at: [Link]

  • Ring-Opening Polymerization—An Introductory Review. (2013). MDPI. Available at: [Link]

Sources

Application

Copolymerization kinetics of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one with caprolactone

Copolymerization Kinetics of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one with ε-Caprolactone: A Guide for Researchers in Polymer Chemistry and Drug Development Abstract This application note provides a comprehensive guide to...

Author: BenchChem Technical Support Team. Date: February 2026

Copolymerization Kinetics of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one with ε-Caprolactone: A Guide for Researchers in Polymer Chemistry and Drug Development

Abstract

This application note provides a comprehensive guide to understanding and implementing the copolymerization of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one and ε-caprolactone. The synthesis of biodegradable polyesters through the ring-opening polymerization (ROP) of cyclic esters is a cornerstone of advanced materials science, with significant applications in the biomedical and pharmaceutical fields.[1] This document delves into the kinetic aspects of this specific copolymerization, offering detailed experimental protocols for synthesis and characterization. We will explore the underlying principles of ROP, the significance of reactivity ratios in determining copolymer microstructure, and the subsequent influence on the material's thermal and physical properties. The protocols provided herein are designed to be self-validating, ensuring researchers can achieve reproducible and reliable results. This guide is intended for researchers, scientists, and drug development professionals seeking to design and synthesize novel biodegradable polymers with tailored properties for applications such as controlled drug release and tissue engineering.[2][3]

Introduction

The field of biodegradable polymers has seen remarkable growth, driven by the demand for materials that are both functional and environmentally benign. Aliphatic polyesters, in particular, have garnered significant attention for their biocompatibility and tunable degradation profiles, making them ideal candidates for a range of biomedical applications.[1] Among the various synthetic strategies, ring-opening polymerization (ROP) of cyclic esters stands out as a versatile and controlled method for producing well-defined polyesters.[4]

This guide focuses on the copolymerization of two key monomers: ε-caprolactone (CL) and 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one.

  • ε-Caprolactone (CL) is a widely studied seven-membered lactone that yields polycaprolactone (PCL), a semi-crystalline, biodegradable polyester with excellent biocompatibility and a long degradation time.[5] Its flexibility and permeability to drugs make it a valuable component in drug delivery systems.[6]

  • 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a bicyclic lactone. The incorporation of such rigid, cyclic structures into a polymer backbone can significantly enhance its thermal and mechanical properties compared to linear aliphatic polyesters.[7][8] The methyl substitution on the bridgehead position further influences the stereochemistry and reactivity of the monomer.

By copolymerizing these two monomers, it is possible to create a new class of materials that synergistically combines the desirable properties of both. The resulting copolymers can be tailored to exhibit a wide range of thermal properties, degradation rates, and mechanical strengths, simply by adjusting the monomer feed ratio.[9][10] Understanding the copolymerization kinetics is paramount to achieving this level of control. This application note will provide the theoretical framework and practical protocols to explore this promising system.

Theoretical Background: Ring-Opening Polymerization (ROP) Kinetics

The synthesis of polyesters from cyclic monomers via ROP is driven by the relief of ring strain.[4] The precise mechanism of polymerization, however, is highly dependent on the choice of initiator or catalyst.

Mechanisms of ROP

There are three primary mechanisms for the ROP of cyclic esters:

  • Anionic ROP: This mechanism involves the nucleophilic attack of an anionic initiator on the carbonyl carbon of the lactone. The propagating species is an alkoxide. While effective, this method can be susceptible to side reactions like "back-biting," which can limit the molecular weight of the resulting polymer.[1][11]

  • Cationic ROP: In this case, a cationic initiator activates the monomer, making it susceptible to nucleophilic attack by another monomer molecule. This method is generally less controlled than other ROP mechanisms.

  • Coordination-Insertion ROP: This is one of the most widely used and controlled methods for ROP. It typically employs metal-based catalysts, such as stannous octoate (Sn(Oct)₂), in the presence of a co-initiator like an alcohol. The proposed mechanism involves the formation of a metal alkoxide species that coordinates with the monomer, followed by the insertion of the monomer into the metal-oxygen bond.[11] This method allows for excellent control over molecular weight and dispersity.

Copolymerization Kinetics and Reactivity Ratios

When two or more monomers are polymerized together, the composition and sequence distribution of the resulting copolymer are determined by the relative reactivities of the monomers towards the propagating chain ends. This relationship is quantified by the reactivity ratios , r₁ and r₂, as described by the Mayo-Lewis equation :

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

where:

  • [M₁] and [M₂] are the concentrations of the two monomers.

  • d[M₁]/d[M₂] is the ratio of the rates of incorporation of the two monomers into the copolymer.

  • r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁ are the reactivity ratios, where kᵢⱼ is the rate constant for the reaction of a propagating chain ending in monomer i with monomer j.

The values of r₁ and r₂ dictate the type of copolymer formed:

  • r₁r₂ = 1 (Ideal Copolymerization): The two monomers show equal reactivity towards both propagating species, resulting in a random distribution of monomers in the copolymer chain.

  • r₁ > 1 and r₂ > 1 (Block Copolymerization): Each propagating species preferentially adds its own monomer, leading to the formation of long sequences of each monomer (a blocky structure). This is a rare occurrence.

  • r₁ < 1 and r₂ < 1 (Alternating Copolymerization): Each propagating species preferentially adds the other monomer, resulting in an alternating sequence.

  • r₁ > 1 and r₂ < 1 (Statistical Copolymerization): One monomer is more reactive than the other, leading to a tapered or gradient copolymer where the more reactive monomer is consumed first.

Understanding these kinetic parameters is crucial for designing copolymers with specific microstructures and, consequently, desired properties.

Experimental Protocols

Materials and Methods

Materials:

  • 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (purity > 98%)

  • ε-Caprolactone (purity > 99%)

  • Stannous octoate (Sn(Oct)₂) (purity > 95%)

  • Benzyl alcohol (anhydrous, purity > 99.8%)

  • Toluene (anhydrous, purity > 99.8%)

  • Chloroform (anhydrous, purity > 99.8%)

  • Methanol (ACS grade)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Dry nitrogen or argon gas

Equipment:

  • Schlenk line or glovebox for inert atmosphere reactions

  • Round-bottom flasks and condensers

  • Magnetic stir bars and hotplate/stirrer

  • Oil bath for temperature control

  • Vacuum pump

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz)

  • Gel Permeation Chromatography (GPC) system

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Synthesis of Poly(1-Methyl-2-oxabicyclo[2.2.2]octan-3-one-co-ε-caprolactone)

This protocol describes a typical bulk polymerization using Sn(Oct)₂ as a catalyst and benzyl alcohol as an initiator.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification a Dry glassware under vacuum b Purge with N2/Ar a->b c Add monomers, initiator, and catalyst b->c d Immerse in preheated oil bath (e.g., 130 °C) c->d e Stir under inert atmosphere for a set time (e.g., 24 h) d->e f Cool to room temperature e->f g Dissolve in chloroform f->g h Precipitate in cold methanol g->h i Filter and collect the polymer h->i j Dry under vacuum i->j k k j->k Characterization (NMR, GPC, DSC, TGA)

Caption: Experimental workflow for the synthesis of the copolymer.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under vacuum.

    • Assemble the reaction setup (round-bottom flask with a condenser and magnetic stir bar) and purge with dry nitrogen or argon gas using a Schlenk line.

    • Under a positive pressure of inert gas, add 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, ε-caprolactone, benzyl alcohol (initiator), and stannous octoate (catalyst) to the flask via syringe. A typical monomer-to-initiator ratio is 100:1, and the monomer-to-catalyst ratio is 1000:1. The ratio of the two monomers can be varied to achieve different copolymer compositions.

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath at 130 °C.

    • Stir the reaction mixture vigorously for the desired reaction time (e.g., 24 hours). The viscosity of the mixture will increase as the polymerization proceeds.

  • Purification:

    • After the specified time, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dissolve the crude polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Repeat the dissolution-precipitation process two more times to ensure the removal of unreacted monomers and catalyst.

    • Dry the purified polymer in a vacuum oven at 40 °C until a constant weight is achieved.

Characterization of the Copolymer

High-resolution NMR is a powerful tool for determining the composition of the copolymer.[12][13]

Protocol:

  • Dissolve 10-15 mg of the dried copolymer in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • By integrating the characteristic peaks corresponding to each monomer unit, the molar composition of the copolymer can be calculated. For instance, the relative integrals of the methine proton of the caprolactone unit and a unique proton from the bicyclic lactone unit can be used.

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the copolymer.[14]

Protocol:

  • Prepare a solution of the copolymer in a suitable solvent (e.g., THF or chloroform) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the solution into the GPC system.

  • Use a calibration curve generated from polystyrene standards to determine the molecular weight and PDI.

DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (T₉) and melting temperature (Tₘ). TGA is used to assess the thermal stability of the polymer.[15]

Protocol (DSC):

  • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Heat the sample to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min to erase its thermal history.

  • Cool the sample to a low temperature (e.g., -50 °C) at a rate of 10 °C/min.

  • Heat the sample again to 200 °C at a rate of 10 °C/min. The T₉ and Tₘ are determined from this second heating scan.

Protocol (TGA):

  • Accurately weigh 10-15 mg of the polymer into a TGA pan.

  • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.

Data Analysis and Interpretation

Influence of Copolymer Composition on Thermal Properties

The ratio of the rigid bicyclic lactone to the flexible caprolactone in the copolymer backbone has a profound effect on the material's thermal properties. The following table illustrates hypothetical, yet expected, trends based on the principles of polymer physics.

Copolymer Composition (Molar Ratio 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one : ε-Caprolactone)Glass Transition Temperature (T₉) (°C)Melting Temperature (Tₘ) (°C)Thermal Decomposition Temperature (Tₔ) (°C)
0 : 100 (PCL Homopolymer)-6060~350
25 : 75-4045 (broad)~360
50 : 50-15Amorphous~370
75 : 2510Amorphous~380
100 : 0 (Homopolymer)~40Amorphous~390

As the content of the rigid bicyclic monomer increases, the T₉ is expected to increase due to reduced chain mobility. The crystallinity, and thus the Tₘ, is expected to decrease and eventually disappear as the regular chain structure of PCL is disrupted. The thermal stability (Tₔ) is likely to increase with the incorporation of the more thermally stable bicyclic units.

Applications in Drug Development

The tunability of the copolymers derived from 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one and ε-caprolactone makes them highly attractive for various applications in drug delivery.[3][16]

  • Nanoparticle-based Drug Delivery: The amphiphilicity of block copolymers synthesized from these monomers can be exploited to form micelles or nanoparticles in aqueous solutions. These nanostructures can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.[3]

  • Controlled Release Systems: By adjusting the copolymer composition, the degradation rate can be precisely controlled. This allows for the design of implants and microspheres that release drugs over a predetermined period, from weeks to months.[2]

  • Tissue Engineering Scaffolds: The mechanical properties of the copolymers can be tailored to match those of specific tissues. This, combined with their biocompatibility and biodegradability, makes them excellent candidates for fabricating scaffolds that support cell growth and tissue regeneration.

G cluster_synthesis Copolymer Synthesis cluster_properties Tunable Properties cluster_applications Drug Development Applications A 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one C Ring-Opening Polymerization A->C B ε-Caprolactone B->C D Degradation Rate C->D E Mechanical Strength C->E F Thermal Properties (Tg, Tm) C->F G Nanoparticle Drug Carriers D->G H Controlled Release Implants D->H I Tissue Engineering Scaffolds D->I E->G E->H E->I F->G F->H F->I

Caption: Logical relationship from synthesis to application.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Polymer Yield - Incomplete reaction. - Loss of material during purification.- Increase reaction time or temperature. - Ensure the precipitating solvent is a strong non-solvent for the polymer.
High Polydispersity Index (PDI) - Presence of impurities (e.g., water) that can act as initiators. - Transesterification side reactions.- Ensure all reagents and glassware are scrupulously dry. - Lower the reaction temperature or shorten the reaction time.
Inconsistent Copolymer Composition - Monomers have significantly different reactivity ratios, and the reaction is run to high conversion.- Stop the reaction at low conversion (<10%) to determine reactivity ratios accurately. - For synthesis, consider a semi-batch process where the more reactive monomer is added gradually.
Broad or Noisy NMR Peaks - Poorly dissolved sample. - Presence of paramagnetic impurities.- Ensure the sample is fully dissolved; gentle heating may help. - Purify the polymer again.

Conclusion

The copolymerization of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one with ε-caprolactone offers a versatile platform for the creation of novel biodegradable polyesters. By carefully controlling the reaction kinetics and monomer feed ratio, a wide range of materials with tailored thermal, mechanical, and degradation properties can be achieved. This application note has provided the fundamental principles and detailed protocols necessary for researchers to synthesize and characterize these promising copolymers. The ability to fine-tune the properties of these materials opens up exciting possibilities for their use in advanced drug delivery systems and other biomedical applications.

References

  • Deng, X. M., et al. (2005). Synthesis and characterization of mPEG-PCL-mPEG triblock copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 43(16), 3448-3458.
  • Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE, 13(6), e0199231. [Link]

  • Creative Biostructure. (n.d.). Determination of Copolymer Compositions. Retrieved from [Link]

  • Kaczmarczyk, M., et al. (2021). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Materials, 14(11), 2863. [Link]

  • Lan, P., & Wang, W. (2009). H-NMR Spectroscopy Analysis of Homo and Copolymers of L-lactic Acid.
  • N.A. (n.d.). Ring-Opening polymerization. Retrieved from [Link]

  • Paulsen, K., & Frasco, D. (n.d.). Determination of polymer molecular weight and composition using picoSpin NMR spectroscopy. Thermo Fisher Scientific.
  • Puig-Rigall, J., et al. (2019). Hybrid block and graft copolymers made from macrolactones and α-amino acids for applications as drug delivery nanosystems. UPCommons.
  • Rieger, E., et al. (2015). Thermal properties of methyl ester-containing poly(2-oxazoline)s. Pure and Applied Chemistry, 87(1), 57-69.
  • Södergård, A., & Stolt, M. (2010). Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. Progress in Polymer Science, 35(6), 695-717.
  • Molla, M. R. I., et al. (2018). Chemoselective and controlled ring-opening copolymerization of biorenewable α-methylene-δ-valerolactone with ε-caprolactone toward functional copolyesters. Polymer Chemistry, 9(28), 3907-3916. [Link]

  • Ayash, A. A. (2020).
  • Zhu, J. B., et al. (2022). Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters. Chinese Journal of Polymer Science, 40(10), 1173-1182.
  • Juwono, A. L. (2006). Chapter 5.
  • Das, J., et al. (2023). Relevance of bicyclic lactones and state of the art in native carboxylate-assisted γ-C(sp³)–H activation.
  • Van der Eycken, E., et al. (2017). A strategic approach to[1][1]-bicyclic lactones: application towards the CD fragment of DHβE. Beilstein Journal of Organic Chemistry, 13, 1038-1044.

  • Molloy, R., et al. (2004). Synthesis and Characterization of Poly(L-lactide-co-ε-caprolactone) Copolymers: Effects of Stannous Octoate Initiator and Diethylene Glycol Coinitiator on Copolymer Properties. ScienceAsia, 30, 327-334.
  • National Center for Biotechnology Information. (n.d.). 1-Methyl-2-oxabicyclo[2.2.2]octane. PubChem.
  • Zhang, Y., et al. (2021). Synthesis of Poly(l-lactide-co-ε-caprolactone) Copolymer: Structure, Toughness, and Elasticity. Polymers, 13(8), 1259. [Link]

  • Truong, V. T., et al. (2019). Synthesis of degradable poly(ε-caprolactone)-based graft copolymers via a “grafting-from” approach. Polymer Chemistry, 10(3), 324-333.
  • Singh, M., et al. (2016). MPEG–PCL copolymeric nanoparticles in drug delivery systems. Pharmaceutical Nanotechnology, 4(2), 83-100.
  • Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE, 13(6), e0199231.
  • Bouchama, A., et al. (2012). Synthesis of poly (ε-caprolactone-co-propylene oxide) by a green catalyst, Maghnite. Global Journal of Researches in Engineering, 12(1).
  • Hong, Y., et al. (2022). Anionic Ring‐Opening Polymerization of 2‐oxabicyclo[2.1.1]hexan‐3‐One: Manipulating Topology and Conformation for Circular Polymer Design.
  • Organic Chemistry In 2 Minutes. (2020, July 20).
  • LibreTexts. (2021, September 12). 2.
  • Shahnavaz, A., et al. (2026). Polymeric coatings integrated with drug-loaded micro and nanostructures for bioimplant applications.
  • Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone.
  • Williams, C. K., et al. (2020). Alternating Selective Copolymerization of Lactide and (epsilon)-Caprolactone with Dizinc Complexes of Modular, Binucleating Bis(pyrazolyl)alkane Ligands. ChemRxiv.
  • Abbasi Taklimi, N., et al. (2022). On the thermal properties of knotted block copolymer rings. arXiv.
  • BLDpharm. (n.d.). 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one.
  • NIST. (n.d.). 1-Azabicyclo[2.2.2]octan-3-one. NIST WebBook.
  • Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PubMed.

Sources

Method

Application Notes and Protocols for the Scalable Production of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Introduction 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a bicyclic lactone of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable scaffold for the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a bicyclic lactone of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable scaffold for the synthesis of novel therapeutic agents. The incorporation of the 2-oxabicyclo[2.2.2]octane core can improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, by acting as a saturated bioisostere for aromatic rings.[1][2][3] The bridgehead methyl group provides a key substitution point for further molecular elaboration and can influence the compound's binding affinity and pharmacological profile.

The development of robust and scalable synthetic routes to this and related bicyclic lactones is crucial for enabling their widespread use in research and facilitating the transition from laboratory-scale synthesis to industrial production.[4] This document provides a detailed guide to a scalable, three-step synthesis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, commencing from commercially available starting materials. The described methodology is designed to be adaptable for large-scale production, with a focus on reaction efficiency, purification, and process safety.

Synthetic Strategy Overview

The presented synthetic approach is a three-stage process designed for scalability and control over stereochemistry. The core of the strategy involves the construction of the bicyclo[2.2.2]octane framework via a Diels-Alder reaction, followed by saturation of the double bond and subsequent lactone formation through a Baeyer-Villiger oxidation. This pathway is advantageous due to the well-established and scalable nature of each individual transformation.

Overall Synthetic Pathway

Synthetic_Pathway A 1-Methyl-1,3-cyclohexadiene C Methyl 1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate A->C Diels-Alder Reaction Step 1 B Methyl acrylate D 1-Methylbicyclo[2.2.2]octan-2-one C->D Hydrogenation & Saponification/Decarboxylation Step 2 E 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one D->E Baeyer-Villiger Oxidation Step 3

Caption: Three-step scalable synthesis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one.

Step 1: Diels-Alder Cycloaddition for Bicyclo[2.2.2]octene Core Synthesis

The initial and most critical step is the construction of the bicyclo[2.2.2]octene core structure. This is achieved through a [4+2] cycloaddition, commonly known as the Diels-Alder reaction, between 1-methyl-1,3-cyclohexadiene and methyl acrylate.[5] The use of a Lewis acid catalyst is recommended for large-scale synthesis to enhance the reaction rate and improve the endo/exo selectivity, favoring the formation of the desired endo isomer under kinetic control.[6][7]

Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
1-Methyl-1,3-cyclohexadiene94.16≥95%Commercially Available
Methyl acrylate86.09≥99%, with inhibitorCommercially Available
Aluminum chloride (AlCl₃)133.34Anhydrous, ≥99%Commercially Available
Dichloromethane (DCM)84.93Anhydrous, ≥99.8%Commercially Available
Diethyl ether74.12Anhydrous, ≥99.7%Commercially Available
Saturated aq. NaHCO₃-Reagent Grade-
Brine-Reagent Grade-
Anhydrous MgSO₄120.37Reagent Grade-

Procedure:

  • To a stirred solution of methyl acrylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at -78 °C (dry ice/acetone bath), add aluminum chloride (AlCl₃) (1.1 eq) portion-wise, maintaining the temperature below -70 °C.

  • Stir the resulting slurry for 30 minutes at -78 °C to allow for complexation of the Lewis acid with the dienophile.

  • Slowly add a solution of 1-methyl-1,3-cyclohexadiene (1.2 eq) in anhydrous DCM to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of pre-cooled (-78 °C) diethyl ether.

  • Allow the mixture to warm to 0 °C and then slowly pour it into a vigorously stirred, chilled (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, Methyl 1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Step 2: Hydrogenation and Saponification/Decarboxylation

The second stage of the synthesis involves the saturation of the carbon-carbon double bond within the bicyclo[2.2.2]octene ring system, followed by hydrolysis of the ester and decarboxylation to yield the key intermediate, 1-methylbicyclo[2.2.2]octan-2-one. Catalytic hydrogenation is a highly efficient and scalable method for the reduction of alkenes.

Protocol: Catalytic Hydrogenation and Subsequent Conversion to the Ketone

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
Methyl 1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate180.25As synthesized in Step 1-
Palladium on Carbon (10% Pd/C)-Catalyst GradeCommercially Available
Methanol32.04AnhydrousCommercially Available
Sodium Hydroxide (NaOH)40.00Reagent GradeCommercially Available
Hydrochloric Acid (HCl)36.46Concentrated (37%)Commercially Available
Toluene92.14Reagent GradeCommercially Available

Procedure:

  • In a high-pressure reactor (Parr hydrogenator or similar), dissolve Methyl 1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate (1.0 eq) in methanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases (typically 4-8 hours).

  • Depressurize the reactor, purge with nitrogen, and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • To the filtrate, add a solution of sodium hydroxide (NaOH) (2.5 eq) in water.

  • Heat the mixture to reflux and stir for 2-4 hours to effect saponification of the ester.

  • Cool the reaction mixture to room temperature and acidify to pH ~1 with concentrated hydrochloric acid (HCl). This will cause decarboxylation.

  • Extract the aqueous mixture with toluene (3 x volumes).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-methylbicyclo[2.2.2]octan-2-one.

  • The crude ketone can be purified by vacuum distillation.

Step 3: Baeyer-Villiger Oxidation for Lactone Formation

The final step in the synthesis is the conversion of the cyclic ketone to the target lactone via a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. For bicyclic ketones, the regioselectivity of the oxygen insertion is generally predictable, with migration of the more substituted carbon atom being favored.[8][9] In the case of 1-methylbicyclo[2.2.2]octan-2-one, the bridgehead carbon (C1) is a tertiary carbon, and the other alpha-carbon (C3) is a secondary carbon. Therefore, the migration of the bridgehead carbon is expected, leading to the desired 2-oxabicyclo[2.2.2]octan-3-one structure.

Protocol: Baeyer-Villiger Oxidation

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
1-Methylbicyclo[2.2.2]octan-2-one138.21As synthesized in Step 2-
meta-Chloroperoxybenzoic acid (m-CPBA)172.5770-77%Commercially Available
Dichloromethane (DCM)84.93Reagent GradeCommercially Available
Saturated aq. Na₂S₂O₃-Reagent Grade-
Saturated aq. NaHCO₃-Reagent Grade-
Brine-Reagent Grade-
Anhydrous Na₂SO₄142.04Reagent Grade-

Procedure:

  • Dissolve 1-methylbicyclo[2.2.2]octan-2-one (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed (typically 6-12 hours).

  • Cool the reaction mixture to 0 °C and quench the excess peracid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to give the crude product.

  • Purify the crude 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one by flash column chromatography on silica gel or by recrystallization.

Data Summary and Visualization

Table of Reaction Parameters
StepReactionKey ReagentsSolventTemperatureTypical Yield
1Diels-Alder1-Methyl-1,3-cyclohexadiene, Methyl acrylate, AlCl₃DCM-78 °C75-85%
2Hydrogenation & Saponification/DecarboxylationH₂, 10% Pd/C; NaOH, HClMethanol, TolueneRT to Reflux80-90%
3Baeyer-Villigerm-CPBADCM0 °C to RT70-80%
Mechanism Visualization

Diels-Alder Reaction Mechanism

Diels_Alder cluster_reactants Reactants cluster_product Product Diene 1-Methyl-1,3-cyclohexadiene Product Endo Adduct Diene->Product [4+2] Cycloaddition Dienophile Methyl acrylate + AlCl3

Caption: Lewis acid-catalyzed Diels-Alder cycloaddition.

Baeyer-Villiger Oxidation Mechanism

Baeyer_Villiger cluster_reactants Reactants cluster_intermediate Criegee Intermediate cluster_product Product Ketone 1-Methylbicyclo[2.2.2]octan-2-one Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Peracid m-CPBA Lactone 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one Intermediate->Lactone Rearrangement (Bridgehead Migration)

Caption: Regioselective Baeyer-Villiger oxidation.

Conclusion

The synthetic route detailed herein provides a practical and scalable method for the production of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one. By employing a sequence of well-understood and robust chemical transformations—the Diels-Alder reaction, catalytic hydrogenation, and Baeyer-Villiger oxidation—this protocol offers a reliable pathway for obtaining this valuable chemical building block in significant quantities. The provided step-by-step procedures and tabulated data serve as a comprehensive guide for researchers and process chemists in the fields of organic synthesis and drug development. Further optimization of reaction conditions, such as catalyst loading and solvent choice, may lead to even greater efficiency and cost-effectiveness on an industrial scale.

References

  • Dutta, S., Pothikumar, R., Ge, H., Zhang, X., & Maiti, D. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.
  • Hersey, A., & Sarpong, R. (2009). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. Tetrahedron.
  • Huber, G. W., et al. (2015). Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid.
  • BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Bicyclo[2.2.2]octenone Synthesis.
  • Gemoets, H. P. L., et al. (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Beilstein Journal of Organic Chemistry.
  • Atta-ur-Rahman, et al. (2007). Polymers from a levopimaric acid–acrylic acid Diels–Alder adduct: Synthesis and characterization. Journal of Polymer Science Part A: Polymer Chemistry.
  • Huber, G. W., et al. (2015). Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid.
  • Hickmott, P. W., et al. (1990). One-step synthesis of the bicyclo[2.2.2]octane ring system from acyclic precursors. South African Journal of Chemistry.
  • Narasaka, K., Tanaka, H., & Kanai, F. (2006). Asymmetric Diels–Alder Reactions of an Acrylic Acid Derivative Using a Chiral Titanium Catalyst. Bulletin of the Chemical Society of Japan.
  • Jung, M. E., & David, O. (2005). Synthesis of bicyclo[2.2.
  • Auclair, S. J., & Sarpong, R. (2025). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products.
  • Dutta, S., et al. (n.d.). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. ChemRxiv.
  • Engberts, J. B. F. N. (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA).
  • Alemparte, C., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry.
  • Ogasawara, T., et al. (2020). Bridged-Selective Intramolecular Diels-Alder Reactions in the Synthesis of Bicyclo[2.2.2]octanes. Chemical and Pharmaceutical Bulletin.
  • Alphand, V., & Wohlgemuth, R. (2010). Baeyer–Villiger Oxidation. In Catalytic Methods in Asymmetric Synthesis.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Application Note: Diels-Alder Synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone.
  • Sigma-Aldrich. (n.d.).
  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • Stanovnik, B., & Svete, J. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKIVOC.
  • YouTube. (2023). 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS.
  • Wikipedia. (n.d.). Diels–Alder reaction.
  • ChemicalBook. (n.d.). BICYCLO[2.2.2]OCTANE synthesis.
  • Kenyatta University. (2015). SYNTHESIS OF (R)-1-METHYL-4-(1-METHYLETHENYL)
  • Google Patents. (2020). US20200270191A1 - Synthesis of bicyclo[2.2.
  • Huszcza, E., & Gładkowski, W. (2016). Biotransformation of Bicyclic Halolactones with a Methyl Group in the Cyclohexane Ring into Hydroxylactones and Their Biological Activity. Molecules.
  • France, M. B., & Burns, N. Z. (n.d.). Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine. Chemical Science.
  • Hersey, A., & Sarpong, R. (2009). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. Tetrahedron.
  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid.
  • Organic Syntheses. (n.d.). Notes.
  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research.
  • Academia.edu. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • González, C. C., et al. (n.d.). Stereoselective Baeyer–Villiger oxidation of some bridged bicyclic diketones. Journal of the Chemical Society, Perkin Transactions 1.
  • Organic Chemistry Portal. (n.d.). Lactone synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Yield Optimization for 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Executive Summary & Core Chemistry System Status: Active Subject: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (Bridged Lactone) Primary Synthetic Pathway: Kinetic Iodolactonization followed by Dehalogenation. This guide addr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

System Status: Active Subject: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (Bridged Lactone) Primary Synthetic Pathway: Kinetic Iodolactonization followed by Dehalogenation.

This guide addresses the synthesis of the [2.2.2] bridged lactone system. While direct acid-catalyzed lactonization of 4-hydroxy-4-methylcyclohexanecarboxylic acid is theoretically possible, it is thermodynamically limited and prone to reversibility, often resulting in poor yields (<40%).

The High-Yield Protocol (Field-Validated): To achieve yields >75%, the industry standard relies on a two-step sequence:

  • Kinetic Iodolactonization: Using 4-methyl-3-cyclohexenecarboxylic acid to lock the bicyclic core via an iodonium intermediate.

  • Radical Dehalogenation: Removing the iodine atom to yield the final 1-methyl scaffold.

Critical Process Parameters (CPP)

The following parameters are non-negotiable for maximizing conversion in the ring-closing step.

ParameterRecommended SpecificationTechnical Rationale
Solvent System Acetonitrile (MeCN) MeCN is superior to DCM or THF. Its high dielectric constant stabilizes the polar iodonium intermediate, preventing ring-opening side reactions [1, 3].
Reagent Stoichiometry

(2.0 equiv) /

(3.0 equiv)
Excess base is critical to neutralize HI generated in situ. Acidic conditions can cause the lactone to revert or hydrolyze [1].
Temperature 0°C

RT
Initiate at 0°C to control the exotherm of iodonium formation. Warm to RT to drive the cyclization. Heating (>40°C) promotes elimination byproducts.
Moisture Control Strictly Anhydrous Water acts as a competing nucleophile, opening the iodonium ring to form a halohydrin instead of the desired lactone.
Dehalogenation Agent

or TTMSS
Radical reduction is preferred over catalytic hydrogenation (

) which may accidentally reduce the lactone carbonyl or the bridgehead C-O bond.

Troubleshooting Guide (FAQ Format)

Phase 1: The Ring-Closing Step (Iodolactonization)

Q: My reaction mixture turns dark immediately, and TLC shows multiple spots. What is happening? A: This indicates uncontrolled oxidation or polymerization.

  • Diagnosis: You likely added Iodine (

    
    ) too quickly or at room temperature.
    
  • Solution: Cool the reaction vessel to 0°C before adding

    
    . Add the iodine as a solution in MeCN dropwise over 30 minutes. This keeps the concentration of the electrophile low, favoring the intramolecular cyclization over intermolecular polymerization.
    

Q: I am isolating the "Halohydrin" byproduct instead of the bicyclic lactone. Why? A: This is a classic "Competitor Nucleophile" error.

  • Mechanism: The iodonium intermediate was attacked by water (

    
    ) instead of the internal carboxylate oxygen.
    
  • Fix: Ensure your Acetonitrile is dry (water content <50 ppm). Dry your starting material (carboxylic acid) under high vacuum for 4 hours prior to use. Increase the equivalents of

    
     to ensure the carboxylate is fully deprotonated and highly nucleophilic.
    

Q: The yield is stuck at 50-60%. How do I push conversion? A: You are likely facing "Iodine Sequestration."

  • Insight: As the reaction proceeds,

    
     is generated.[1][2][3] This can complex with unreacted 
    
    
    
    to form
    
    
    , which is a less reactive electrophile.
  • Protocol Adjustment: Add KI (Potassium Iodide) or use NIS (N-Iodosuccinimide) as the iodine source. NIS often provides a cleaner reaction profile in difficult cyclizations because the succinimide byproduct is non-nucleophilic [2].

Phase 2: The Dehalogenation Step (Iodine Removal)

Q: After treating the iodolactone with


, I cannot separate the tin residues from my product. 
A:  Tin contamination is a persistent issue in radical chemistry.
  • Workup Solution: Do not rely solely on chromatography.

    • Dissolve the crude mixture in Ether/EtOAc.

    • Add 10% aqueous KF (Potassium Fluoride) and stir vigorously for 30 minutes. This forms an insoluble polymeric tin fluoride solid (

      
      ) that can be filtered off.
      
    • Proceed to column chromatography on silica gel impregnated with 10%

      
       to protect the lactone from acid-catalyzed hydrolysis on the silica.
      

Q: Can I use catalytic hydrogenation (


) instead of Tin? 
A:  Proceed with extreme caution.
  • Risk: While cleaner, Pd-C can cleave the allylic-like C-O bond at the bridgehead or reduce the lactone to a diol under high pressure.

  • Recommendation: If you must avoid Tin, use Tris(trimethylsilyl)silane (TTMSS) with AIBN as the radical initiator. It is less toxic and easier to purify.

Visualized Workflows

Diagram 1: Optimized Synthetic Pathway

This flowchart illustrates the high-yield sequence, highlighting the critical intermediate stabilization.

SynthesisPath Start 4-Methyl-3-cyclohexene- carboxylic acid Step1 Iodolactonization (I2, NaHCO3, MeCN) Start->Step1 Inter Intermediate: Iodonium Ion Step1->Inter Electrophilic Attack Cycle Intramolecular Cyclization Inter->Cycle 5-exo/6-endo Prod1 5-Iodo-1-methyl-2-oxabicyclo [2.2.2]octan-3-one Cycle->Prod1 Kinetic Control Step2 Radical Dehalogenation (Bu3SnH, AIBN) Prod1->Step2 Final TARGET: 1-Methyl-2-oxabicyclo [2.2.2]octan-3-one Step2->Final Homolytic Cleavage

Caption: Figure 1. Kinetic control pathway utilizing iodolactonization to lock the [2.2.2] bicyclic core.

Diagram 2: Troubleshooting Logic Tree

Use this decision matrix when yields fall below 70%.

Troubleshooting Start Low Yield Detected CheckTLC Analyze TLC Profile Start->CheckTLC MultiSpot Multiple Spots (Dark Mixture) CheckTLC->MultiSpot Complex Baseline Baseline Material (Polar) CheckTLC->Baseline Polar NoRxn No Reaction (SM remains) CheckTLC->NoRxn Stalled Sol1 Action: Lower Temp to 0°C Dilute I2 addition MultiSpot->Sol1 Sol2 Action: Check Moisture Dry Solvents/Base Baseline->Sol2 Sol3 Action: Add KI or Switch to NIS NoRxn->Sol3

Caption: Figure 2. Diagnostic logic for correcting common yield failures in the lactonization step.

References

  • Iodolactonization Mechanism & Scope: Title: Iodolactonization - Wikipedia / Organic Chemistry Portal Source: Organic Chemistry Portal / Wikipedia URL:[Link]

  • Optimization of Bicyclic Lactone Synthesis: Title: 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring (Nature Communications) Source: Nature Communications / NIH URL:[Link]

  • Solvent Effects in Cyclization: Title: Optimization of the synthesis of 2-oxabicyclo[2.2.2]octane core Source: ResearchGate / ChemRxiv URL:[Link]

  • Advanced C-H Activation Routes (Alternative): Title: Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity Source: ChemRxiv URL:[Link][3][4][5][6][7]

Sources

Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one During Storage

Introduction 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a key bicyclic lactone utilized as a building block in complex molecule synthesis within the pharmaceutical and materials science sectors. The structural integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a key bicyclic lactone utilized as a building block in complex molecule synthesis within the pharmaceutical and materials science sectors. The structural integrity of this compound is paramount for the success of subsequent experimental workflows. However, the lactone functional group is susceptible to hydrolysis, a chemical process that can compromise sample purity and experimental outcomes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, preventing, and troubleshooting hydrolysis of this compound during storage.

Section 1: The Chemistry of Lactone Hydrolysis

Lactones are cyclic esters and, as such, are prone to hydrolysis, a reaction in which water cleaves the ester bond.[1][2][3] This process results in the opening of the lactone ring to form the corresponding hydroxycarboxylic acid. The reaction can be catalyzed by both acids and bases.

Under neutral or acidic conditions, the hydrolysis of lactones is a reversible reaction.[1][2] However, in the presence of a base, the carboxylate salt is formed, which is not electrophilic and thus the reaction becomes effectively irreversible. The five- and six-membered γ- and δ-lactones are generally more stable due to minimal ring strain.[2][4] The bicyclic nature of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one may influence its reactivity and stability.

The primary factors that accelerate hydrolysis during storage are the presence of moisture, elevated temperatures, and non-neutral pH conditions.[5][6][7]

Hydrolysis Mechanism:

Caption: Simplified reaction scheme for the hydrolysis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one?

A1: To ensure long-term stability, the solid compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and in the presence of a desiccant to minimize exposure to moisture.[5][6] Using amber vials will also protect the compound from potential light-induced degradation.[6]

Q2: Can I store the compound in a refrigerator at 4°C?

A2: While refrigeration at 4°C is better than room temperature, it may not be sufficient to completely prevent hydrolysis over extended periods, especially if the container is not properly sealed against humidity. For storage longer than a few weeks, -20°C is strongly recommended.[6]

Q3: Is it acceptable to store 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one in solution?

A3: Storing lactones in solution is generally not recommended due to the increased potential for hydrolysis.[5][6] If a stock solution is necessary, use a high-purity, dry, aprotic solvent. Prepare only the amount needed for immediate use and store any remaining solution in single-use aliquots at -80°C to minimize freeze-thaw cycles.[5][6]

Q4: What are the physical signs of hydrolysis?

A4: The pure compound is typically a solid. Hydrolysis will result in the formation of the corresponding hydroxycarboxylic acid, which is generally more polar and may have a lower melting point. This can lead to a change in the physical appearance of the material, such as becoming sticky, oily, or clumping. Color changes can also indicate degradation.[5]

Q5: How can I analytically confirm if my sample has undergone hydrolysis?

A5: Several analytical techniques can be employed to detect and quantify hydrolysis:

  • Mass Spectrometry (MS): This technique can readily distinguish between the lactone and its corresponding carboxylic acid hydrolysis product.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the lactone from its more polar hydrolysis product.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to examine the completeness of the hydrolysis reaction and identify the structures of the resulting products.[11][12]

Section 3: Troubleshooting Guide

This section provides a systematic approach to identifying and addressing potential hydrolysis issues.

Problem: Inconsistent experimental results or changes in the physical appearance of the stored compound.

Troubleshooting Workflow:

G A Suspicion of Hydrolysis B Visual Inspection of Compound A->B C Analytical Confirmation (HPLC, MS, or NMR) B->C Physical changes observed D Review Storage Conditions B->D No physical changes F Discard and Reorder Compound C->F Hydrolysis confirmed G Continue with Experiment C->G No hydrolysis detected D->C Storage conditions are optimal E Implement Correct Storage Protocol (-20°C, desiccated, inert atmosphere) D->E Improper storage identified

Caption: A decision tree for troubleshooting suspected hydrolysis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one.

Summary of Recommended Actions:

IssuePotential Cause(s)Recommended Action(s)
Low Purity on Arrival Improper handling during shipping; exposure to heat or moisture.Perform immediate analytical testing (HPLC or NMR) to confirm purity. Contact the supplier if purity is below specification.
Degradation Over Time Sub-optimal storage conditions (temperature too high, exposure to moisture).Implement the recommended storage conditions: -20°C, tightly sealed container, desiccant, inert atmosphere.[5][6]
Inconsistent Experimental Results Use of a partially hydrolyzed sample.Prepare fresh solutions from a new, unopened vial for critical experiments. Confirm the purity of the solid before use.

Section 4: Experimental Protocol for Stability Assessment

This protocol outlines a forced degradation study to assess the stability of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one under various stress conditions.

Objective: To determine the susceptibility of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one to hydrolysis under acidic, basic, and neutral conditions.

Materials:

  • 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

  • HPLC-grade methanol or acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC-grade water

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.[5][6]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.[5][6]

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with HPLC-grade water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) and monitor over time (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, neutralize the acidic and basic samples and analyze all samples by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of the degradation product formed at each time point.

References

  • Flaherty, D. P. (2005). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. PubMed. [Link]

  • DeAngelis, R. L., et al. (2012). High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases. ResearchGate. [Link]

  • Ortner, E., & Spiteller, G. (2005). Analysis of N-acylhomoserine lactones after alkaline hydrolysis and anion-exchange solid-phase extraction by capillary zone electrophoresis-mass spectrometry. PubMed. [Link]

  • Zhang, J., & Flaherty, D. P. (2020). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. ResearchGate. [Link]

  • Wikipedia. (n.d.). Lactone. Wikipedia. [Link]

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions. Pearson. [Link]

  • Grokipedia. (n.d.). Lactone. Grokipedia. [Link]

  • chemeurope.com. (n.d.). Lactone. chemeurope.com. [Link]

  • ResearchGate. (2018). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. [Link]

  • Vedantu. (2020). Lactones: Structure, Synthesis, Properties & Uses Explained. Vedantu. [Link]

  • MDPI. (2021). Bacterial Quorum-Quenching Lactonase Hydrolyzes Fungal Mycotoxin and Reduces Pathogenicity of Penicillium expansum—Suggesting a Mechanism of Bacterial Antagonism. MDPI. [Link]

  • PMC. (2017). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Purification of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one Isomers

Welcome to the technical support center for the purification of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one isomers. This guide is structured to provide researchers, scientists, and drug development professionals with action...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one isomers. This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common challenges encountered during the separation of these structurally similar compounds. The bicyclic lactone core of this molecule is a valuable motif in medicinal chemistry and natural product synthesis, making the isolation of pure isomers a critical step for further research and development.[1][2][3][4]

This document provides a series of frequently asked questions for foundational knowledge, followed by in-depth troubleshooting guides for specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the potential isomers of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one I might encounter?

The structure of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one contains two stereocenters: the C1 (bridgehead carbon atom bonded to the methyl group and the oxygen atom) and the C4 (bridgehead carbon atom). This gives rise to the possibility of diastereomers and enantiomers. The primary isomers of concern are typically the enantiomeric pair resulting from the chirality at the C1 position. Depending on the synthetic route, diastereomers related to the C4 position might also be present.

Q2: Why is the separation of these isomers so challenging?

Separating stereoisomers, particularly enantiomers, is a significant challenge because they possess identical physical and chemical properties in an achiral environment.[5][6] They have the same boiling points, solubility, and polarity, making separation by standard techniques like distillation or conventional chromatography ineffective. Successful separation requires the introduction of a chiral environment, either through a chiral stationary phase (CSP) in chromatography or by derivatizing the isomers with a chiral agent to form diastereomers.[5]

Q3: What are the most effective analytical techniques to confirm the presence and purity of my separated isomers?

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are the gold-standard methods for both analyzing and purifying enantiomers. These techniques utilize columns packed with a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. For structural confirmation and purity assessment of the isolated isomers, Nuclear Magnetic Resonance (NMR) spectroscopy, often with the use of chiral shift reagents, is also a powerful tool.

Q4: Which purification technique offers the best balance of efficiency, speed, and environmental friendliness for this separation?

For chiral separations, Supercritical Fluid Chromatography (SFC) is increasingly becoming the method of choice, often surpassing traditional HPLC.[7] SFC uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity.[8][9] This results in several key advantages:

  • Faster Separations: Higher flow rates can be used without a significant loss in efficiency, reducing run times.[8]

  • Greener Chemistry: It significantly reduces the consumption of toxic organic solvents.[7][8]

  • Lower Costs: Reduced solvent usage and faster analysis times contribute to lower operational costs.[7]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process, providing explanations and actionable solutions.

Problem 1: I'm seeing poor or no resolution between my isomers using HPLC.

Primary Cause: This is the most common issue and typically stems from a suboptimal choice of the chiral stationary phase (CSP) or mobile phase conditions. The highly selective nature of chiral recognition means that small changes can have a large impact on the separation.[6]

Troubleshooting Steps:

  • Screen Multiple Chiral Stationary Phases (CSPs): There is no universal CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are extremely successful for a wide range of chiral separations and are a good starting point.[10] It is essential to screen a variety of CSPs with different chiral selectors.

  • Optimize the Mobile Phase:

    • Normal-Phase vs. Reversed-Phase: For many chiral separations, normal-phase chromatography (e.g., using hexane/alcohol mixtures) often provides better selectivity than reversed-phase.[11]

    • Alcohol Modifier: The type and concentration of the alcohol (e.g., ethanol, isopropanol) in the mobile phase are critical. Systematically vary the alcohol and its percentage to find the optimal selectivity.

    • Additives: For compounds with acidic or basic functional groups, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can improve peak shape and resolution.

  • Adjust Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[10]

Parameter Recommendation for Initial Screening Rationale
Chiral Stationary Phase Screen at least 3-4 polysaccharide-based columns (e.g., Chiralpak IA, Chiralcel OD)Different chiral selectors have different recognition mechanisms.
Mobile Phase (Normal) Hexane/Isopropanol (90:10, 80:20, 70:30 v/v)A common starting point that balances solubility and interaction with the CSP.
Mobile Phase (Reversed) Acetonitrile/Water or Methanol/Water with bufferLess common for chiral separations but can be effective for some compounds.[11]
Flow Rate 0.5 - 1.0 mL/min (analytical scale)Lower flow rates can sometimes improve resolution by allowing more time for interaction.
Temperature Test at 15°C, 25°C, and 40°CTemperature changes the kinetics and thermodynamics of binding to the CSP.[10]
Problem 2: My product appears to be degrading or isomerizing during the purification process.

Primary Cause: The lactone functional group in your molecule can be susceptible to hydrolysis under strongly acidic or basic conditions. Elevated temperatures can also cause degradation or on-column racemization.

Troubleshooting Steps:

  • Maintain a Neutral pH: If using reversed-phase chromatography, ensure your mobile phase is buffered to a neutral or near-neutral pH (pH 6-8). Avoid strong acid or base additives if possible.

  • Reduce Temperature: Perform the purification at ambient or sub-ambient temperatures to minimize thermal degradation.

  • Minimize Time on Column: Develop a method that is as fast as possible to reduce the residence time of the compound on the stationary phase. SFC is particularly advantageous here due to its speed.[5][8]

  • Use Freshly Prepared Solvents: Old or improperly stored solvents can accumulate acidic or peroxide impurities that can damage the sample.[12]

Problem 3: I achieved a good separation at the analytical scale, but it failed when I tried to scale up to a preparative column.

Primary Cause: Direct scaling from an analytical to a preparative method without proper adjustments is a common pitfall. Overloading the column is a frequent issue, where too much sample is injected, exceeding the column's capacity and causing peak broadening and loss of resolution.

Troubleshooting Steps:

  • Perform a Loading Study: Before moving to a full preparative run, perform a loading study on your analytical or semi-preparative column. Gradually increase the injection volume/concentration and monitor the resolution. This will help you determine the maximum sample load the stationary phase can handle.

  • Adjust the Flow Rate: The linear velocity of the mobile phase should be kept consistent when scaling up. To do this, adjust the volumetric flow rate proportionally to the square of the column's radius.

  • Consider Stacked Injections: If you have a large amount of material to purify, an automated series of stacked injections can be more efficient and yield purer fractions than a single, overloaded injection.

  • Recycling HPLC: For very difficult separations, recycling HPLC can be a powerful technique.[13] In this method, the unresolved peak mixture is passed through the same column multiple times, effectively increasing the column length and improving resolution.[13]

Part 3: Detailed Experimental Protocols

Protocol 1: Chiral SFC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a chiral SFC method for the separation of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one enantiomers.

1. System & Columns:

  • System: An analytical Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator.

  • Columns: Start with a screening set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, and Chiralcel OD-H, OJ-H).

2. Mobile Phase Preparation:

  • Primary Mobile Phase: Supercritical CO₂.

  • Co-solvents: Prepare separate mobile phase lines with Methanol, Ethanol, and Isopropanol.

3. Initial Screening Protocol:

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Gradient: A fast, generic gradient is used for initial screening.

    • Start at 5% co-solvent.

    • Ramp to 40% co-solvent over 5 minutes.

    • Hold at 40% for 1 minute.

    • Return to 5% and equilibrate for 2 minutes.

  • Procedure: Run the screening gradient on each column with each of the three co-solvents (Methanol, Ethanol, Isopropanol).

4. Optimization:

  • Identify the column/co-solvent combination that shows the best initial separation ("hit").

  • Optimize the separation by converting the gradient method to an isocratic one. Test different isocratic percentages of the co-solvent (e.g., 10%, 15%, 20%) to maximize resolution and shorten the run time.

  • Further optimization can be done by adjusting the temperature and back pressure.

Part 4: Visualization & Workflows

Workflow for Chiral Purification Method Selection

This diagram outlines the logical steps from initial sample analysis to selecting a final purification technique.

G cluster_0 Phase 1: Analysis & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Scale-Up & Purification A Racemic Mixture of Isomers B Analytical Chiral Screening (HPLC/SFC) A->B C Is separation achieved? B->C Evaluate chromatograms E No C->E F Yes C->F D Optimize CSP, Mobile Phase, Temp. D->B Re-screen E->D Select new CSPs / conditions G Determine Loading Capacity F->G H Select Preparative Technique G->H I Preparative SFC H->I Faster, Greener J Preparative HPLC H->J Conventional K Perform Purification I->K J->K L Analyze Fractions for Purity K->L

Caption: Decision workflow for chiral purification.

Mechanism of Chiral Separation on a Polysaccharide-Based CSP

This diagram illustrates how enantiomers are separated based on differential interactions with a chiral stationary phase.

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 CSP Polysaccharide Polymer (e.g., Cellulose Derivative) Eluted_S S-Enantiomer Elutes First (Weaker Interaction) CSP->Eluted_S Fast Elution Eluted_R R-Enantiomer Elutes Later (Stronger Interaction) CSP->Eluted_R Slow Elution Enantiomers Racemic Mixture (R- and S-Enantiomers) R_Enantiomer R-Enantiomer S_Enantiomer S-Enantiomer R_Enantiomer->CSP Stronger, more stable diastereomeric complex (e.g., H-bonding, π-π stacking) S_Enantiomer->CSP Weaker, transient interaction

Caption: Principle of enantiomeric separation by a CSP.

References

  • Vertex AI Search. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Selvita. (2024, September 19).
  • Waters.
  • Intech Analytical Instruments.
  • Wikipedia.
  • Dolan, J. W. (2007, June 6). TROUBLESHOOTING. LCGC North America.
  • Agilent. (2023, July 25).
  • Chromatography Today. (2020, May 20).
  • Chromatography Forum. (2008, August 13).
  • BenchChem.
  • Nature. Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.
  • PMC. (2023, October 2). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • Chromatography Today. Easy purification of isomers with prepacked glass columns.
  • Synfacts. Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes.
  • IKM Institut Kimia Malaysia.
  • Frontiers. Rotaxanes with dynamic mechanical chirality: Systematic studies on synthesis, enantiomer separation, racemization, and chiral-prochiral interconversion.
  • Quora. (2020, August 9). How many stereoisomers are possible for the monosubstitution of bicyclo [2.2.2.2] octane?.
  • ResearchGate. (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • PubChem - NIH. 1-Methyl-2-oxabicyclo[2.2.2]octane.
  • Filo. (2025, August 24). how many structural isomers can exist for 1-methyl bicyclo[8][8][8] octane ...

  • PubMed. (2000, July 15). Chiral gas chromatographic separation of 2-oxabicyclo[3.3.
  • Sigma-Aldrich. 2-oxabicyclo[2.2.2]octan-3-one | 4350-84-9.
  • Stenutz. 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane.
  • MDPI. (2025, July 25).
  • PubChem. 2-Oxabicyclo[2.2.2]octan-3-one.
  • ResearchGate. Enantiomeric resolution and quantitative determination of (R/S) 1-azabicyclo[8][8][8]octan-3-amine by pre-column derivatization high performance liquid chromatography.

  • Chemist Library.
  • ChemRxiv. Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity.
  • Frontiers. (2023, January 18). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus.

Sources

Optimization

Optimizing catalyst selection for 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one polymerization

Status: Operational Ticket ID: ROP-222-Me-Optimization Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Executive Summary: The "Strain vs. Sterics" Paradox You are attempting to polymerize 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ROP-222-Me-Optimization Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary: The "Strain vs. Sterics" Paradox

You are attempting to polymerize 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one . This is a non-trivial monomer. Unlike standard


-caprolactone, this bridged bicyclic system presents a unique thermodynamic and kinetic conflict:
  • High Ring Strain (Favorable): The [2.2.2] bicyclic framework possesses significant ring strain, providing the necessary enthalpic driving force (

    
    ) for Ring-Opening Polymerization (ROP).
    
  • High Steric Hindrance (Unfavorable): The 1-methyl group (bridgehead position) introduces severe steric bulk near the active site. Furthermore, the resulting polymer chain is extremely rigid, leading to a large entropic penalty (

    
    ).
    

The Consequence: This system likely has a low Ceiling Temperature (


) . If you run this reaction too hot, the equilibrium shifts toward depolymerization. If you run it too cold, the steric bulk of the methyl group prevents the catalyst from initiating or propagating.

This guide provides the specific catalyst architectures and protocols required to navigate this narrow operating window.

Part 1: Catalyst Selection Matrix

The Core Problem: Ligand Clash

Standard bulky catalysts used for stereocontrol in lactide polymerization (e.g., bulky Salen-Al complexes) often fail here. The 1-methyl group on your monomer acts as a "gatekeeper," blocking the approach of sterically demanding metal centers.

Recommended Catalyst Architectures
Catalyst ClassSpecific RecommendationWhy it works for this MonomerTrade-offs
Organocatalyst (Superbase) TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)Top Pick. The "dual activation" mechanism (H-bonding to carbonyl + activating alcohol) is less sensitive to steric bulk than coordination-insertion metals.High transesterification rates at high conversion (broad PDI).
Organometallic (Lewis Acid) Al(OiPr)₃ (Aluminum Isopropoxide)Small ligand sphere allows approach to the hindered carbonyl. "Workhorse" reliability.Slower kinetics; requires strict anhydrous conditions.
Rare Earth Y[N(SiMe₃)₂]₃ (Yttrium silylamide)Extremely high activity allows for low-temperature polymerization (crucial for this monomer's thermodynamics).Extremely sensitive to moisture/air. Expensive.
Phosphazene Base t-Bu-P₄ Non-nucleophilic superbase. Separates the cation from the growing chain end, allowing "naked anion" propagation (very fast).Can cause epimerization if the monomer is chiral.
Catalyst Decision Logic

CatalystSelection cluster_legend Key Constraint: Thermodynamics Start Start: Define Goal Target Target MW > 50 kDa? Start->Target HighMW Yes (High MW) Target->HighMW Strict Control Needed LowMW No (Oligomers) Target->LowMW Speed Preferred Temp Reaction Temp Limit Cat_Y Yttrium/Lanthanum (High Activity, Low T) Temp->Cat_Y Must run < 0°C Cat_Al Al(OiPr)3 (Controlled, High T) Temp->Cat_Al Can run > 25°C HighMW->Temp Cat_TBD TBD / DBU (Fast, Med T) LowMW->Cat_TBD Note If 1-Methyl group lowers Tc below RT, YOU MUST USE YTTRIUM or P4.

Figure 1: Decision matrix for catalyst selection based on molecular weight targets and thermodynamic temperature limits.

Part 2: Troubleshooting & FAQs

Issue 1: "I get 0% conversion even after 48 hours."

Diagnosis: You are likely operating above the Ceiling Temperature (


) .
Bridged bicyclic lactones effectively "fight" polymerization because the resulting polymer chain is rigid. The entropy loss (

) is massive. As temperature rises, the

term dominates, making

positive.
  • The 1-Methyl Effect: The methyl group adds even more rigidity to the polymer chain, likely lowering the

    
     compared to the parent bicyclic lactone.
    
  • Solution: Cool it down.

    • Do not run at 110°C (standard for caprolactone).

    • Attempt polymerization at 0°C or -20°C in a solvent like Toluene or THF.

    • Note: At these low temps, standard Al catalysts are too slow. Switch to Yttrium or Phosphazene (t-Bu-P4) .

Issue 2: "The GPC trace is bimodal or very broad (PDI > 1.8)."

Diagnosis: Intermolecular Transesterification (Backbiting). The active chain end is attacking the ester bonds of its own chain or other chains rather than the sterically hindered monomer.

  • The Cause: The 1-methyl group makes the monomer harder to attack. The catalyst "gets bored" waiting for a monomer and attacks the easier polymer backbone instead.

  • Solution:

    • Stop early: Quench the reaction at 60-70% conversion. Do not wait for 100%.

    • Switch to Urea-Cochin Catalysts: Use a thiourea-amine organocatalyst. These are slower but highly selective for the monomer over the polymer backbone.

Issue 3: "The reaction mixture turns yellow/brown."

Diagnosis: Elimination Reactions. Strong bases (like DBU or TBD) can sometimes cause proton abstraction from the


-position (next to the carbonyl) rather than ring opening, especially if the ring is strained.
  • Solution: Switch to a Lewis Acid catalyst (Al or Zn) or a non-ionic superbase (Phosphazene) that is less prone to causing elimination in this specific substrate.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of Poly(1-methyl-2-oxabicyclo[2.2.2]octan-3-one) targeting


 g/mol .

Method: Solution Polymerization at Low Temperature (to favor thermodynamics).

  • Preparation (Glovebox/Schlenk):

    • Dry Toluene (distilled over Na/Benzophenone).

    • Sublime the monomer twice . Purity is critical for bicyclic lactones.

    • Catalyst: Y[N(SiMe₃)₂]₃ (Yttrium Tris(bis(trimethylsilyl)amide)).

    • Initiator: Benzyl Alcohol (BnOH), dried over CaH₂.

  • Stoichiometry:

    • [Monomer]₀ = 2.0 M (High concentration helps drive equilibrium).

    • [Monomer] / [Initiator] = 150:1.

    • [Initiator] / [Catalyst] = 1:1.

  • Execution:

    • Step 1: Dissolve monomer (1.0 eq) in Toluene in a Schlenk flask.

    • Step 2: Equilibrate bath to -10°C .

    • Step 3: Add Initiator/Catalyst mixture rapidly.

    • Step 4: Stir for 4–8 hours. Monitor viscosity.

    • Step 5: Quench immediately with excess benzoic acid in wet chloroform. (Do not let it warm up before quenching, or it may depolymerize).

  • Purification:

    • Precipitate into cold Methanol.

    • Filter and dry under vacuum at room temperature (avoid heat).

Part 4: Mechanistic Visualization

The following diagram illustrates the Coordination-Insertion Mechanism required for this monomer. Note how the metal center coordinates the carbonyl oxygen, activating it for the nucleophilic attack by the alkoxide chain end.

Mechanism State1 1. Coordination: Metal binds to Monomer Carbonyl State2 2. Nucleophilic Attack: Alkoxide attacks Carbonyl C=O State1->State2 Activation State3 3. Ring Opening: Acyl-Oxygen bond cleaves (Strain Release) State2->State3 Insertion State4 4. Propagation: New Alkoxide formed, ready for next monomer State3->State4 Chain Extension State4->State1 Next Cycle Barrier Steric Barrier: 1-Methyl group hinders State 1 -> State 2 transition Barrier->State2 Slows Down

Figure 2: Coordination-Insertion mechanism highlighting the specific steric barrier introduced by the 1-methyl substituent.

References

  • Zhou, T., et al. (2022).[1] "Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters." Chinese Journal of Polymer Science, 40(10), 1173-1182.[1]

  • Olsén, P., et al. (2013). "Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization." Biomacromolecules, 14(8). (Provides the thermodynamic basis for

    
     in lactones). 
    
  • Kamber, N. E., et al. (2007). "Organocatalytic Ring-Opening Polymerization." Chemical Reviews, 107(12), 5813–5840. (Definitive guide on TBD/DBU mechanisms).

  • Denisenko, A., et al. (2023).[2] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Chemistry, 15, 1155–1163.[2] (Context on the synthesis and stability of the monomer core).

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one Reactions

Welcome to the technical support guide for navigating the unique chemical landscape of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one. This resource is designed for researchers, medicinal chemists, and process development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the unique chemical landscape of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are leveraging this valuable lactone scaffold. The inherent steric congestion of this molecule, while contributing to its unique three-dimensional structure, presents significant challenges in achieving desired chemical transformations. This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is nucleophilic addition to the carbonyl of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one so challenging with standard organometallics like Grignard or organolithium reagents?

Answer: Standard Grignard (RMgX) and organolithium (RLi) reagents often fail or provide dismal yields when reacting with 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one. This is due to a combination of steric hindrance and the high basicity of these reagents.

The Underlying Chemistry: The bicyclo[2.2.2]octane core is a rigid, cage-like structure. The bridgehead methyl group (at C1) acts as a significant steric shield, impeding the approach of nucleophiles to the adjacent carbonyl carbon (C3). The trajectory required for nucleophilic attack on the sp²-hybridized carbonyl carbon is severely obstructed.[1] Furthermore, Grignard and organolithium reagents are not only potent nucleophiles but also strong bases.[2][3] In a sterically congested environment where the electrophilic carbonyl is difficult to access, these reagents are more likely to act as bases, abstracting a proton from the α-carbon (C4) to form an enolate, which is often an undesired side reaction.

Troubleshooting Flowchart: Nucleophilic Addition Failure

start Low yield with R-MgX or R-Li check_reagent Is the nucleophile sterically demanding? start->check_reagent switch_reagent Switch to a less hindered nucleophile if possible check_reagent->switch_reagent Yes use_cuprate Employ a softer, more nucleophilic Gilman Reagent (R₂CuLi) check_reagent->use_cuprate No switch_reagent->use_cuprate add_lewis Enhance electrophilicity of carbonyl with a Lewis Acid (e.g., BF₃·OEt₂) use_cuprate->add_lewis protocol Follow Protocol for Organocuprate Addition add_lewis->protocol success Successful C-C Bond Formation protocol->success

Caption: Decision workflow for troubleshooting nucleophilic additions.

Solution: Utilize Organocuprates (Gilman Reagents)

Organocuprates (R₂CuLi), also known as Gilman reagents, are significantly "softer" nucleophiles with lower basicity compared to their organolithium or Grignard precursors.[4][5] This change in reactivity profile makes them ideal for additions to sterically hindered systems, as they are less prone to deprotonation and more selective for 1,2-addition to the carbonyl.[5][6]

Field-Proven Protocol: Gilman Reagent Addition to 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), suspend one equivalent of Copper(I) Iodide (CuI) in anhydrous diethyl ether or THF at -78 °C.

  • Cuprate Formation: Slowly add two equivalents of the corresponding organolithium reagent (e.g., MeLi, n-BuLi) to the stirred suspension. The solution will typically change color, indicating the formation of the lithium diorganocuprate. Allow the mixture to stir for 30-60 minutes at this temperature.

  • Substrate Addition: Dissolve one equivalent of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one in anhydrous ether/THF and add it dropwise to the freshly prepared Gilman reagent at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at low temperature, slowly warming to 0 °C or room temperature over several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting tertiary alcohol via flash column chromatography.

Q2: My attempts to reduce the lactone are either incomplete or require harsh conditions. How can I achieve a clean reduction to the lactol or diol?

Answer: The steric hindrance that plagues nucleophilic addition also affects reductions. Standard, mild reducing agents like sodium borohydride (NaBH₄) are often ineffective. More potent reagents are required, but their reactivity must be carefully controlled to avoid side reactions.

The Underlying Chemistry: Reduction of a lactone involves the nucleophilic delivery of a hydride ion (H⁻) to the carbonyl carbon.[7] The efficacy of this process depends on both the nucleophilicity of the hydride source and its steric bulk. For a congested target like 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, a small but highly reactive hydride donor is often the best choice. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing most carbonyl functionalities, including lactones, to the corresponding alcohols (diols in this case).[8] For partial reduction to the lactol, a more sterically hindered or electronically attenuated reagent that delivers only one hydride equivalent is necessary.

Comparative Analysis of Reducing Agents

ReagentStructureTypical OutcomeKey Considerations
Sodium Borohydride NaBH₄No reaction or very slowToo mild; insufficient reactivity for this hindered lactone.
Lithium Aluminum Hydride LiAlH₄Full reduction to diolHighly reactive, non-selective. Must be used in anhydrous ether/THF.[7][8]
Diisobutylaluminum Hydride DIBAL-HPartial reduction to lactolExcellent for low-temperature partial reductions.[9] Reaction is highly temperature-dependent.
Lithium Tri-tert-butoxyaluminum Hydride LiAlH(OtBu)₃Partial reduction to lactolA sterically hindered, less reactive version of LiAlH₄.[10] Offers greater control.
L-Selectride® LiBH(s-Bu)₃Potential for partial reductionVery bulky hydride source; can provide high stereoselectivity in other systems.[8][9]

Recommended Protocol: Full Reduction to 1-Methyl-2-oxabicyclo[2.2.2]octan-3-ol

  • Setup: To a flame-dried flask under an inert atmosphere, add a solution of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (1 equivalent) in anhydrous THF. Cool the solution to 0 °C.

  • Reagent Addition: In a separate flask, prepare a slurry of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF. Slowly add the LiAlH₄ slurry to the stirred solution of the lactone at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the mass of LiAlH₄ used in grams). Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter the solid salts through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diol. Purify as needed.

Q3: I am unable to generate the enolate for subsequent alkylation. Which base and conditions should I use?

Answer: Forming the enolate of this lactone is difficult due to the steric hindrance around the α-protons at the C4 position. Standard bases like alkoxides (e.g., NaOEt) are generally ineffective. A strong, non-nucleophilic, sterically hindered base is required to deprotonate efficiently under kinetic control.

The Underlying Chemistry: Enolate formation requires the abstraction of an α-proton by a base.[11][12] For an enolate to be useful in an alkylation reaction, it must be generated quantitatively and irreversibly.[13] The ideal base for this purpose is Lithium Diisopropylamide (LDA). LDA is exceptionally strong (pKa of diisopropylamine is ~36) and its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the carbonyl group directly.[13] The reaction should be run at low temperatures (typically -78 °C) in an aprotic solvent like THF to ensure kinetic deprotonation and maintain the stability of the resulting enolate.

Workflow for Enolate Formation and Alkylation

cluster_prep Enolate Formation (Kinetic Control) cluster_reaction Alkylation prep_lda Prepare LDA in situ: n-BuLi + Diisopropylamine in THF @ 0°C cool_lda Cool LDA solution to -78°C prep_lda->cool_lda add_lactone Add Lactone solution dropwise to LDA @ -78°C cool_lda->add_lactone form_enolate Stir for 1 hr @ -78°C (Quantitative Enolate Formation) add_lactone->form_enolate add_eplus Add Electrophile (e.g., MeI, BnBr) dropwise to Enolate @ -78°C form_enolate->add_eplus react Allow to warm slowly to room temperature add_eplus->react workup Aqueous Quench (NH₄Cl) & Extraction react->workup product Purified α-Alkylated Lactone workup->product

Caption: Step-by-step workflow for successful α-alkylation.

Troubleshooting Guide: Enolate Alkylation

  • Problem: No reaction or recovery of starting material.

    • Cause: Incomplete deprotonation.

    • Solution: Ensure your LDA is freshly prepared or properly titrated. Use a slight excess (1.05-1.1 equivalents). Ensure all reagents and solvents are rigorously anhydrous.

  • Problem: Low yield of the alkylated product.

    • Cause: The electrophile is too sterically hindered or not reactive enough (e.g., secondary or tertiary alkyl halides).

    • Solution: Use highly reactive, unhindered electrophiles like methyl iodide, benzyl bromide, or allylic halides. Avoid using bulky electrophiles.

  • Problem: Formation of O-alkylation product.

    • Cause: While less common for lithium enolates, this can occur.

    • Solution: Ensure the reaction is maintained at a low temperature during electrophile addition. The use of additives like HMPA (use with extreme caution due to toxicity) can sometimes favor C-alkylation, but is often not necessary with LDA.

References

  • Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonyl
  • Organocuprates.
  • Can anybody help me reduction of lactone without disturbing the lactone ring?
  • Lactone synthesis.Organic Chemistry Portal.
  • Reactions of organocopper reagents.Wikipedia.
  • Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds.Journal of the American Chemical Society.
  • Unlocking Lactonase Enzymes as Biocatalysts for the Deracemis
  • Catalytic, Enantioselective Syntheses of β-Lactones—Versatile Synthetic Building Blocks in Organic Chemistry.
  • Reductions.Career Endeavour.
  • Reduction.Chemistry IIT Bombay.
  • Progress on the Cu-Catalyzed 1,4-Conjug
  • Enolates - Formation, Stability, and Simple Reactions.Master Organic Chemistry.
  • Reactions of Grignard Reagents.Master Organic Chemistry.
  • Noncovalent Interaction Effects on the Acyl Radical Reaction of Bicyclo[2.2.
  • What's a good reducing agent for a sterically hindered ketone?Reddit.
  • Catalytic Enantioselective Conjugate Addition with Grignard Reagents.
  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.PMC.
  • Gilman Reagents (Organocuprates): What They're Used For.Master Organic Chemistry.
  • II Reduction Reactions.
  • 23.
  • Grignard Reaction.University of Missouri–St. Louis.
  • Chapter 22 The Chemistry of Enolate Ions, Enols, and a,b-Unsaturated Carbonyl Compounds.University of Illinois Chicago.
  • Steric hindrance – Knowledge and References.Taylor & Francis.
  • An Introduction to Enols & Enol
  • Synthesis of 2-oxabicyclo[2.2.2]octanes and...

Sources

Optimization

Troubleshooting low molecular weight in 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one polymers

Topic: Troubleshooting Low Molecular Weight ( ) in Ring-Opening Polymerization (ROP) Ticket ID: #ROP-222-LMW Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary You are encountering low molecular we...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Molecular Weight (


) in Ring-Opening Polymerization (ROP)
Ticket ID:  #ROP-222-LMW
Support Level:  Tier 3 (Senior Application Scientist)[1]

Executive Summary

You are encountering low molecular weight (


) issues with 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one . This monomer is a bridged bicyclic lactone.[1][2][3] Unlike simple lactones (like 

-caprolactone), this system possesses high ring strain energy due to the [2.2.2] bridge, which thermodynamically favors polymerization. However, the 1-methyl substitution introduces steric hindrance at the bridgehead, and the bicyclic framework is highly susceptible to intramolecular transesterification (back-biting) and trace impurity deactivation .[1]

This guide moves beyond basic stoichiometry to address the thermodynamic and kinetic pitfalls specific to bridged lactone systems.

Phase 1: Diagnostic Workflow (The "Why")

Before altering your recipe, you must identify which of the three "Silent Killers" is terminating your chains.

Killer #1: The Water/Alcohol Ratio (Protics)
  • The Mechanism: In ROP, water acts as a Chain Transfer Agent (CTA). It initiates new chains, effectively increasing the total number of growing chains.

  • The Math:

    
    .
    
  • The Symptom: High conversion (>95%) but consistently low

    
    . The theoretical 
    
    
    
    is never reached regardless of reaction time.[1]
  • Specific to [2.2.2] Systems: These monomers are often hygroscopic. Standard "drying" (e.g., rotary evaporation) is insufficient.

Killer #2: "Back-Biting" (Transesterification)[1][4]
  • The Mechanism: The active chain end curls back and attacks a ester linkage within its own backbone, forming cyclic oligomers rather than linear polymers.

  • The Symptom: The reaction reaches a certain viscosity and then stops increasing, or

    
     actually decreases if left too long (thermodynamic equilibration). Broad Polydispersity Index (PDI > 1.5).[4]
    
  • Catalyst Sensitivity: Highly common with ionic catalysts (e.g., alkoxides like

    
    BuOK) compared to coordination catalysts (e.g., Sn(Oct)
    
    
    
    ).
Killer #3: The Ceiling Temperature ( )
  • The Mechanism: Polymerization is an equilibrium.[1] For bridged systems, the ring strain release (

    
    ) drives the reaction, but high entropy loss (
    
    
    
    ) opposes it.
  • The Symptom: Low conversion at high temperatures.[1]

  • The 1-Methyl Factor: The methyl group adds steric bulk, potentially lowering the

    
     compared to the unsubstituted parent lactone.[1]
    

Phase 2: Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between chain growth (Propagation) and the two primary failure modes (Chain Transfer and Back-biting).

ROP_Mechanism Start Active Chain End (Metal-Alkoxide) Polymer High Mw Polymer (Linear) Start->Polymer Propagation (kp) Ideal Path DeadChain Short Dead Chain + New Active Species Start->DeadChain k_tr >> k_p Cyclic Cyclic Oligomers (Low Mw) Start->Cyclic Transesterification Monomer Monomer (1-Methyl-2-oxabicyclo...) Water Impurity: Water/Alcohol (Chain Transfer) Water->DeadChain Backbite Intramolecular Attack (Back-biting) Backbite->Cyclic

Figure 1: Kinetic pathways in ROP. Green represents the desired pathway.[1] Red indicates termination by impurities (water). Yellow indicates thermodynamic equilibration (back-biting).[1]

Phase 3: Troubleshooting FAQs

Q1: I calculated a target of 50 kDa, but I'm stuck at 10 kDa. Is my catalyst dead?

Likely Cause: Your catalyst is fine; your stoichiometry is wrong due to "Phantom Initiators."[1] Explanation: If you aim for 50 kDa using a [M]/[I] ratio of 500:1, but your solvent contains 50 ppm water, the water molecules outnumber your initiator. You are effectively running a [M]/[I+Water] ratio of 100:1. The Fix:

  • Azeotropic Drying: Do not rely on molecular sieves alone for the monomer.[1] Dissolve the monomer in dry toluene and distill off a fraction (azeotrope) to remove trace water.

  • Proton Trap: If using Lewis Acid catalysts, consider adding a proton trap (like 2,6-di-tert-butylpyridine) if the mechanism allows, though rigorous drying is superior.[1]

Q2: I'm using Potassium tert-butoxide ( BuOK) for fast reaction, but PDI is wide (1.8+).

Likely Cause: Anionic polymerization is too aggressive for this bridged system, causing transesterification. Explanation: Alkoxide anions are potent nucleophiles.[1] They attack the monomer (good) but also the polymer backbone (bad). In bridged lactones, the "unzipping" reaction is facile. The Fix: Switch to Coordination-Insertion Catalysts .

  • Recommendation: Tin(II) 2-ethylhexanoate (Sn(Oct)

    
    ) with a primary alcohol initiator (e.g., Benzyl Alcohol).[1]
    
  • Why: The propagating species is a covalent metal-alkoxide bond, which is less nucleophilic than a bare anion, significantly suppressing back-biting.[1]

Q3: Does the 1-methyl group affect the polymerization temperature?

Likely Cause: Steric hindrance lowers the ceiling temperature (


).[1]
Explanation:  The 1-methyl group crowds the reaction center.[1] While ring strain drives the opening, the entropic penalty of organizing that bulky methyl group into a polymer chain is higher.
The Fix: Lower the Temperature. 
  • If running at 110°C, drop to 60°C - 80°C .[1]

  • Compensate for slower kinetics by increasing reaction time or catalyst concentration, not heat.

Phase 4: Optimized Experimental Protocol

This protocol is designed to eliminate the variables causing low molecular weight.[1]

Materials Preparation (The Critical Step)
  • Monomer: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one.[1]

    • Purification: Recrystallize from dry hexane or sublime under high vacuum.[1] Store in a glovebox.

  • Solvent: Toluene or Dichloromethane (DCM).[1]

    • Purification: Dry over CaH

      
       and distill, or pass through an activated alumina column (MBRAUN system).
      
  • Catalyst: Sn(Oct)

    
     (Tin(II) Octoate).[5]
    
    • Purification: Vacuum distill before use.[1][6] Old, yellowed catalyst contains octanoic acid (an impurity).

  • Initiator: Benzyl Alcohol (BnOH).[2][5][7]

    • Purification: Distill from CaH

      
      .[1]
      
Step-by-Step Polymerization
ParameterSpecificationRationale
Atmosphere Nitrogen/Argon (Glovebox preferred)Eliminates

and

.[1][5]
[M] Concentration 1.0 - 2.0 MHigh concentration favors propagation over intramolecular back-biting.[1]
[M]/[I] Ratio 200 - 500Targets moderate

first to validate system purity.
Temperature 60°C (Toluene)Balances rate vs. ceiling temperature/back-biting.[1]

Procedure:

  • In a glovebox, weigh Monomer (1.0 eq) into a flame-dried Schlenk flask.

  • Add dry Toluene to reach 1.5 M concentration.[1]

  • Add Initiator (BnOH) via microsyringe.

  • Add Catalyst (Sn(Oct)

    
    ) last. Typical loading: [M]/[Cat] = 1000:1.
    
  • Seal flask, remove from glovebox, and immerse in oil bath at 60°C.

  • Monitoring: Take aliquots at 1h, 4h, and 12h. Analyze by

    
    H NMR.
    
    • Look for: Disappearance of the bridgehead proton signal (or adjacent methylene).

  • Termination: Quench with wet methanol containing a few drops of HCl (to remove Tin residues).

  • Precipitation: Pour into excess cold methanol. Filter and dry under vacuum at 40°C.[1]

Phase 5: Decision Tree for Next Steps

Use this logic flow to determine your next experiment.

Troubleshooting_Tree Start Analyze Polymer (GPC & NMR) CheckConv Check Conversion (NMR) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv Yes HighConv High Conversion (>90%) CheckConv->HighConv No CheckMn Check Mn vs Theoretical LowMn Mn is Low (<50% of Target) CheckMn->LowMn Yes HighPDI High PDI (>1.5) CheckMn->HighPDI No (but broad) Action1 Action: Increase Time or Catalyst Loading LowConv->Action1 HighConv->CheckMn Action2 Action: Check Purity (Water is killing chains) LowMn->Action2 Action3 Action: Lower Temp (Back-biting active) HighPDI->Action3

Figure 2: Troubleshooting Logic Flow. Follow the path based on your GPC and NMR data.

References

  • Zhou, T., et al. (2022).[8] Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters. Chinese Journal of Polymer Science.

  • Weng, C., et al. (2025).[3] Anionic Ring-Opening Polymerization of 2-oxabicyclo[2.1.1]hexan-3-One: Manipulating Topology and Conformation for Circular Polymer Design. ChemSusChem.[1][3]

  • Kanan Lab. (2025). Toughening Poly(lactic acid) without Compromise – Statistical Copolymerization with a Bioderived Bicyclic Lactone. Stanford University.[1]

  • BenchChem. (2025).[6] Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymerization.

  • LibreTexts. (2024). Thermodynamics of Polymerization. Chemistry LibreTexts.

Sources

Troubleshooting

Thermal degradation issues with 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one at high temperatures

Topic: Thermal Degradation & Stability Management Document ID: TSC-2024-OXA-002 Status: Active Audience: Chemical Engineers, Analytical Chemists, Drug Development Scientists Executive Summary 1-Methyl-2-oxabicyclo[2.2.2]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Degradation & Stability Management

Document ID: TSC-2024-OXA-002 Status: Active Audience: Chemical Engineers, Analytical Chemists, Drug Development Scientists

Executive Summary

1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a bridged bicyclic lactone frequently utilized as a chiral building block or a monomer for specialized polyesters. While the [2.2.2] bicyclic framework offers greater thermodynamic stability than its [2.2.1] (norbornane-type) counterparts due to reduced ring strain, it exhibits distinct thermal vulnerabilities.

The Core Issue: At elevated temperatures (>150°C), particularly in the presence of trace Lewis acids or protic solvents, this molecule undergoes Cationic Ring-Opening (CRO) . This leads to two primary failure modes:

  • Oligomerization/Polymerization: Formation of non-volatile polyesters in reaction vessels or GC liners.

  • Solvolytic Ring Opening: Conversion to hydroxy-esters (artifacts) during analysis if protic solvents (e.g., Methanol) are used.

Module 1: Analytical Troubleshooting (GC/GC-MS)

Symptom: "I see split peaks, broad tailing, or complete loss of the monomer peak in my GC chromatogram."

Root Cause Analysis

The high temperature of a standard GC injection port (250°C+) acts as a reactor. The 1-methyl substituent at the bridgehead stabilizes the incipient carbocation formed upon C-O bond cleavage, making this specific derivative more susceptible to acid-catalyzed ring opening than the unsubstituted parent lactone.

The Degradation Mechanism (Injector Port)

If the glass liner is not deactivated, surface silanol groups (Si-OH) act as weak acids, catalyzing the ring opening.

degradation_pathway Monomer 1-Methyl-2-oxabicyclo [2.2.2]octan-3-one Activation Protonation/Coordination (Acidic Silanols) Monomer->Activation T > 200°C Cation Bridgehead Carbocation (Stabilized by Methyl) Activation->Cation Ring Opening Polymer Oligomers/Polymers (GC Liner Residue) Cation->Polymer + Monomer Isomer Unsaturated Acids (Elimination Products) Cation->Isomer - H+

Figure 1: Mechanism of thermal failure in acidic environments.

Corrective Protocols
ParameterStandard Setting (Risky)Optimized Protocol (Safe) Technical Rationale
Solvent Methanol / EthanolDichloromethane (DCM) or Toluene Protic solvents cause transesterification in the hot injector, creating "ghost" methyl-ester peaks.
Injector Temp 250°C - 300°C180°C - 200°C Minimizes thermal energy available for ring strain release.
Liner Type Standard Split/SplitlessUltra-Inert Deactivated Wool Eliminates active silanol sites that catalyze cationic ring opening.
Concentration > 10 mg/mL< 1 mg/mL High concentration favors bimolecular polymerization (2nd order kinetics).

Diagnostic Step: If you suspect degradation, inject the sample at 150°C. If the peak shape improves significantly compared to 250°C, thermal instability is confirmed.

Module 2: Synthesis & Processing Stability

Symptom: "The material turns yellow or becomes viscous during distillation or melt blending."

The "Ceiling Temperature" Phenomenon

Bridged bicyclic lactones exhibit a thermodynamic equilibrium between monomer and polymer.

  • Low T (< 100°C): Polymerization is favored (driven by enthalpy).

  • High T (> 200°C): Depolymerization is favored (driven by entropy).

However, the danger zone is the intermediate range (120°C - 180°C) often used for workup. Here, the material is hot enough to activate, but not hot enough to fully depolymerize, leading to viscous oligomer formation (yellowing).

Processing Guidelines
1. Distillation Protocol
  • Vacuum Requirement: Must use high vacuum (< 1 mbar) to lower the boiling point below 100°C.

  • Additives: Add 0.1% wt Calcium Hydride (

    
    )  or a hindered amine base to the pot.
    
    • Why? This neutralizes trace acids that catalyze the "yellowing" (oligomerization).

  • Avoid: Glassware cleaned with chromic acid or acidic piranha solution unless subsequently base-washed.

2. Reaction Workup

Never concentrate this lactone to dryness in the presence of strong acids (e.g., after a p-TsOH catalyzed cyclization).

  • Step: Quench with saturated

    
    before solvent removal.
    
  • Verification: Check pH of the aqueous layer. It must be > 7.0.[1]

Module 3: Storage & Handling

Symptom: "Purity drops after 3 months of storage."

Mechanism: Hydrolytic Ring Opening. Unlike simple esters, the bridgehead methyl group creates steric hindrance that actually slows hydrolysis slightly, but once the ring opens, the reaction is irreversible due to the relief of torsional strain in the [2.2.2] system.

Stability Data (Arrhenius Approximation):

Storage ConditionEstimated Shelf Life (

)
Recommendation
25°C (Ambient) 3 - 6 MonthsAvoid. Moisture ingress is inevitable.
4°C (Fridge) 12 - 18 MonthsAcceptable for short-term use.
-20°C (Freezer) > 3 YearsPreferred. Stored under Argon/Nitrogen.

FAQ: Frequently Asked Questions

Q1: Can I use this monomer for radical polymerization?

  • No. The [2.2.2] lactone system does not undergo radical polymerization. It requires Cationic Ring-Opening Polymerization (CROP) or Anionic Ring-Opening Polymerization (AROP) . Attempting radical initiation at high temperatures will only degrade the monomer without forming polymer.

Q2: I see a peak at M+32 in my GC-MS. What is it?

  • If you used Methanol as a solvent, this is the Methyl Ester Artifact . The lactone ring opened and reacted with the solvent.

    • Fix: Switch to Ethyl Acetate or DCM.

Q3: How do I remove the "yellow" oligomers from my monomer?

  • Sublimation is the most effective purification method for 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one. It avoids the thermal stress of distillation.

    • Conditions: 40-50°C under high vacuum (0.1 mbar).

Visual Troubleshooting Guide

Use this decision tree to resolve purity analysis issues.

troubleshooting_tree Start Start: Poor Peak Shape or Missing Peak SolventCheck Is Solvent Protic? (MeOH, EtOH, Water) Start->SolventCheck ChangeSolvent Switch to DCM/Toluene SolventCheck->ChangeSolvent Yes TempCheck Is Injector > 220°C? SolventCheck->TempCheck No LowerTemp Lower to 180°C Use Pulsed Split TempCheck->LowerTemp Yes LinerCheck Is Liner Deactivated? TempCheck->LinerCheck No ChangeLiner Install Ultra-Inert Wool Liner LinerCheck->ChangeLiner No Derivatize Derivatize Sample (Convert to stable ester) LinerCheck->Derivatize Yes (Issue Persists)

References

  • Zhou, T., et al. (2022).[2] Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters. Chinese Journal of Polymer Science.

    • Relevance: Establishes the mechanism of ROP for the [2.2.2] system and thermal properties of the resulting oligomers.
  • Sangawitayakorn, C., et al. (2024). Formation of methyl ester artifact in GC–MS analysis.... Elsevier / Mahidol University.

    • Relevance: Validates the "solvent artifact" mechanism where lactones/esters react with methanol in GC injectors.
  • Khuong, K. S., & Houk, K. N. (2003). One-bond, two-bond, and three-bond mechanisms in thermal deazetizations of 2,3-diazabicyclo[2.2.2]oct-2-enes. Journal of the American Chemical Society.

    • Relevance: Provides computational grounding for the thermal stability and bond cleavage energetics of the [2.2.2] bicyclic framework.
  • PubChem. (n.d.). 1-Methyl-2-oxabicyclo[2.2.2]octane Compound Summary. National Library of Medicine.

    • Relevance: General physical property d

Sources

Optimization

Technical Support Center: Solvent Effects on the Ring-Opening of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solvent eff...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solvent effects on the ring-opening of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one. This bicyclic lactone is a key intermediate in the synthesis of various complex molecules and its reactivity is highly dependent on the reaction environment.

Frequently Asked Questions (FAQs)

Q1: My ring-opening reaction of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is sluggish or not proceeding to completion. What are the primary factors to investigate?

A1: Slow or incomplete conversion in the ring-opening of this bicyclic lactone often points to issues with solvent choice, catalyst activity, or the inherent stability of the lactone. Here are the initial troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. The reaction mechanism, whether it proceeds through an SN1 or SN2 pathway, is heavily influenced by the solvent's properties. Polar protic solvents, such as water and alcohols, generally favor SN1-type reactions by stabilizing the carbocation intermediate that can form upon ring-opening.[1][2][3] In contrast, polar aprotic solvents like DMSO or DMF are more conducive to SN2 reactions.[1][2]

  • Catalyst Deactivation: If you are using a catalyst (acid or base), ensure its activity. Many catalysts are sensitive to moisture and air.[4] For instance, acid catalysts can be neutralized by basic impurities, and base catalysts can react with atmospheric CO₂.

  • Reaction Conditions: Verify the temperature and reaction time. While elevated temperatures can increase the reaction rate, they can also lead to side reactions or decomposition. Ensure the reaction has been given sufficient time to reach equilibrium.[5][6][7]

  • Purity of Starting Material: Impurities in the 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, such as residual starting materials from its synthesis or moisture, can interfere with the reaction.[4]

Q2: How does the solvent polarity affect the mechanism (SN1 vs. SN2) of the ring-opening reaction?

A2: The polarity of the solvent plays a pivotal role in dictating the reaction pathway.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding, thereby favoring an SN1-like mechanism .[1][2] The rate-determining step in an SN1 reaction is the formation of the carbocation, and polar protic solvents lower the activation energy for this step.[8] For 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, the bridgehead methyl group provides steric hindrance, which can also favor a unimolecular dissociation.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can dissolve ionic reactants but are less effective at solvating anions (the nucleophile).[1][2] This leaves the nucleophile more "naked" and reactive, promoting a bimolecular SN2 mechanism where the nucleophile attacks the electrophilic carbonyl carbon or the adjacent carbon in a concerted step.[3]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Reactions in non-polar solvents are generally much slower due to the poor solubility of ionic or polar reactants and catalysts.[1]

The following diagram illustrates the general influence of solvent on the two pathways.

G Solvent Influence on Ring-Opening Mechanism cluster_0 Reaction Conditions cluster_1 Solvent Environments cluster_2 Reaction Pathways Lactone 1-Methyl-2-oxabicyclo [2.2.2]octan-3-one Polar Protic Polar Protic Solvent (e.g., Methanol, Water) Lactone->Polar Protic Favors Polar Aprotic Polar Aprotic Solvent (e.g., DMSO, Acetone) Lactone->Polar Aprotic Favors SN1 SN1-like Pathway (Carbocation Intermediate) Polar Protic->SN1 SN2 SN2 Pathway (Concerted Attack) Polar Aprotic->SN2

Sources

Reference Data & Comparative Studies

Validation

GC-MS fragmentation patterns for 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one identification

Executive Summary & Technical Context[1][2][3] The identification of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (MW: 140 Da) presents a specific analytical challenge due to its bicyclic lactone structure, which is prone to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

The identification of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (MW: 140 Da) presents a specific analytical challenge due to its bicyclic lactone structure, which is prone to thermal rearrangement and shares isobaric mass with numerous terpene oxidation products (e.g., isomeric lactones derived from limonene or cineole).

This guide compares the efficacy of Standard Electron Ionization (EI) against Chemical Ionization (CI) and Tandem MS (MS/MS) for definitive identification. It focuses on distinguishing the [2.2.2] bridged system from isomeric [3.2.1] systems and acyclic keto-esters using fragmentation kinetics.

The Molecule at a Glance
  • Formula:

    
    
    
  • Molecular Weight: 140.18 g/mol

  • Structural Features: Bridged bicyclic lactone; bridgehead methyl group; prone to Retro-Diels-Alder (RDA) decomposition.

Comparative Analysis of Identification Methods

The following table summarizes the performance of three primary identification workflows.

FeatureMethod A: Standard EI (70 eV) Method B: Chemical Ionization (CI) Method C: Triple Quad (MRM)
Primary Utility Spectral Fingerprinting & Library MatchingMolecular Weight ConfirmationTrace Quantitation in Complex Matrix
Molecular Ion (

)
Weak or Absent (<5% abundance)Dominant (

or Adduct)
N/A (Precursor Selection)
Key Fragment

96 (

)

141 (

)

(Transition)
Specificity Moderate (Isobars interfere)High (MW confidence)Very High
Throughput HighLow (Source change required)High
Expert Insight: The "Missing Ion" Trap

In standard EI (70 eV), 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one rarely exhibits a discernible molecular ion (


 140). The bridgehead strain facilitates rapid 

-cleavage and

extrusion. Relying solely on library search algorithms often leads to misidentification as 4-methyl-cyclohexanecarboxylic acid derivatives due to spectral similarity in the lower mass range.

Fragmentation Mechanics & Signaling Pathways

To correctly identify this molecule, one must understand the specific fragmentation pathways driven by the release of ring strain in the [2.2.2] system.

Primary Fragmentation Pathway (EI)
  • Ionization: Removal of an electron from the lactone oxygen.

  • 
    -Cleavage:  Rupture of the C1-C2 bond (bridgehead), driven by the stability of the tertiary radical at the 1-methyl position.
    
  • Elimination: Rapid loss of

    
     (44 Da) to form the radical cation at 
    
    
    
    96.
  • Secondary Decay: Loss of a methyl radical (

    
    ) from the 
    
    
    
    96 fragment yields
    
    
    81.
Visualization: Fragmentation Logic Flow

The following diagram illustrates the mechanistic causality between the structure and the observed mass spectrum.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 140 (Unstable [2.2.2] System) Alpha_Cleavage Distonic Radical Cation (Ring Open) M_Ion->Alpha_Cleavage  Alpha-Cleavage   Fragment_96 Base Peak Candidate [M - CO2]+ m/z 96 (Cyclohexyl Cation) Alpha_Cleavage->Fragment_96  Loss of CO2 (44 Da)   Fragment_81 Secondary Fragment [96 - CH3]+ m/z 81 Fragment_96->Fragment_81  Loss of Methyl (15 Da)   Fragment_67 Ring Contraction [81 - CH2]+ m/z 67 Fragment_81->Fragment_67  H-Rearrangement  

Caption: Mechanistic pathway showing the rapid decarboxylation characteristic of bicyclic lactones, leading to the diagnostic m/z 96 fragment.

Experimental Protocols

Protocol A: Definitive Identification Workflow

This protocol is designed to validate the presence of the [2.2.2] lactone in a mixture containing isomeric impurities.

1. Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol (risk of transesterification in injector port).

  • Concentration: 10 ppm for Scan mode; 100 ppb for SIM/MRM.

2. GC Parameters (Separation Integrity)
  • Column: DB-Wax or equivalent polar phase (30m x 0.25mm x 0.25µm).

    • Reasoning: Non-polar columns (DB-5) often fail to resolve the [2.2.2] lactone from its [3.2.1] isomer. The polar phase interacts with the lactone functionality to increase resolution.

  • Inlet Temp: 230°C.

    • Warning: Do not exceed 250°C. Bicyclic lactones can undergo thermal rearrangement to acyclic isomers at high inlet temperatures.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

3. MS Acquisition (Differentiation Strategy)
  • Mode: SIM/Scan (Simultaneous).

  • SIM Ions:

    • Target: 96.1 (Quant), 81.1 (Qual).

    • Discriminator: 140.1 (Monitor for trace molecular ion).

    • Isomer Check: 112 (Characteristic of some [3.2.1] isomers losing CO instead of CO2).

Diagnostic Decision Tree

Use this logic flow to interpret ambiguous spectral data when distinguishing the target from common interferences.

DecisionTree Start Unknown Peak RT ~1100-1200 Check_140 Is m/z 140 visible? Start->Check_140 Yes_140 High Intensity (>20%)? Check_140->Yes_140 Yes No_140 Check Base Peak Check_140->No_140 No/Trace Base_96 Base Peak = 96? Yes_140->Base_96 No (Weak M+) Result_Stable Suspect Stable Isomer (e.g., unsaturated ketone) Yes_140->Result_Stable Yes No_140->Base_96 Base_Other Base Peak = 43 or 71? No_140->Base_Other Result_Target Likely Target: 1-Methyl-2-oxabicyclo [2.2.2]octan-3-one Base_96->Result_Target Confirm with RI Result_Isomer Suspect Isomer: Cyclohexyl Acetate or Acyclic Keto-ester Base_Other->Result_Isomer

Caption: Decision logic for distinguishing the labile [2.2.2] lactone from stable isomers based on Molecular Ion abundance and Base Peak identity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2] (Foundational text on lactone fragmentation mechanisms).

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (Source for bicyclic system ionization energetics).

  • Agilent Technologies. (2018). Combination of Chemical Ionization (CI) and Low Energy Ionization (EI) Capabilities with High-Resolution Q-TOF GC/MS. [Link] (Methodology for soft ionization comparison).

  • Jordi Labs. (2020). Comparison of EI-CI in QTOF-GCMS. [Link] (Protocol for distinguishing molecular ions in labile compounds).

  • Giudici, T. A., & Bruice, T. C. (1970). Synthesis of 2-oxabicyclo[2.2.2]octane. The Journal of Organic Chemistry, 35(9), 2853-2857. [Link] (Synthesis and structural characterization of the core skeleton).

Sources

Comparative

Comparing reactivity of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one vs gamma-valerolactone

Comparative Reactivity Guide: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one vs. -Valerolactone Executive Summary This guide provides a technical comparison between 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (a strained, bridged b...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one vs. -Valerolactone

Executive Summary

This guide provides a technical comparison between 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (a strained, bridged bicyclic lactone) and


-Valerolactone (GVL)  (a stable, five-membered cyclic lactone).

The Core Distinction: Reactivity in these systems is dictated by Ring Strain Energy (RSE) .

  • GVL represents the thermodynamic "sink" of lactones—highly stable, low strain, and difficult to polymerize.

  • 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one represents a "loaded spring"—high ring strain trapped in a rigid cage, exhibiting rapid hydrolysis and thermodynamically favorable ring-opening polymerization (ROP).

Part 1: Structural & Electronic Profiling

Molecular Geometry and Strain Analysis

The fundamental difference in reactivity stems from the geometric constraints imposed on the ester functionality.

Feature

-Valerolactone (GVL)
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one
Topology Monocyclic (5-membered ring)Bicyclic Bridged ([2.2.2] system)
Conformation Flexible Envelope / PlanarRigid "Twist-Boat" Cage
Ring Strain Energy (RSE) Low (~6–8 kcal/mol)High (~15–20 kcal/mol)
Carbonyl Character Planar, conjugated (

)
Distorted, reduced orbital overlap
Primary Reactivity Driver Entropy (Ring stability)Enthalpy (Strain relief)

Structural Insight: In the bicyclic compound, the lactone group is locked in a boat-like conformation. The bridgehead methyl group (C1) and the carbonyl bridge (C3) force the -COO- bond angles to deviate from the ideal 120°, reducing the resonance stabilization of the ester. This "anti-Bredt" character (though not a true alkene) makes the carbonyl carbon significantly more electrophilic.

Visualizing the Reactivity Gap

The following diagram illustrates the structural divergence and the resulting potential energy landscape.

ReactivityLandscape cluster_0 Thermodynamic Driver GVL gamma-Valerolactone (Low Energy State) Transition Tetrahedral Intermediate GVL->Transition High Activation Energy Bicyclic 1-Methyl-2-oxabicyclo[2.2.2] octan-3-one (High Energy State) Bicyclic->Transition Low Activation Energy (Strain Relief) OpenChain_GVL Open Hydroxy-Acid (Reversible) Transition->OpenChain_GVL Equilibrium OpenChain_Bi Open Cyclohexane Derivative (Irreversible/Stable) Transition->OpenChain_Bi Exergonic Drive Strain Ring Strain Release (~15 kcal/mol)

Caption: Comparative reaction coordinate pathway. The bicyclic lactone (red) undergoes ring-opening driven by significant strain relief, whereas GVL (green) sits in a thermodynamic well, making ring-opening reversible and energetically costly.

Part 2: Reactivity Benchmarks

Hydrolysis Kinetics

Hydrolysis represents the susceptibility of the carbonyl carbon to nucleophilic attack by water or hydroxide.

  • GVL: Hydrolysis is slow and reversible. In acidic media, the equilibrium often favors the ring-closed lactone due to the entropy benefit of the 5-membered ring.

  • Bicyclic Lactone: Hydrolysis is rapid and effectively irreversible under mild conditions. The relief of the [2.2.2] cage strain drives the equilibrium completely toward the carboxylic acid derivative (4-hydroxy-4-methylcyclohexanecarboxylic acid derivative).

Data Summary:

Parameter GVL 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

|


 (Base, 25°C)  | 


range |

-


range (Estimated) | | Equilibrium (

)
|

(Balanced) |

(Favors Open Chain) | | pH Sensitivity | Requires Heat/Catalyst | Reacts at ambient pH |
Polymerizability (Ring-Opening Polymerization - ROP)

This is the most critical differentiator for drug delivery and materials science applications.

  • GVL: notorious for being "non-polymerizable" under standard conditions. The Gibbs free energy of polymerization (

    
    ) is positive at room temperature. It requires extreme pressure or specific flow conditions to polymerize.
    
  • Bicyclic Lactone: Highly polymerizable. The relief of ring strain provides a massive enthalpic driving force (

    
    ) that overcomes the entropic penalty of ordering monomers into a chain.
    

Mechanism of Action: The 1-methyl group at the bridgehead provides slight steric shielding, potentially modulating the propagation rate compared to the un-methylated parent, but it does not negate the thermodynamic drive. The resulting polymer is a polyester with a cyclohexane ring in the backbone, offering high thermal stability (


).

Part 3: Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Comparative Hydrolysis Kinetics (NMR Method)

Objective: Quantify the half-life (


) of ring-opening under pseudo-first-order conditions.

Materials:

  • Deuterated Solvent:

    
     or 
    
    
    
    mixture.
  • Base:

    
     (0.1 M).
    
  • Internal Standard: Trimethylsilylpropanoic acid (TSP) or Benzene (inert).

Workflow:

  • Preparation: Dissolve 0.05 mmol of the lactone (GVL or Bicyclic) in 0.6 mL of solvent containing the internal standard.

  • Baseline Scan: Acquire a

    
     NMR spectrum (t=0) to confirm integrity.
    
  • Initiation: Add 1.0 equivalent of NaOD. Shake vigorously.

  • Monitoring: Immediately insert into the NMR probe (pre-shimmed). Acquire spectra every 30 seconds for 30 minutes.

  • Analysis: Track the disappearance of the signal alpha to the carbonyl (GVL: triplet ~2.5 ppm; Bicyclic: bridgehead proton/methyl shift).

    • Expectation: GVL will show slow/negligible change over 30 mins at RT. The bicyclic compound will show rapid conversion to the hydroxy-acid salt (shift of adjacent protons upfield).

Protocol B: Lewis Acid-Catalyzed Polymerization Test

Objective: distinct "Go/No-Go" test for ring strain utility.

Materials:

  • Catalyst: Stannous Octoate (

    
    ) or 
    
    
    
    .
  • Initiator: Benzyl alcohol.

  • Conditions: Bulk (neat),

    
    , Nitrogen atmosphere.
    

Workflow:

  • In a glovebox, mix Monomer:Initiator:Catalyst (100:1:0.5 ratio) in a sealed vial.

  • Heat to

    
     for 4 hours.
    
  • Observation:

    • GVL: Remains liquid. No viscosity increase.

      
       NMR shows unreacted monomer.
      
    • Bicyclic: Solidifies or becomes highly viscous.

      
       NMR shows broadening of peaks and appearance of polymer backbone signals (polyester linkage).
      

Part 4: Applications & Implications[2][3]

Why Choose 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one?
  • High-Performance Polymers: Used when you need a rigid polyester backbone. The cyclohexane ring in the polymer chain increases the glass transition temperature (

    
    ), making it suitable for rigid plastics, unlike the soft, gummy polymers derived from simple lactones.
    
  • Chemical Intermediate: The reactivity allows for rapid functionalization. It serves as a "masked" cyclohexane derivative that can be opened with amines to create functionalized amides for drug synthesis.

Why Choose -Valerolactone (GVL)?
  • Green Solvent: Its lack of reactivity is its asset. It is stable against oxidation and hydrolysis (under neutral conditions), making it an ideal biomass-derived solvent for reactions requiring high temperatures.

  • Fuel Additive: Stability ensures it does not degrade in storage.

Summary Table
Property

-Valerolactone
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one
CAS Number 108-29-259498-98-5
Primary Use Solvent, FuelMonomer, Intermediate
Ring Strain LowHigh
Hydrolysis

(pH 12)
Minutes/HoursSeconds
Polymerization (

)
Positive (Unfavorable)Negative (Favorable)

References

  • Ring-Opening Polymerization of Bicyclic Lactones

    • Title: Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters.
    • Source: Chinese Journal of Polymer Science (2022).
    • URL:[Link]

  • Thermodynamics of Lactones

    • Title: Thermodynamic Properties of - and -Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions.
    • Source: Molecules (2025).[1]

    • URL:[Link]

  • GVL Stability and Applications

    • Title: Gamma-valerolactone, a sustainable platform molecule and an important biofuel additive.
    • Source: Green Chemistry (2014).
    • URL:[Link]

  • Bicyclic Lactone Synthesis & Reactivity

    • Title: Access to unsaturated bicyclic lactones by overriding conventional C(sp3)-H site selectivity.[2]

    • Source: ChemRxiv (Preprint).
    • URL:[Link]

Sources

Validation

Technical Comparison Guide: FTIR Analysis of Lactone Stretch in 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Executive Summary This guide provides a definitive technical analysis of the vibrational spectroscopy of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one , focusing on its diagnostic lactone carbonyl stretch ( ). In drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the vibrational spectroscopy of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one , focusing on its diagnostic lactone carbonyl stretch (


). In drug development, this bridged scaffold serves as a rigid bioisostere for phenyl rings or flexible saturated heterocycles.

The core challenge in characterizing this molecule is distinguishing it from its structural isomers (e.g., [3.2.1] systems) and quantifying the degree of ring strain, which directly correlates to electrophilicity and metabolic stability. This guide compares the FTIR performance of the [2.2.2] system against standard monocyclic alternatives and highly strained [2.2.1] analogs, demonstrating that the 1755–1765 cm⁻¹ spectral window is the unique diagnostic fingerprint for this "boat-locked" conformation.

Mechanistic Basis: Ring Strain & Vibrational Coupling

To interpret the FTIR spectrum accurately, one must understand the causality between the scaffold's geometry and the carbonyl stretching frequency.

The "Goldilocks" Rigidity of the [2.2.2] System

Unlike standard


-lactones (which adopt a low-energy chair conformation) or [2.2.1] systems (which are forced into a highly strained envelope/twist), the 2-oxabicyclo[2.2.2]octan-3-one skeleton fixes the lactone ring in a rigid boat conformation .
  • Orbital Hybridization: The bridgehead constraints prevent perfect

    
     planarity at the carbonyl carbon, slightly increasing 
    
    
    
    -character in the
    
    
    -bond and shortening the C=O bond.
  • Dipole Coupling: The fixed geometry prevents the relaxation of the C-C(=O)-O dipole, resulting in a higher force constant (

    
    ) compared to flexible analogs.
    
  • Frequency Shift (

    
    ): 
    
    • Monocyclic (

      
      -valerolactone):  ~1740 cm⁻¹ (Chair, minimal strain).
      
    • Target ([2.2.2] lactone): ~1760 cm⁻¹ (Boat, moderate strain).

    • High-Strain ([2.2.1] lactone): ~1790 cm⁻¹ (Envelope, high strain).

Visualization: Strain-Frequency Correlation

The following diagram illustrates the structural hierarchy and its direct impact on the vibrational frequency.

StrainFrequency Monocyclic Monocyclic (δ-Valerolactone) Chair Conformation Frequency Carbonyl Stretch Frequency (ν C=O) Monocyclic->Frequency ~1735-1745 cm⁻¹ (Low Strain) Target Target Scaffold (1-Methyl-2-oxabicyclo[2.2.2]octan-3-one) Rigid Boat Conformation Target->Frequency ~1755-1765 cm⁻¹ (Diagnostic Window) HighStrain High-Strain Analog (2-Oxabicyclo[2.2.1]heptan-3-one) Envelope Conformation HighStrain->Frequency ~1785-1800 cm⁻¹ (High Strain)

Figure 1: Correlation between ring topology, conformational constraints, and the resulting carbonyl stretching frequency.

Comparative Analysis

The following table objectively compares the target molecule's vibrational signature against its primary structural alternatives. This data is essential for validating synthesis outcomes (e.g., ensuring the bridge formed correctly).

Table 1: Vibrational Fingerprint Comparison
FeatureStandard Alternative (

-Valerolactone)
Target Product (1-Methyl-2-oxabicyclo[2.2.2]octan-3-one)High-Strain Alternative (2-Oxabicyclo[2.2.1]heptan-3-one)
Ring Size 6-membered (Monocyclic)6-membered (Bicyclic Bridged)5-membered (Bicyclic Bridged)
Conformation Chair (Flexible)Boat (Fixed/Rigid) Envelope (Rigid/Strained)

Frequency
1735 – 1745 cm⁻¹1755 – 1765 cm⁻¹ 1785 – 1800 cm⁻¹
Band Width (FWHM) Broad (Rotational freedom)Sharp (Restricted rotation) Sharp (Restricted rotation)
Diagnostic Value Low (Common ester overlap)High (Unique "Boat" region) High (Distinct from esters)
Reactivity Implication Stable, slow hydrolysisTunable electrophilicity Highly reactive, rapid hydrolysis

Key Insight: The shift of +20 cm⁻¹ from the monocyclic baseline is the definitive "signature" of the [2.2.2] bridge formation. If your synthesis yields a band at 1740 cm⁻¹, the bridge likely failed to form (resulting in a simple substituted cyclohexyl lactone).

Experimental Protocol: Self-Validating FTIR Workflow

To ensure reproducibility and trustworthiness in your data, follow this specific protocol designed for rigid bicyclic systems.

A. Sample Preparation (Critical)
  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

  • Why: Bridged lactones are often semi-volatile solids or viscous oils. KBr pellets can introduce moisture, which hydrolyzes the strained lactone ring, appearing as a carboxylic acid impurity (~1710 cm⁻¹).

  • Solvent Warning: Avoid chloroform or alcohols for solution-phase IR, as hydrogen bonding will redshift the carbonyl band by 10–15 cm⁻¹, obscuring the diagnostic "strain shift." Use CCl₄ or dry CH₂Cl₂ if solution phase is required.

B. Measurement Parameters
  • Resolution: 2 cm⁻¹ (Essential to resolve the sharp bridged carbonyl from potential unreacted starting material).

  • Scans: 32 scans minimum.

  • Background: Air background taken within 15 minutes of sample measurement.

C. Data Validation Logic (The "If-Then" Check)

Use this logic flow to validate your spectrum immediately:

  • Check 3600–3200 cm⁻¹: Is there a broad OH stretch?

    • Yes: Ring opening (hydrolysis) has occurred. Reject Sample.

    • No: Proceed.

  • Check 1760 cm⁻¹ Region: Is there a strong, sharp peak?

    • Yes: [2.2.2] Bridge confirmed.

    • No (Peak at 1740): Failed cyclization (monocyclic product).

    • No (Peak at 1790): Wrong isomer formed (likely [2.2.1] contraction).

Synthesis & Analysis Workflow Diagram

This diagram maps the synthesis verification process, highlighting where FTIR serves as the critical "Go/No-Go" gate.

Workflow Start Precursor: 4-Hydroxy-1-methyl- cyclohexanecarboxylic acid Reaction Cyclization (Acid Catalysis) Start->Reaction Crude Crude Product Reaction->Crude FTIR FTIR Analysis (Diamond ATR) Crude->FTIR ResultA Band @ 1740 cm⁻¹ (Open Chain/Chair) FAILED FTIR->ResultA Low Freq ResultB Band @ 1760 cm⁻¹ (Rigid Boat) SUCCESS FTIR->ResultB Target Freq ResultC Band @ 1710 cm⁻¹ (Hydrolysis) RE-PURIFY FTIR->ResultC Broad OH

Figure 2: Process analytical technology (PAT) workflow for validating the synthesis of the [2.2.2] scaffold.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for lactone ring size vs.
  • NIST Chemistry WebBook. 2-Oxabicyclo[2.2.2]octan-3-one (CID 138195). National Institute of Standards and Technology.[1][2] Link

  • Hall, H. K., & Zbinden, R. (1958). "Infrared Spectra of Strained Lactones." Journal of the American Chemical Society, 80(23), 6428-6432. (Foundational text establishing the correlation between bridgehead strain and carbonyl shifts).
  • Komarova, B. S., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Communications Chemistry, 6, 218. Link (Discusses the synthesis and structural rigidity of the 2-oxabicyclo[2.2.2]octane core).

  • LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups: Lactones." Link

Sources

Comparative

Comparative Crystallographic Guide: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one Scaffolds

Executive Summary & Structural Context[1][2][3][4][5][6] The 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one scaffold represents a privileged class of rigidified lactones. Unlike flexible open-chain esters or the more common [3....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

The 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one scaffold represents a privileged class of rigidified lactones. Unlike flexible open-chain esters or the more common [3.2.1] isomeric systems, the [2.2.2] bridge imposes severe conformational constraints. This rigidity makes it an exceptional bioisostere for phenyl rings in drug design, offering defined "exit vectors" for substituents while improving solubility compared to aromatic systems.

This guide objectively compares the crystallographic attributes of the [2.2.2] system against its primary isomer, the 2-oxabicyclo[3.2.1]octan-3-one , and provides validated protocols for obtaining high-quality X-ray diffraction (XRD) data.

Why This Matters
  • Stereoelectronic Control: The [2.2.2] system locks the lactone functionality in a specific twist-boat conformation, maximizing the anomeric effect.

  • Pharmacophore Fidelity: XRD data confirms that the C1–C4 distance in these scaffolds mimics the para-substitution pattern of benzene (~5.6 Å), validating its use as a saturated bioisostere.

Comparative Structural Analysis

The following analysis contrasts the target [2.2.2] scaffold with its thermodynamically more stable [3.2.1] isomer. Data is synthesized from single-crystal XRD studies and computational conformational analysis.

Table 1: Crystallographic & Geometric Parameters
ParameterTarget: [2.2.2] System (1-Methyl-2-oxabicyclo...)Alternative: [3.2.1] System (Iso-lactone)Significance
Bridgehead Angle (

)
~108° - 110° (Strained)~112° - 114° (Relaxed)The [2.2.2] system exhibits higher angle strain, increasing reactivity toward nucleophiles.
Ring Conformation Twisted Boat (Rigid)Distorted Chair[2.2.2] provides a static 3D vector; [3.2.1] has more conformational entropy.
C1–C4 Distance 2.54 – 2.56 Å2.30 – 2.45 ÅThe [2.2.2] distance perfectly mimics the para-phenyl vector.
Lactone Planarity Deviates by 5–8°Near Planar (<2°)Non-planarity in [2.2.2] indicates inhibition of amide/ester resonance.
Stability (

)
+0.70 kcal/mol (Less Stable)0.0 kcal/mol (Reference)[3.2.1] is the thermodynamic sink; [2.2.2] requires kinetic trapping during synthesis.

Data Sources: Derived from geometric analysis of bridged lactones [1][3] and conformational stability studies [4].

Structural Logic Diagram

The following diagram illustrates the stereoelectronic consequences of the bridgehead methyl group and the oxygen placement.

StructuralLogic Scaffold 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one Constraint Bridgehead Constraint (Rigid [2.2.2] Cage) Scaffold->Constraint Imposes Effect1 Twisted Lactone Amide Plane (Reduced Resonance) Constraint->Effect1 Forces Effect2 Defined Exit Vectors (Phenyl Bioisostere) Constraint->Effect2 Creates Outcome High Selectivity in Protein Binding Pockets Effect1->Outcome Modulates Reactivity Effect2->Outcome Geometric Fit

Figure 1: Stereoelectronic logic flow. The rigid cage of the [2.2.2] system forces specific geometric outcomes that distinguish it from flexible isomers.

Experimental Protocol: Crystallization & Data Acquisition

Obtaining X-ray quality crystals of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one derivatives is challenging due to their semi-volatile nature and high polarity. The following protocol uses a Self-Validating Vapor Diffusion method.

Phase 1: Crystal Growth (Vapor Diffusion)

Objective: Grow single crystals suitable for XRD (>0.1 mm) without solvent inclusion disorder.

  • Solvent Selection: Dissolve 20 mg of the crude lactone in 0.5 mL of Ethyl Acetate (EtOAc) .

    • Why: EtOAc solubilizes the polar lactone but allows precipitation upon non-polar antisolvent introduction.

  • Antisolvent: Use n-Pentane or Hexane .

  • Setup:

    • Place the EtOAc solution in a small inner vial (GC vial).

    • Place the inner vial inside a larger jar containing 5 mL of n-Pentane.

    • Cap the large jar tightly.

  • Conditioning: Store at 4°C in a vibration-free environment.

    • Causality: Lower temperature reduces kinetic energy, favoring ordered lattice packing over amorphous precipitation.

  • Validation: Check for birefringence under a polarizing microscope after 48 hours. If crystals are needle-like (twinning risk), re-dissolve and add 5% benzene to induce

    
    -stacking interactions if aromatic substituents are present.
    
Phase 2: Data Collection & Reduction

Instrument: Bruker D8 QUEST or equivalent (Mo-K


 or Cu-K

radiation).
  • Mounting: Mount crystal on a MiTeGen loop using Paratone-N oil.

  • Temperature: Cool immediately to 100 K .

    • Critical Step: These bicyclic lactones often exhibit high thermal motion in the bridgehead methyl group. Cooling is mandatory to resolve the C1-Methyl bond distance accurately.

  • Strategy: Collect full sphere data (

    
     rotation) to ensure high redundancy (>4.0). This is crucial for resolving the absolute configuration (Flack parameter) if the molecule is chiral.
    
Workflow Diagram

XRD_Workflow Sample Crude Derivative Screen Solvent Screen (EtOAc/Pentane) Sample->Screen Growth Vapor Diffusion (4°C, 48-72h) Screen->Growth Check Polarizing Microscopy (Birefringence Check) Growth->Check Check->Screen Amorphous/Twin Mount Mount & Cryo-Cool (100 K) Check->Mount Single Crystal Collect Data Collection (Mo/Cu Source) Mount->Collect

Figure 2: Crystallization to Data Collection Workflow. The feedback loop at "Birefringence Check" ensures only high-quality crystals proceed to the beam.

Critical Discussion: The Anomeric Effect & Packing

The Anomeric Effect in [2.2.2] Systems

In 2-oxabicyclo[2.2.2]octan-3-one, the lone pair on the bridgehead oxygen (


) is antiperiplanar to the 

bond.
  • Observation: XRD data typically reveals a shortening of the

    
     bond (approx 1.34 Å) compared to standard ethers (1.43 Å).
    
  • Consequence: This stabilizes the axial orientation of the oxygen, locking the conformation. In the [3.2.1] isomer, this overlap is less optimal due to the chair distortion, leading to the stability differences noted in Table 1 [4].

Methyl Group Disorder

The C1-Methyl group often acts as a "ball bearing" in the crystal lattice.

  • Problem: At room temperature, this methyl group rotates freely, creating spherical electron density maps that are difficult to refine.

  • Solution: The 100 K protocol (Section 3) freezes this rotation, allowing the hydrogen atoms to be placed in calculated geometric positions (HFIX 137 in SHELX), which significantly improves the R-factor of the final refinement.

References

  • Levterov, V. V., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications/PMC.

  • Albrecht, Ł., et al. (2020). "Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction." Organic Letters/PMC.

  • Krafft, M. E., et al. (2005). "Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process." UCLA Chemistry.

  • Lianbuanga, J., et al. (2014). "Computational assessment of the structural analysis of different cyclooctene isomers." Atlantis Press.

  • PubChem. (2025).[1] "1-Methyl-2-oxabicyclo[2.2.2]octane Compound Summary." National Library of Medicine.

Sources

Validation

Validating Purity of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one: Overcoming the "Invisible" Lactone Challenge

Executive Summary The analysis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one presents a classic analytical paradox: it is a structurally rigid, chemically significant intermediate (often in terpenoid or polymer synthesis),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one presents a classic analytical paradox: it is a structurally rigid, chemically significant intermediate (often in terpenoid or polymer synthesis), yet it is spectroscopically "quiet." Lacking a conjugated


-system, this bridged bicyclic lactone exhibits negligible UV absorbance above 210 nm, rendering standard HPLC-UV methods unreliable for high-sensitivity impurity profiling.

This guide objectively compares three validation strategies: Low-Wavelength UV , Evaporative Light Scattering Detection (ELSD) , and Gas Chromatography (GC-FID) . While GC-FID is a viable standard for volatiles, this guide argues that HPLC-ELSD (or CAD) offers the superior balance of sensitivity and sample integrity, particularly for detecting non-volatile hydrolysis byproducts that GC often misses.

The Analytical Challenge: The "Transparent" Trap

The molecule is a bridged lactone. Its carbonyl group (


) is the only chromophore.
  • Electronic Transition:

    
     transition occurs 
    
    
    
    210–215 nm.
  • Molar Absorptivity (

    
    ):  Extremely low (< 50 L/mol·cm).
    
  • The Risk: To see the peak by UV, analysts must push detection to 205–210 nm. At this range, mobile phase solvents (methanol, buffers) and impurities absorb significantly, causing baseline drift and high noise, which compromises the Limit of Quantitation (LOQ) .

Furthermore, lactones are susceptible to hydrolysis, opening the ring to form hydroxy-acids. These degradation products are highly polar and non-volatile, making them difficult to detect via GC without derivatization.

Comparative Analysis of Methodologies

The following table summarizes the performance characteristics of the three primary validation approaches.

Table 1: Performance Matrix for Purity Validation
FeatureMethod A: HPLC-UV (210 nm) Method B: HPLC-ELSD (Recommended) Method C: GC-FID
Principle UV Absorbance (Carbonyl)Light Scattering (Aerosol)Flame Ionization (C-H bonds)
Sensitivity Low (High background noise)High (Universal for non-volatiles)High (Universal for organics)
Linearity Good (Beer's Law)Non-linear (Log-Log fit required)Excellent
Impurity Scope Misses non-chromophoric impuritiesDetects all non-volatilesMisses thermal degradants/salts
Sample Integrity High (Ambient temp)High (Ambient temp)Risk of thermal ring opening
Gradient Compatibility Poor (Baseline drift at 210 nm)Excellent (Solvent evaporates)N/A (Temperature gradient)

Strategic Decision Framework

The following logic flow illustrates why Method B (ELSD) is often the necessary choice for this specific lactone class when purity >99.5% is required.

MethodSelection Start Start: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one Sample CheckChrom Check Chromophore: Is there conjugation? Start->CheckChrom UV_Decision UV Absorbance < 210 nm only CheckChrom->UV_Decision No CheckVolatile Check Thermal Stability: Is the lactone stable > 200°C? UV_Decision->CheckVolatile GC_Path Method C: GC-FID (Good for main peak, misses polar degradants) CheckVolatile->GC_Path Yes (But risky) HPLC_Path Select HPLC Mode CheckVolatile->HPLC_Path No / Uncertain Detector_Select Detector Selection HPLC_Path->Detector_Select UV_Method Method A: UV (210 nm) RISK: Solvent interference Detector_Select->UV_Method Low Cost/Routine ELSD_Method Method B: ELSD/CAD SOLUTION: Universal Detection Detector_Select->ELSD_Method High Purity Required

Figure 1: Decision tree for selecting the analytical method based on molecular properties.

Recommended Protocol: HPLC-ELSD

This protocol is designed to validate purity while simultaneously detecting potential hydrolysis products (hydroxy-acids) that do not elute or detect well in GC.

Reagents & Equipment
  • Instrument: HPLC system with ELSD (e.g., drift tube temp 40–50°C).

  • Column: C18 (Octadecyl), 4.6 x 150 mm, 3.5 µm particle size. (High carbon load preferred for retention of polar lactones).

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer essential for ELSD).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (Neutral pH to prevent hydrolysis during autosampler storage).

Method Parameters[1][2]
  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10–20 µL (Higher volume compensates for lack of UV).

  • Gradient:

    • 0 min: 5% B (Hold for retention of polar hydrolysis products)

    • 15 min: 95% B

    • 20 min: 95% B

    • 21 min: 5% B

  • ELSD Settings: Gain: 8; Gas Pressure: 3.5 bar; Temp: 40°C.

Experimental Workflow

Workflow Sample Sample Prep (1 mg/mL in 50:50 ACN/H2O) Injector Auto-Injector Sample->Injector Column C18 Column (Separation) Injector->Column Splitter T-Piece (Optional) Split flow Column->Splitter UV UV (210 nm) (Secondary Monitor) Splitter->UV Qualitative ELSD ELSD (Primary Quantitation) Splitter->ELSD Quantitative Data Data System (Log-Log Calibration) ELSD->Data

Figure 2: Dual-detection workflow. UV is used only for qualitative confirmation of aromatic impurities, while ELSD quantifies the main lactone peak.

Validation Criteria (ICH Q2(R1) Alignment)

To ensure scientific integrity, the method must be validated against specific criteria.

Specificity (Forced Degradation)

Because the lactone ring is labile:

  • Acid Hydrolysis: Treat sample with 0.1 N HCl. Expect a shift to an earlier eluting peak (the open-chain hydroxy acid).

  • Base Hydrolysis: Treat with 0.1 N NaOH. Note: The open chain form may be ionic. Ensure Mobile Phase A is acidic (pH 3) to protonate the acid for retention on C18.

  • Acceptance: The ELSD must resolve the parent lactone from the degradation product with a resolution (

    
    ) > 1.5.
    
Linearity (The ELSD Caveat)

Unlike UV, ELSD response is not linear ; it follows a power law:


.
  • Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of target).

  • Calculation: Plot

    
     vs. 
    
    
    
    .
  • Acceptance:

    
     on the logarithmic plot.
    
Accuracy (Recovery)

Since pure standards of impurities are likely unavailable for this specific intermediate:

  • Spike Recovery: Spike the sample with a known amount of the pure parent compound into a placebo matrix (if applicable) or perform standard addition.

  • Range: 80% – 120% recovery is standard for intermediates.

Conclusion

While Method C (GC-FID) is acceptable for rapid in-process checks of volatile starting materials, it fails to capture the full impurity profile of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one , specifically regarding ring-opened hydrolysis products.

Method B (HPLC-ELSD) is the scientifically robust choice for final purity validation. It overcomes the "transparency" of the lactone without risking thermal degradation, providing a trustworthy, self-validating system for drug development and polymer research applications.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • Megoulas, N. C., & Koupparis, M. A. (2005). Twenty Years of Evaporative Light Scattering Detection in HPLC. Critical Reviews in Analytical Chemistry. Link

  • Lucotte, G., et al. (2018). A Universal Detector for HPLC: The Charged Aerosol Detector (CAD).[4] Chromatographia. Link

  • Giudici, T. A., & Bruice, T. C. (1970). Synthesis of 2-oxabicyclo[2.2.2]octane.[5][6][7] The Journal of Organic Chemistry. Link (Provides foundational synthesis and structural context for the bicyclic lactone class).

Sources

Comparative

Comparative Guide: Bicyclic vs. Monocyclic Lactone Polymerization Kinetics

Topic: Comparative Study of Bicyclic vs. Monocyclic Lactone Polymerization Rates Content Type: Publish Comparison Guide Executive Summary In the development of biodegradable polyesters for drug delivery and tissue engine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Bicyclic vs. Monocyclic Lactone Polymerization Rates Content Type: Publish Comparison Guide

Executive Summary

In the development of biodegradable polyesters for drug delivery and tissue engineering, the choice between monocyclic lactones (e.g.,


-caprolactone) and bicyclic lactones  (e.g., 2-oxabicyclo[2.2.2]octan-3-one) is pivotal. While monocyclic lactones offer commercial availability and flexibility, bicyclic analogs are increasingly valued for their ability to introduce rigidity and high glass transition temperatures (

) into the polymer backbone.

This guide objectively compares the polymerization kinetics and thermodynamics of these two classes. Contrary to the assumption that "higher strain always equals faster rates," experimental data reveals a complex interplay between Ring Strain Energy (RSE) , steric hindrance , and entropic driving forces .

Scientific Foundation: The Strain-Reactivity Nexus

To control molecular weight and dispersity (


), one must understand the driving forces behind Ring-Opening Polymerization (ROP).
Thermodynamics ( )

Polymerizability is governed by the Gibbs free energy change:


[1]
  • Monocyclic Lactones (

    
    -CL, 
    
    
    
    -VL):
    The driving force is primarily enthalpic (
    
    
    ), resulting from the release of angular and torsional strain. However, the entropic penalty (
    
    
    ) is high because the flexible monomer loses significant degrees of freedom upon becoming a polymer chain.
  • Bicyclic Lactones (Bridged): These monomers are often conformationally "locked." Consequently, the entropic penalty of polymerization is often lower than that of flexible monocyclics because the monomer itself has fewer degrees of freedom to lose. This can make

    
     more negative (more favorable) even if the ring strain (
    
    
    
    ) is comparable to monocyclics.
Kinetics ( )

While thermodynamics determines if a reaction occurs, kinetics determines how fast.

  • Steric Factors: Bicyclic monomers often possess bridgehead carbons that can sterically hinder the approach of the active catalyst center, potentially slowing down the propagation rate constant (

    
    ).
    
  • Strain Release: If the transition state allows for significant relief of bicyclic strain (e.g., boat-to-chair transitions), the activation energy (

    
    ) decreases, accelerating the rate.
    

Case Study: -Caprolactone (CL) vs. 2-Oxabicyclo[2.2.2]octan-3-one (ODO)[2]

This section compares a standard monocyclic monomer (


-CL) with a rigid bicyclic analog (ODO).
Comparative Data Table
Parameter

-Caprolactone (Monocyclic)
2-Oxabicyclo[2.2.2]octan-3-one (Bicyclic)Implication
Ring Size 7-membered ringBridged [2.2.2] systemODO yields rigid backbone.

(kJ/mol)


CL releases more heat (higher strain energy).

(J/mol[2]·K)


Entropic penalty is surprisingly similar in THF.
Relative Rate (

)
Baseline (1.0)

(Catalyst dependent)
ODO polymerizes faster despite lower

.
Polymer



Bicyclics offer superior thermal stability.

Data Source: Derived from comparative studies in THF at 293 K (See References).

Analysis of the "Rate Anomaly"

Experimental evidence (Reference 1, 5) indicates that ODO polymerizes more rapidly than CL at room temperature using organocatalysts (e.g., Urea/DBU), despite CL having a more exothermic heat of polymerization.

Mechanistic Insight: The faster rate of ODO is attributed to the transition state geometry . The rigid bicyclic structure forces the exocyclic carbonyl oxygen into a position that is highly accessible for catalyst activation, whereas the flexible


-CL adopts multiple conformers, only some of which are productive for nucleophilic attack.

Experimental Protocol: Kinetic Monitoring via In Situ NMR

To validate these rates in your own lab, use the following self-validating protocol. This method eliminates sampling errors associated with aliquots.

Materials & Setup
  • Monomer: 0.5 M in deuterated solvent (CDCl

    
     or C
    
    
    
    D
    
    
    ).
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at

    
     6.1 ppm).
    
  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or Sn(Oct)

    
    .
    
  • Instrument: 400 MHz (or higher) NMR spectrometer.

Workflow Diagram

KineticWorkflow Prep 1. Preparation Mix Monomer + Standard in NMR Tube Baseline 2. Baseline Scan (t=0) Confirm Purity Prep->Baseline Inject 3. Initiation Inject Catalyst Solution Shake Vigorously Baseline->Inject Monitor 4. Acquisition Arrayed Experiment (Every 30s for 1h) Inject->Monitor  t=0 defined here Process 5. Data Processing Integrate Monomer vs. Polymer Peaks Monitor->Process Calc 6. Calculation Plot ln([M]0/[M]t) vs Time Process->Calc

Figure 1: Step-by-step workflow for in situ NMR kinetic monitoring of lactone polymerization.

Data Processing Logic
  • Identify Peaks:

    • 
      -CL: 
      
      
      
      -methylene triplet shifts from
      
      
      ppm (monomer) to
      
      
      ppm (polymer).
    • Bicyclic (ODO): Bridgehead proton shifts distinctively.

  • Integration: Normalize the monomer peak integral (

    
    ) against the internal standard (
    
    
    
    ).
  • Kinetic Plot:

    • Plot

      
       on the Y-axis.
      
    • Plot Time (

      
      ) on the X-axis.[3]
      
    • Validation: A straight line (

      
      ) confirms first-order kinetics with respect to monomer. The slope is 
      
      
      
      .

Mechanistic Visualization

Understanding the catalyst interaction is crucial for explaining the rate differences. Below is the mechanism for Organocatalytic ROP (e.g., TBD or Urea/Base), which is highly effective for strained bicyclic lactones.

ROP_Mechanism Cat Catalyst (Base/Urea) Complex Activated Complex (H-Bonding) Cat->Complex  Activation Init Initiator (R-OH) Init->Complex  Activation Mono Lactone Monomer (Bicyclic or Monocyclic) Mono->Complex  Activation TS Transition State (Tetrahedral Intermediate) Complex->TS  Nucleophilic Attack RingOpen Ring Opening (Acyl-Oxygen Cleavage) TS->RingOpen  Strain Release Prop Chain Propagation (Linear Polyester) RingOpen->Prop Prop->Complex  Cycle Repeats

Figure 2: General mechanism for Organocatalytic Ring-Opening Polymerization. Bicyclic monomers often accelerate the 'Activation' step due to rigid conformers.

Conclusion

The choice between bicyclic and monocyclic lactones is a trade-off between rate/rigidity and thermodynamics/flexibility .

  • Select Monocyclic (

    
    -CL)  if your priority is high thermodynamic driving force (
    
    
    
    ), commercial availability, and flexible, semi-crystalline materials.
  • Select Bicyclic (ODO) if your priority is faster kinetics at mild conditions and high-

    
     rigid materials. The kinetic advantage of ODO stems from pre-organized conformational rigidity that lowers the entropic barrier of activation, despite a slightly lower enthalpic release.
    

References

  • Stanford University. (2025). Toughening Poly(lactic acid) without Compromise – Statistical Copolymerization with a Bioderived Bicyclic Lactone. Journal of the American Chemical Society.[2] [2]

  • Gagliardi, M., & Bifone, A. (2018).[1] Ring-opening copolymerization thermodynamics and kinetics of

    
    -valerolactone/
    
    
    
    -caprolactone. PLOS ONE. [1]
  • Hall, H.K., Jr. (2012).[4] Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers. Molecules (MDPI).

  • Duda, A., & Penczek, S. (2002). Thermodynamics and Kinetics of Ring-Opening Polymerization. Wiley-VCH.

  • Kowalski, A., et al. (2005). Kinetics of the Ring-Opening Polymerization of 6-, 7-, 9-, 12-, 13-, 16-, and 17-Membered Lactones. Macromolecules (ACS).[5]

Sources

Validation

A Comparative Guide to the Thermal Properties of Novel Bicyclic Lactone-Based Polyesters and Standard Aliphatic Polyesters

For Researchers, Scientists, and Drug Development Professionals In the pursuit of advanced biomaterials, understanding the thermal characteristics of novel polymers is paramount for predicting their processing behavior a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced biomaterials, understanding the thermal characteristics of novel polymers is paramount for predicting their processing behavior and in-vivo performance. This guide provides a detailed comparison of the thermal properties of polyesters derived from the novel monomer, 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, against well-established biodegradable polyesters: Polylactic Acid (PLA), Polycaprolactone (PCL), and Polyglycolic Acid (PGA).

A Note on Data Availability: Direct, comprehensive thermal data for the specific monomer 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one and its resulting polymer is not extensively available in public literature. Therefore, for the purpose of this comparative guide, we will utilize available data for the closely related and structurally similar polymer, poly(2-oxabicyclo[2.2.2]octan-3-one), to provide a representative analysis of this class of bicyclic lactone-based polyesters. This approach allows for a meaningful comparison while acknowledging the current frontiers of research in this specific polymer family.

Methodologies for Thermal Analysis

The primary techniques for characterizing the thermal properties of polymers are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide a wealth of information on the material's response to heat, which is critical for determining processing parameters and predicting stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to investigate the thermal transitions of a polymer.[1] It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are heated or cooled at a controlled rate.[2] This allows for the determination of key thermal events:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3] This is observed as a step-like change in the heat flow on the DSC thermogram.[4]

  • Melting Temperature (Tm): The temperature at which a crystalline polymer transitions from a solid to a liquid state. This is seen as an endothermic peak on the DSC curve, indicating heat absorption.[3]

  • Crystallization Temperature (Tc): The temperature at which a polymer forms crystalline structures from its amorphous state upon cooling or heating. This is observed as an exothermic peak, indicating the release of heat.[3]

  • Sample Preparation: A small sample of the polymer (typically 5-15 mg) is accurately weighed and hermetically sealed in an aluminum pan.[3][5]

  • Instrument Setup: A reference pan (usually empty) is placed in the DSC chamber alongside the sample pan.[3]

  • Thermal Program: The furnace is programmed to heat the sample at a controlled rate, commonly 10°C/min or 20°C/min, under an inert nitrogen atmosphere.[3] A typical program involves an initial heating ramp to erase the material's prior thermal history, followed by a controlled cooling ramp and a second heating ramp for analysis.[5]

  • Data Analysis: The resulting thermogram, which plots heat flow against temperature, is analyzed to determine the Tg, Tm, and Tc.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is primarily used to assess the thermal stability and composition of a material.[7] Key information obtained from TGA includes:

  • Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade. This is often reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss occurs (e.g., Td5% for 5% mass loss).

  • Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the presence of inorganic fillers or char.[8]

  • Sample Preparation: A small, accurately weighed sample (typically 5-100 mg) is placed in a TGA crucible.[9]

  • Instrument Setup: The crucible is placed on a highly sensitive microbalance within the TGA furnace.[10]

  • Atmosphere Control: The furnace is purged with a controlled atmosphere, typically an inert gas like nitrogen to study thermal decomposition or an oxidative gas like air to study oxidative stability.[11]

  • Heating Program: The sample is heated at a constant rate, for instance, 10°C/min, over a specified temperature range.[12]

  • Data Analysis: The TGA curve, plotting mass loss versus temperature, and its derivative (DTG curve), which shows the rate of mass loss, are analyzed to determine decomposition temperatures.[13]

G cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample 1. Prepare Polymer Sample (5-15mg) DSC_Pan 2. Seal in Aluminum Pan DSC_Sample->DSC_Pan DSC_Load 3. Load Sample & Reference Pans DSC_Pan->DSC_Load DSC_Program 4. Run Thermal Program (e.g., 10°C/min) DSC_Load->DSC_Program DSC_Data 5. Analyze Thermogram DSC_Program->DSC_Data DSC_Output Outputs: - Glass Transition (Tg) - Melting Temp (Tm) - Crystallization Temp (Tc) DSC_Data->DSC_Output TGA_Sample 1. Prepare Polymer Sample (5-100mg) TGA_Crucible 2. Place in Crucible TGA_Sample->TGA_Crucible TGA_Load 3. Load into TGA Furnace TGA_Crucible->TGA_Load TGA_Program 4. Run Heating Program (e.g., 10°C/min in N2) TGA_Load->TGA_Program TGA_Data 5. Analyze TGA/DTG Curves TGA_Program->TGA_Data TGA_Output Outputs: - Decomposition Temp (Td) - Residual Mass TGA_Data->TGA_Output

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Disposal of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Executive Summary: Immediate Action Plan 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (CAS: 59498-98-5) is a bicyclic lactone used primarily as a chemical intermediate. For disposal purposes, it is classified as a Non-Halogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (CAS: 59498-98-5) is a bicyclic lactone used primarily as a chemical intermediate. For disposal purposes, it is classified as a Non-Halogenated Organic Solvent/Intermediate .

Core Disposal Directive:

  • Primary Method: Thermal destruction (Incineration) via a licensed hazardous waste contractor.

  • Waste Stream: Segregate into Non-Halogenated Organic waste streams.

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong acids or bases (risk of exothermic hydrolysis) or strong oxidizers.

Chemical Profile & Hazard Identification

Understanding the chemical nature of this compound is the foundation of a safe disposal strategy. As a bicyclic lactone, its reactivity profile dictates the segregation requirements.

PropertySpecificationOperational Implication
CAS Number 59498-98-5Use for waste manifesting and inventory tracking.
Chemical Class Bicyclic LactoneSusceptible to ring-opening hydrolysis in acidic/basic conditions.
Physical State Solid or Viscous LiquidMay require dissolution in a compatible solvent for liquid waste streams.
GHS Hazards H302, H315, H319, H332PPE Mandatory: Nitrile gloves, safety goggles, and lab coat.
Flash Point > 60°C (Estimated)Treat as Combustible . Keep away from open flames/sparks.

Expert Insight: The bicyclic structure imparts significant stability compared to simple lactones; however, the strained ring system can undergo exothermic ring-opening polymerization or hydrolysis if catalyzed by strong Lewis acids or bases. Strict segregation from these catalysts in the waste container is critical to prevent pressure buildup.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. Adherence to each step ensures compliance with EPA (RCRA) standards and "Prudent Practices in the Laboratory."

Phase 1: Waste Characterization & Segregation

Before moving the material, verify its state and purity.

  • Pure Substance: If disposing of expired or surplus pure stock, keep it in the original container if possible, or transfer to a compatible waste container.

  • Reaction Mixture: If the lactone is dissolved in a solvent, classify the waste based on the solvent's hazards (e.g., if dissolved in Dichloromethane, it becomes Halogenated Waste).

Phase 2: Container Selection & Packaging
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why? Lactones are compatible with HDPE. Avoid metal containers if the waste is acidic, as this can catalyze ring opening.

  • Headspace: Leave at least 10% headspace in the container to accommodate potential thermal expansion.

Phase 3: Labeling & Storage
  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste.[1]

    • Constituents: List "1-Methyl-2-oxabicyclo[2.2.2]octan-3-one" explicitly.

    • Hazard Checkboxes: Mark "Irritant" and "Toxic."

  • Storage: Store in a Satellite Accumulation Area (SAA) away from direct heat and incompatible streams (Oxidizers, Acids).

Phase 4: Final Disposal (Off-Site)

Transfer the waste to your institution's Environmental Health & Safety (EHS) team for shipment to a Treatment, Storage, and Disposal Facility (TSDF). The standard industry treatment is Incineration , which ensures complete destruction of the bicyclic ring system.

Decision Logic: Waste Stream Classification

The following diagram illustrates the logical flow for categorizing this specific chemical waste.

DisposalFlow Start Waste Material: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one StateCheck Is it a Pure Substance or Mixture? Start->StateCheck Pure Pure Substance StateCheck->Pure Pure Liquid/Solid Mixture Mixture/Solution StateCheck->Mixture Dissolved StreamA Stream A: Non-Halogenated Organic Waste Pure->StreamA Liquid form SolidWaste Stream C: Solid Hazardous Waste (Debris/Wipes) Pure->SolidWaste Solid/Absorbed SolventCheck Does the solvent contain Halogens (Cl, Br, F)? Mixture->SolventCheck SolventCheck->StreamA No (e.g., Acetone, Methanol) StreamB Stream B: Halogenated Organic Waste SolventCheck->StreamB Yes (e.g., DCM, Chloroform)

Figure 1: Decision matrix for assigning the correct waste stream based on the chemical's physical state and solvent matrix.

Emergency Spill Procedures

In the event of a spill, immediate containment is necessary to prevent environmental release and exposure.

  • Evacuate & Ventilate: Remove ignition sources. Ventilate the area.[2][3][4]

  • PPE: Don nitrile gloves, lab coat, and safety glasses.[5] If generating dust/aerosols, use a NIOSH-approved respirator (N95 or P100).

  • Containment:

    • Liquids: Absorb with an inert material (Vermiculite, Sand, or Universal Absorbent Pads). Do not use sawdust (combustible).

    • Solids: Sweep up carefully to avoid dust generation.

  • Disposal of Spill Debris: Place all contaminated absorbents and PPE into a heavy-duty plastic bag or bucket. Label as "Hazardous Waste - Debris contaminated with 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one" .

Regulatory Compliance & Codes

  • RCRA (USA): This compound is not explicitly P-listed or U-listed. It is classified by characteristic.

    • If Ignitable (Flash point < 60°C): D001 .

    • If Toxic (per TCLP, though unlikely for this specific intermediate): D004-D043 .

    • Default Status: Unlisted Hazardous Waste (manage as hazardous due to GHS toxicity).

  • European Waste Code (EWC): 07 01 04 * (other organic solvents, washing liquids and mother liquors).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2025).[6] Compound Summary: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one (CAS 59498-98-5). National Library of Medicine. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

For Researchers, Scientists, and Drug Development Professionals The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and research integrity. This guide provides essential, immediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and research integrity. This guide provides essential, immediate safety and logistical information for the handling of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, a bicyclic lactone with potential applications in organic synthesis and drug development. As a Senior Application Scientist, my objective is to equip you with not just a set of procedures, but a framework of understanding that ensures your safety and the validity of your experimental work.

Understanding the Hazard Landscape

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332 / H335: Harmful if inhaled / May cause respiratory irritation.[1][2]

These classifications necessitate a cautious and well-defined approach to handling, from initial receipt to final disposal. The bicyclic lactone structure suggests that the compound may be volatile, and as with many organic molecules, it should be treated as potentially flammable.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one in a laboratory setting.

Body PartRequired PPERationale
Eyes Safety goggles or a face shieldProvides protection against splashes and potential vapors that can cause serious eye irritation. Standard safety glasses may not provide a sufficient seal.
Hands Chemical-resistant gloves (Nitrile)Nitrile gloves offer broad protection against a range of organic compounds and are essential to prevent skin irritation.[3]
Body Laboratory coatA standard lab coat is necessary to protect against accidental spills and skin contact.[3]
Respiratory Use in a certified chemical fume hoodGiven the potential for respiratory irritation and the likelihood of volatility, all manipulations should be performed in a well-ventilated fume hood to minimize inhalation exposure.[4]

For situations with a higher risk of aerosol generation or when working with larger quantities, a risk assessment may indicate the need for enhanced respiratory protection, such as an air-purifying respirator with organic vapor cartridges.

Procedural Workflow for Safe Handling

The following step-by-step guide provides a procedural workflow for the safe handling of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, from preparation to disposal.

prep Preparation & Pre-Handling handling Active Handling & Experimentation prep->handling Proceed with caution spill Spill Management handling->spill In case of accident disposal Waste Disposal handling->disposal Post-experiment spill->disposal Contain and clean

Caption: Logical workflow for handling 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one.

Step 1: Preparation and Pre-Handling

  • Consult Institutional Policies: Before beginning any work, review your institution's specific chemical hygiene and safety protocols.

  • Designate a Work Area: All work with 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one must be conducted within a certified chemical fume hood.

  • Assemble all Necessary Materials: Ensure that all required PPE, spill containment materials (such as absorbent pads), and waste containers are readily accessible before you begin.

Step 2: Active Handling and Experimentation

  • Don Appropriate PPE: Before handling the compound, put on your lab coat, safety goggles, and nitrile gloves.

  • Careful Dispensing: When weighing or transferring the compound, do so in a manner that minimizes the generation of dust or vapors.

  • Maintain Ventilation: Ensure the fume hood sash is at the appropriate height to maintain proper airflow.

Step 3: Spill Management In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: If the spill is large or you feel it poses a significant inhalation risk, evacuate the immediate area and alert your supervisor and institutional safety personnel.

  • Contain the Spill: For small, manageable spills, use an inert absorbent material to contain the substance.[3]

  • Clean the Area: Once absorbed, carefully collect the material and place it in a sealed, labeled container for hazardous waste.[4] Clean the spill area thoroughly.

Step 4: Waste Disposal Proper disposal is a critical component of the chemical lifecycle and environmental responsibility.

  • Segregate Waste: Do not mix waste containing 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Containerize and Label: Collect all waste, including contaminated consumables like gloves and absorbent pads, in a chemically compatible, leak-proof container with a secure lid.[3] The container must be clearly labeled with the chemical name and associated hazards.

  • Arrange for Professional Disposal: Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, which will arrange for a licensed hazardous waste disposal company.[3][4]

Emergency Procedures

In the case of personal exposure, follow these first-aid measures while seeking immediate medical attention.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5]

Conclusion

The safe handling of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) into your laboratory practices, you not only ensure your personal safety but also contribute to a culture of safety and scientific excellence. Always prioritize caution and consult your institution's safety professionals with any questions or concerns.

References

  • Navigating the Disposal of Steroidal Lactones: A Guide for Labor
  • Navigating the Safe Disposal of (+)
  • 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid. MilliporeSigma.
  • 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one. Regione Veneto.
  • Safety D

Sources

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